molecular formula C8H8N2O2 B1605595 2-Amino-5-methoxybenzoxazole CAS No. 64037-14-5

2-Amino-5-methoxybenzoxazole

Numéro de catalogue: B1605595
Numéro CAS: 64037-14-5
Poids moléculaire: 164.16 g/mol
Clé InChI: YCBIFQTZAQVLTQ-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

2-Amino-5-methoxybenzoxazole is a high-purity benzoxazole derivative designed for research and development applications. Benzoxazoles are a prominent class of heterocyclic compounds, recognized as a privileged scaffold in medicinal chemistry due to their planar bicyclic structure and versatile pharmacological potential . The 2-amino-5-methoxy substitution pattern on this benzoxazole core makes it a valuable intermediate for constructing more complex molecules and exploring structure-activity relationships. Researchers extensively utilize benzoxazole motifs as starting materials in drug discovery for their diverse biological activities, which include antimicrobial, antifungal, anticancer, antioxidant, and anti-inflammatory effects . This compound is particularly useful as a building block in synthetic organic chemistry for the preparation of functionalized heteroarenes. It serves as a key synthetic intermediate in the field of photographic chemistry, where related 2-amino-5-nitrophenol derivatives are used in the synthesis of cyan-image-forming couplers . The presence of both amino and methoxy functional groups provides distinct sites for further chemical modification and derivatization, allowing for the development of novel compounds with tailored properties. Handle with care following standard laboratory safety protocols. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Propriétés

IUPAC Name

5-methoxy-1,3-benzoxazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2O2/c1-11-5-2-3-7-6(4-5)10-8(9)12-7/h2-4H,1H3,(H2,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCBIFQTZAQVLTQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)OC(=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70214036
Record name Benzoxazole, 2-amino-5-methoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70214036
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

64037-14-5
Record name Benzoxazole, 2-amino-5-methoxy-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064037145
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Benzoxazolamine, 5-methoxy-
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=24993
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Benzoxazole, 2-amino-5-methoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70214036
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-methoxy-1,3-benzoxazol-2-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-Amino-5-methoxybenzoxazole

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

2-Amino-5-methoxybenzoxazole is a heterocyclic compound of significant interest in medicinal chemistry and drug development, serving as a key structural motif in a variety of pharmacologically active agents. Its synthesis is a critical step in the development of new therapeutics. This guide provides a comprehensive overview of the primary and alternative synthetic pathways to this target molecule. We delve into the mechanistic underpinnings of these transformations, offer detailed, field-proven experimental protocols, and present a comparative analysis of the available methods. The core focus is on the cyclization of the key intermediate, 2-amino-4-methoxyphenol, using both classical and modern cyanating agents. This document is intended for researchers, chemists, and drug development professionals seeking a practical and in-depth understanding of the synthesis of this valuable compound.

Chapter 1: The Principal Synthetic Route via Precursor Cyclization

The most reliable and widely documented strategy for constructing the 2-aminobenzoxazole scaffold is the intramolecular cyclization of an o-aminophenol derivative. This approach is a two-stage process: first, the synthesis of the requisite key precursor, 2-amino-4-methoxyphenol, followed by the crucial ring-closing reaction to form the target benzoxazole.

1.1 Synthesis of Key Precursor: 2-Amino-4-methoxyphenol

The journey to this compound begins with the preparation of its immediate precursor. The most efficient route starts from 4-methoxy-2-nitrophenol.

Rationale for Precursor Choice: 4-methoxy-2-nitrophenol is an ideal starting material because the nitro and hydroxyl groups are perfectly positioned to direct the final cyclization. The electron-withdrawing nitro group can be cleanly and selectively reduced to the required amino group in the final step of the precursor synthesis without affecting the phenol or methoxy functionalities.

Experimental Workflow:

start 4-Methoxy-2-nitrophenol reduction Catalytic Hydrogenation (H₂, Pd/C) start->reduction Ethanol or Methanol product 2-Amino-4-methoxyphenol reduction->product

Caption: Workflow for the synthesis of 2-Amino-4-methoxyphenol.

Detailed Experimental Protocol: Reduction of 4-Methoxy-2-nitrophenol

This protocol is adapted from standard procedures for the reduction of aromatic nitro compounds.[1]

  • Reaction Setup: To a solution of 4-methoxy-2-nitrophenol (10.0 g, 59.1 mmol) in ethanol (150 mL) in a suitable hydrogenation vessel, add 10% Palladium on carbon (Pd/C) (0.5 g, ~5 wt%).

    • Expert Insight: Ethanol or methanol are the solvents of choice due to their ability to dissolve the starting material and their inertness under hydrogenation conditions. Catalytic hydrogenation is superior to metal-acid reductions (e.g., Sn/HCl or Fe/HCl) as it avoids harsh acidic conditions and simplifies purification, leading to a cleaner product with higher yield.[1]

  • Hydrogenation: Seal the vessel and purge with nitrogen gas, followed by hydrogen gas. Pressurize the vessel with hydrogen (typically 1-3 bar or a hydrogen balloon) and stir the mixture vigorously at room temperature.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or by observing the cessation of hydrogen uptake. Aromatic amines are typically more polar than their nitro precursors.

  • Work-up: Once the reaction is complete (usually 4-12 hours), carefully vent the hydrogen and purge the vessel with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst.

    • Causality: The Celite bed prevents fine catalyst particles from passing through, which can be pyrophoric upon exposure to air when dry.

  • Isolation: Concentrate the filtrate under reduced pressure to yield 2-amino-4-methoxyphenol as a solid, which can be used in the next step, often without further purification. Expected yield is typically >90%.

1.2 Cyclization to form this compound

With the precursor in hand, the key cyclization step can be performed. The classical method employs the highly reactive but toxic cyanogen bromide, while modern approaches utilize safer cyanating agents.

This method remains prevalent due to its speed, high yield, and the low cost of the reagent.[2][3][4]

Reaction Mechanism:

The reaction proceeds via a two-step mechanism. First, the more nucleophilic amino group of the o-aminophenol attacks the electrophilic carbon of cyanogen bromide. This is followed by an intramolecular nucleophilic attack from the adjacent hydroxyl group, which displaces the bromide ion and closes the ring to form the stable benzoxazole system.

sub 2-Amino-4-methoxyphenol int1 Intermediate (N-cyano adduct) sub->int1 1. Nucleophilic Attack (NH₂) cnbr Br-C≡N product This compound int1->product 2. Intramolecular Cyclization (OH) hbr + HBr

Caption: Mechanism of cyclization using cyanogen bromide.

Detailed Experimental Protocol:

This is a representative protocol based on established procedures for 2-aminobenzoxazole synthesis.[2][3]

  • Reaction Setup: In a well-ventilated fume hood, dissolve 2-amino-4-methoxyphenol (5.0 g, 32.6 mmol) in water or an aqueous alcohol mixture (e.g., 100 mL of 50% ethanol).

  • Reagent Addition: Cool the solution in an ice bath. In a separate flask, prepare a solution of cyanogen bromide (3.8 g, 35.9 mmol, 1.1 equiv.) in the same solvent system. Add the cyanogen bromide solution dropwise to the stirred aminophenol solution over 30 minutes.

  • Reaction: Allow the mixture to warm to room temperature and then heat to reflux for 1-3 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Work-up: Cool the reaction mixture to room temperature. If a precipitate forms, collect it by filtration. If not, neutralize the mixture with a mild base such as sodium bicarbonate solution.

  • Isolation and Purification: The crude product is collected by filtration, washed with cold water, and dried. Further purification can be achieved by recrystallization from a suitable solvent like ethanol or by column chromatography on silica gel.

Table 1: Comparison of Cyclization Reagents

ParameterCyanogen Bromide (BrCN)N-cyano-N-phenyl-p-toluenesulfonamide (NCTS)
Toxicity Highly toxic, lachrymator, moisture sensitive (releases HCN)[5][6][7][8]Low toxicity, air-stable solid[3][4][9]
Reaction Conditions Aqueous or alcoholic solvents, reflux[2][3]Anhydrous organic solvent (e.g., Dioxane, THF), requires Lewis acid (BF₃·Et₂O) or strong base (LiHMDS)[3][4][10]
Reaction Time Typically 1-4 hoursTypically 12-30 hours
Work-up Simple filtration or neutralizationQuenching, extraction, and chromatography often required[3]
Cost & Availability Inexpensive, widely availableMore expensive, specialized reagent
Primary Use Case Rapid, high-yield synthesis where handling risks can be mitigated."Green chemistry" applications, syntheses where toxicity is a primary concern.

To circumvent the extreme toxicity of cyanogen bromide, safer electrophilic cyanating agents have been developed. NCTS is a stable, crystalline solid that can effect the same transformation in the presence of a Lewis acid catalyst.[2][3][4][9][10]

Experimental Protocol using NCTS: [3][4]

  • Reaction Setup: In a flame-dried flask under a nitrogen atmosphere, dissolve 2-amino-4-methoxyphenol (1.0 g, 6.5 mmol) and NCTS (2.1 g, 7.8 mmol, 1.2 equiv) in anhydrous 1,4-dioxane (25 mL).

  • Catalyst Addition: Add boron trifluoride etherate (BF₃·Et₂O) (1.6 mL, 13.0 mmol, 2.0 equiv) dropwise to the solution.

    • Expert Insight: The Lewis acid (BF₃·Et₂O) activates the cyano group of NCTS, making it more electrophilic and susceptible to attack by the aminophenol.[3] Anhydrous conditions are critical as the Lewis acid is water-sensitive.

  • Reaction: Heat the mixture to reflux and stir for 24-30 hours, monitoring by TLC.

  • Work-up: Cool the reaction to room temperature and carefully quench by pouring it into a saturated aqueous solution of sodium bicarbonate.

  • Isolation and Purification: Extract the aqueous mixture with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The resulting crude solid must be purified by column chromatography (silica gel) to yield pure this compound.

Chapter 2: Purification and Spectroscopic Characterization

Purification: The final product, regardless of the synthetic route, typically requires purification. Recrystallization from ethanol or an ethanol/water mixture is often sufficient for material obtained from the cyanogen bromide route. Product from the NCTS route generally requires column chromatography for purification.

Spectroscopic Data: The structural confirmation of this compound is performed using standard spectroscopic techniques.

Table 2: Expected Spectroscopic Data for this compound

TechniqueExpected Data
¹H NMR Signals corresponding to aromatic protons on the benzoxazole ring, a singlet for the methoxy (-OCH₃) group protons, and a broad singlet for the amine (-NH₂) protons.
¹³C NMR Resonances for the distinct aromatic carbons, the methoxy carbon, and the characteristic C=N carbon of the oxazole ring (typically >160 ppm).
IR (Infrared) Characteristic N-H stretching bands (approx. 3300-3400 cm⁻¹), C-O-C stretching for the ether, and aromatic C=C and C=N stretching vibrations.
Mass Spec (MS) A molecular ion peak (M⁺) corresponding to the molecular weight of the compound (C₈H₈N₂O₂ = 164.16 g/mol ).
Chapter 3: Safety and Handling Considerations

CRITICAL: Cyanogen Bromide Hazard Management

Cyanogen bromide (BrCN) is a highly toxic, corrosive, and volatile solid.[5] It is fatal if inhaled, swallowed, or absorbed through the skin.[7] Upon contact with water, moisture, or acids, it decomposes to release highly toxic hydrogen cyanide (HCN) and hydrogen bromide (HBr) gases.[6][8]

  • Personal Protective Equipment (PPE): Always handle BrCN in a certified chemical fume hood. Wear chemical splash goggles, a face shield, a lab coat, and heavy-duty, chemical-resistant gloves (e.g., butyl rubber or laminate).[5][6] A respiratory protection program must be in place if there is any risk of inhalation.

  • Handling: Minimize dust generation. Never work alone. Ensure an emergency shower and eyewash station are immediately accessible.[6] Have a cyanide antidote kit available and ensure personnel are trained in its use.[8]

  • Spills: In case of a spill, evacuate the area. Small, dry spills can be covered with dry sand or absorbent material and collected in a sealed container for hazardous waste disposal.[7] Do not use water on the spill.[6]

  • Disposal: All waste containing BrCN, including contaminated labware and PPE, must be treated as acute hazardous waste and disposed of according to institutional and governmental regulations.[5]

Conclusion

The synthesis of this compound is most effectively achieved through the cyclization of 2-amino-4-methoxyphenol. The choice of methodology hinges on a critical balance between efficiency and safety. The classical cyanogen bromide route offers a rapid and high-yielding pathway but demands stringent safety protocols due to the extreme toxicity of the reagent. For laboratories where safety is paramount or where resources permit, the use of safer alternatives like NCTS provides a viable, albeit slower, method. This guide provides the necessary technical details and expert insights for researchers to make informed decisions and successfully execute the synthesis of this important heterocyclic building block.

References

Physical and chemical properties of 2-Amino-5-methoxybenzoxazole

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 2-Amino-5-methoxybenzoxazole

Abstract

This compound (CAS No. 64037-14-5) is a heterocyclic aromatic amine that belongs to the esteemed class of benzoxazoles.[1] This scaffold is recognized as a "privileged structure" in medicinal chemistry, forming the core of numerous biologically active compounds.[2][3] Its unique combination of a fused ring system, an exocyclic amino group, and a methoxy substituent imparts a specific set of electronic and steric properties that make it a valuable building block for drug discovery and materials science.[3] This guide provides a comprehensive overview of the known physical and chemical properties of this compound, its synthesis, reactivity, and applications, with a focus on providing practical insights for researchers in the pharmaceutical and chemical sciences.

Chemical Identity and Molecular Structure

Correctly identifying a chemical entity is the foundation of all scientific investigation. The fundamental identifiers and structural representation of this compound are outlined below.

  • Systematic Name: 5-Methoxy-1,3-benzoxazol-2-amine

  • Common Synonyms: 5-Methoxybenzoxazol-2-amine

  • CAS Registry Number: 64037-14-5[1]

The molecule consists of a benzene ring fused to an oxazole ring, with an amino group at the 2-position and a methoxy group at the 5-position.

Caption: Chemical structure of this compound.

Physical and Chemical Properties

A summary of the key identifying and physicochemical properties is presented in Table 1. While extensive experimental data for this specific molecule is not widely published, properties can be inferred from closely related analogs.

PropertyValueSource / Comment
Molecular Formula C₈H₈N₂O₂[1]
Molecular Weight 164.16 g/mol [1]
Appearance White to off-white or light yellow crystalline powder.Inferred from related compounds like 2-amino-5-methoxybenzoic acid.[4]
Melting Point Not available.For context, the related 2-Amino-5-chlorobenzoxazole has a melting point of 181-184 °C.[5]
Solubility Expected to be soluble in organic solvents like DMSO, methanol, and DMF.General property for heterocyclic amines.
pKa The amino group is basic, while the benzoxazole nitrogen is weakly basic.The exact pKa values are not reported but are critical for understanding behavior in biological systems and for developing analytical methods.

Spectroscopic and Analytical Characterization

Structural elucidation and purity assessment rely on a combination of spectroscopic and chromatographic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the benzene ring, a singlet for the methoxy (-OCH₃) protons (typically around 3.8 ppm), and a broad singlet for the amino (-NH₂) protons.[6] The coupling patterns of the aromatic protons would confirm the substitution pattern.

  • ¹³C NMR: The carbon NMR would display signals for the eight unique carbon atoms, including the characteristic shifts for the carbon attached to the methoxy group, the carbons of the oxazole ring, and the aromatic carbons.

Infrared (IR) Spectroscopy

The IR spectrum provides valuable information about the functional groups present. Key expected vibrational frequencies include:

  • N-H stretching: Two bands in the region of 3300-3500 cm⁻¹ corresponding to the symmetric and asymmetric stretching of the primary amine.[7]

  • C=N stretching: A strong absorption around 1630-1680 cm⁻¹ from the imine-like bond within the oxazole ring.[8]

  • C-O stretching: Bands associated with the aryl-ether and the oxazole C-O-C bonds, typically in the 1200-1300 cm⁻¹ region.[9]

Mass Spectrometry (MS)

Electron ionization (EI) or electrospray ionization (ESI) mass spectrometry would be used to confirm the molecular weight. The ESI-MS spectrum should show a prominent protonated molecular ion [M+H]⁺ at m/z 165.17.[6][10] High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition.

Analytical_Workflow cluster_0 Synthesis & Purification cluster_1 Structural Confirmation & Purity Synthesis Synthesized Product Purification Purification (Crystallization/Chromatography) Synthesis->Purification NMR NMR (¹H, ¹³C) Purification->NMR Sample MS Mass Spectrometry (HRMS) Purification->MS Sample IR IR Spectroscopy Purification->IR Sample HPLC HPLC-UV/MS (Purity) Purification->HPLC Sample Final Characterized Compound HPLC->Final

Caption: A typical analytical workflow for compound characterization.

Synthesis and Reactivity

The synthesis of 2-aminobenzoxazoles is a well-established area of organic chemistry, with several reliable methods available.

General Reactivity

The reactivity of this compound is governed by its three key features:

  • 2-Amino Group: This primary amine is nucleophilic and can undergo reactions such as acylation, alkylation, and diazotization. It is also an activating group, increasing the electron density of the heterocyclic ring.

  • Benzoxazole Core: The fused aromatic system is relatively stable but can participate in electrophilic aromatic substitution, directed by the activating amino and methoxy groups. The heteroatoms also provide sites for coordination with metal catalysts.

  • 5-Methoxy Group: This is a strong electron-donating group that activates the benzene ring towards electrophilic substitution, primarily at the ortho and para positions.

Synthetic Approach

A common and effective method for synthesizing 2-aminobenzoxazoles is the cyclization of a substituted 2-aminophenol.[11][12] A plausible and modern approach for this compound involves the reaction of 2-amino-4-methoxyphenol with a non-hazardous cyanating agent, such as N-cyano-N-phenyl-p-toluenesulfonamide (NCTS), in the presence of a Lewis acid catalyst like boron trifluoride etherate (BF₃·Et₂O).[2][13]

The proposed mechanism involves the Lewis acid activation of the cyanating agent, followed by nucleophilic attack from the amino group of the aminophenol.[3] Subsequent intramolecular cyclization via attack of the hydroxyl group, followed by elimination, yields the final benzoxazole product.[2]

Synthesis_Workflow cluster_reaction Reaction Steps Start 2-Amino-4-methoxyphenol Activation Lewis Acid Activation of NCTS Start->Activation Reagent NCTS (Cyanating Agent) BF₃·Et₂O (Lewis Acid) Reagent->Activation Solvent 1,4-Dioxane (Solvent) Reflux Solvent->Activation Attack Nucleophilic Attack by -NH₂ Activation->Attack Cyclization Intramolecular Cyclization by -OH Attack->Cyclization Product This compound Cyclization->Product Workup

Caption: Plausible synthesis route for this compound.

Applications in Drug Discovery and Medicinal Chemistry

The 2-aminobenzoxazole scaffold is of significant interest to the pharmaceutical industry due to its presence in a wide array of biologically active molecules.[2]

  • Enzyme Inhibition: Derivatives of 2-aminobenzoxazole have been identified as inhibitors of various enzymes, including proteases, kinases, and topoisomerase II, making them attractive candidates for anticancer and anti-inflammatory drug development.[3]

  • Receptor Modulation: This chemical class has been successfully explored for its ability to modulate key central nervous system (CNS) receptors. For instance, certain 2-aminobenzoxazole derivatives have been described as potent 5-HT₃ receptor antagonists, which are targets for treating conditions like nausea and irritable bowel syndrome.[14]

  • Scaffold for Library Synthesis: Due to its favorable drug-like properties and versatile reactivity, this compound serves as an excellent starting point for the synthesis of compound libraries for high-throughput screening, accelerating the discovery of new therapeutic leads.[15]

Experimental Protocol: Purity Analysis by HPLC-UV

This protocol describes a general method for determining the purity of a synthesized batch of this compound. The method is based on standard reversed-phase HPLC principles for aromatic amines.

Objective: To assess the purity of this compound by percentage area normalization.

Instrumentation and Materials:

  • HPLC system with a UV-Vis detector

  • C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: Acetonitrile

  • Sample Diluent: 50:50 Acetonitrile/Water

  • This compound sample

  • Volumetric flasks, pipettes, and vials

Procedure:

  • Mobile Phase Preparation: Prepare the mobile phases by adding the appropriate amount of formic acid to water and using HPLC-grade acetonitrile. Filter and degas both mobile phases before use.

  • Sample Preparation: Accurately weigh approximately 1 mg of the this compound sample and dissolve it in 10 mL of the sample diluent to achieve a concentration of ~0.1 mg/mL.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30°C

    • Detection Wavelength: 254 nm (or a wavelength of maximum absorbance determined by a UV scan)

    • Injection Volume: 10 µL

    • Gradient Program:

      Time (min) % Mobile Phase B
      0.0 10
      15.0 90
      17.0 90
      17.1 10

      | 20.0 | 10 |

  • Analysis: Equilibrate the column with the initial mobile phase conditions for at least 15 minutes. Inject the sample and record the chromatogram.

  • Data Processing: Integrate all peaks in the chromatogram. Calculate the area percent of the main peak corresponding to this compound relative to the total area of all peaks.

System Validation: This protocol is self-validating through the inclusion of system suitability parameters. Before sample analysis, a standard injection should be performed to verify theoretical plates (>2000), tailing factor (0.8-1.5), and reproducibility of retention time and peak area (<2% RSD for 5 injections).

Safety and Handling

  • Hazard Classification: May cause skin and eye irritation. May be harmful if swallowed or inhaled.[5][10]

  • Personal Protective Equipment (PPE): Wear standard laboratory attire, including a lab coat, safety glasses with side shields, and chemical-resistant gloves (e.g., nitrile).[5]

  • Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust. Avoid contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

References

Spectroscopic Profile of 2-Amino-5-methoxybenzoxazole: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical analysis of the expected spectroscopic data for 2-Amino-5-methoxybenzoxazole (C₈H₈N₂O₂), a heterocyclic compound of interest in medicinal chemistry and materials science. While comprehensive, peer-reviewed spectral data for this specific molecule is not widely published, this document synthesizes foundational spectroscopic principles and data from analogous structures to present a reliable, predictive profile. This approach is designed to guide researchers in identifying and characterizing this molecule, whether synthesized in the lab or encountered in complex mixtures.

The structural framework of this compound, combining an electron-donating methoxy group and an amino group on a rigid benzoxazole core, gives rise to a distinct spectroscopic signature. Understanding this signature is paramount for confirming synthesis, assessing purity, and elucidating its role in further chemical transformations.

Molecular Structure and Atom Numbering

A clear understanding of the molecular geometry is the foundation for interpreting spectroscopic data. The structure and atom numbering scheme for this compound used throughout this guide are presented below.

Caption: Molecular structure and atom numbering for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules. Based on established chemical shift principles and data from structurally similar compounds, the following ¹H and ¹³C NMR spectra are predicted.

Predicted ¹H NMR Data

The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methoxy group, and the amino group. The solvent of choice for analysis would be DMSO-d₆, which can accommodate the amine protons.

Predicted Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale and Expert Insights
~ 7.10d, J ≈ 2.5 Hz1HH-4This proton is ortho to the ring oxygen and meta to the methoxy group, appearing as a doublet due to coupling with H-6. Its position is relatively downfield due to the influence of the heterocyclic ring.
~ 6.95d, J ≈ 8.5 Hz1HH-7This proton is adjacent to the fused nitrogen atom and will appear as a doublet due to coupling with H-6.
~ 6.75dd, J ≈ 8.5, 2.5 Hz1HH-6This proton is coupled to both H-7 and H-4, resulting in a doublet of doublets. It is shielded by the ortho methoxy group, shifting it upfield.
~ 6.50br s2H-NH₂The amino protons typically appear as a broad singlet. The chemical shift can be variable and is dependent on solvent, concentration, and temperature due to hydrogen bonding.
~ 3.70s3H-OCH₃The methoxy protons will appear as a sharp singlet, as they have no adjacent protons to couple with. This is a highly characteristic signal.
Predicted ¹³C NMR Data

The proton-decoupled ¹³C NMR spectrum is expected to show eight distinct signals corresponding to the eight carbon atoms in the molecule.

Predicted Chemical Shift (δ, ppm)AssignmentRationale and Expert Insights
~ 165.0C-2This carbon is part of the C=N bond within the heterocyclic ring and is directly attached to the exocyclic amino group, making it significantly deshielded.
~ 155.0C-5An aromatic carbon directly attached to the electron-donating oxygen of the methoxy group, resulting in a downfield shift.
~ 149.0C-7aThis is a bridgehead carbon bonded to nitrogen, placing it in a relatively downfield region.
~ 142.0C-3aThe second bridgehead carbon, bonded to oxygen, also appears downfield.
~ 112.0C-6This carbon is ortho to the strongly electron-donating methoxy group, causing significant shielding and an upfield shift.
~ 110.0C-7An aromatic CH carbon within the typical aromatic region.
~ 98.0C-4This carbon is ortho to the methoxy group and also influenced by the ring oxygen, leading to a pronounced upfield shift.
~ 55.5-OCH₃The methyl carbon of the methoxy group is highly shielded and appears in the characteristic upfield region for such groups.

Infrared (IR) Spectroscopy

IR spectroscopy is invaluable for identifying the key functional groups within a molecule. The predicted spectrum for this compound would be dominated by absorptions from the N-H, C-H, C=N, and C-O bonds.

Predicted Wavenumber (cm⁻¹)Vibration TypeFunctional GroupRationale and Expert Insights
3450 - 3300Asymmetric & Symmetric N-H StretchPrimary Amine (-NH₂)A characteristic doublet is expected in this region, corresponding to the asymmetric and symmetric stretching modes of the primary amine.
3100 - 3000Aromatic C-H StretchAr-HThese absorptions are typically of medium to weak intensity and appear just above 3000 cm⁻¹.
2980 - 2850Aliphatic C-H StretchMethoxy (-OCH₃)Stretching vibrations from the methyl group of the methoxy substituent.
~ 1640C=N StretchBenzoxazole RingThe carbon-nitrogen double bond within the oxazole ring gives rise to a strong, sharp absorption.
~ 1620N-H Bend (Scissoring)Primary Amine (-NH₂)This bending vibration is a key indicator of the primary amine group.
1500 - 1400Aromatic C=C StretchBenzene RingMultiple bands are expected in this "fingerprint" region, corresponding to the stretching of the aromatic carbon-carbon bonds.
~ 1230Asymmetric C-O-C StretchAryl Ether (-O-CH₃)This strong absorption is highly characteristic of the aryl ether linkage.
~ 1030Symmetric C-O-C StretchAryl Ether (-O-CH₃)A second, typically less intense, C-O stretching band for the ether group.

Mass Spectrometry (MS)

Mass spectrometry provides critical information about the molecular weight and fragmentation pattern of a molecule, aiding in structural confirmation. Electron Ionization (EI) would be a standard method for this type of compound.

Molecular Ion: The molecular formula C₈H₈N₂O₂ gives a molecular weight of 164.16 g/mol . The high-resolution mass spectrum should show the molecular ion peak ([M]⁺˙) at an m/z of approximately 164.0586.

Predicted Fragmentation Pathway: The fragmentation of this compound under EI conditions is expected to proceed through pathways that generate stable fragments. A primary fragmentation event would likely be the loss of a methyl radical from the methoxy group.

M [C₈H₈N₂O₂]⁺˙ m/z = 164 (Molecular Ion) F1 [C₇H₅N₂O₂]⁺ m/z = 149 M->F1 - •CH₃ F2 [C₆H₅N₂O]⁺˙ m/z = 121 F1->F2 - CO

Caption: Predicted major fragmentation pathway for this compound in EI-MS.

Table of Predicted Fragments:

Predicted m/zProposed FragmentLoss from Parent/FragmentRationale and Expert Insights
164[C₈H₈N₂O₂]⁺˙-The molecular ion peak. Its presence confirms the molecular weight.
149[C₇H₅N₂O₂]⁺•CH₃Loss of a methyl radical from the methoxy group is a very common and favorable fragmentation for aryl methyl ethers, leading to a stable cation. This is expected to be a major peak.
121[C₆H₅N₂O]⁺˙CO (from m/z 149)Subsequent loss of carbon monoxide (CO) from the fragment at m/z 149 is a plausible step, characteristic of phenolic-type cations.

Experimental Protocols: A Best-Practice Approach

To acquire high-quality data for this compound, adherence to standardized protocols is essential. The following outlines the methodologies a researcher would typically employ.

Workflow for Spectroscopic Analysis

cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis Sample Pure Sample of This compound Prep_NMR Dissolve ~5-10 mg in ~0.7 mL DMSO-d₆ Sample->Prep_NMR Prep_IR Prepare KBr pellet or cast thin film Sample->Prep_IR Prep_MS Dissolve in suitable volatile solvent (e.g., MeOH) Sample->Prep_MS Acq_NMR Acquire ¹H, ¹³C, COSY, HSQC (400 MHz+ Spectrometer) Prep_NMR->Acq_NMR Acq_IR Acquire Spectrum (FT-IR Spectrometer, 4000-400 cm⁻¹) Prep_IR->Acq_IR Acq_MS Acquire EI or ESI Spectrum (Mass Spectrometer) Prep_MS->Acq_MS Analysis_NMR Process & Interpret Shifts, Couplings, Correlations Acq_NMR->Analysis_NMR Analysis_IR Assign Bands to Functional Groups Acq_IR->Analysis_IR Analysis_MS Identify Molecular Ion & Fragmentation Pattern Acq_MS->Analysis_MS Final Structural Confirmation Analysis_NMR->Final Analysis_IR->Final Analysis_MS->Final

Caption: Standard workflow for comprehensive spectroscopic characterization.

1. NMR Spectroscopy Protocol (¹H & ¹³C)

  • Sample Preparation: Accurately weigh 5-10 mg of the purified compound and dissolve it in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The choice of DMSO-d₆ is crucial for observing the exchangeable -NH₂ protons, which might be broadened or lost in other solvents like CDCl₃.

  • Instrumentation: Use a Fourier Transform NMR spectrometer with a field strength of at least 400 MHz for ¹H to ensure adequate signal dispersion.

  • ¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio. A standard spectral width of -2 to 12 ppm is appropriate.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. Due to the lower natural abundance of ¹³C, a greater number of scans (e.g., 1024 or more) and a longer relaxation delay (e.g., 2 seconds) are required.

  • Data Processing: Process the raw data (Free Induction Decay - FID) with an appropriate apodization function (e.g., exponential multiplication) followed by a Fourier transform. Phase and baseline correct the resulting spectrum and calibrate the chemical shifts using the residual solvent peak of DMSO-d₆ (δ = 2.50 ppm for ¹H, δ = 39.52 ppm for ¹³C).

2. FT-IR Spectroscopy Protocol

  • Sample Preparation: For a solid sample, the Potassium Bromide (KBr) pellet method is standard. Mix a small amount of the sample (~1-2 mg) with ~100-200 mg of dry KBr powder and press it into a transparent disk. This minimizes scattering and produces sharp peaks.

  • Background Scan: First, acquire a background spectrum of the pure KBr pellet or the empty sample compartment to subtract atmospheric H₂O and CO₂ absorptions.

  • Sample Scan: Acquire the sample spectrum over a range of 4000-400 cm⁻¹. Co-add multiple scans (e.g., 32) to improve the signal-to-noise ratio.

  • Data Analysis: Identify and label the major absorption bands and assign them to the corresponding functional group vibrations.

3. Mass Spectrometry Protocol (EI-MS)

  • Sample Introduction: Introduce a dilute solution of the sample in a volatile solvent (e.g., methanol or dichloromethane) via a direct insertion probe or GC inlet.

  • Ionization: Use a standard electron ionization energy of 70 eV. This energy is sufficient to cause ionization and reproducible fragmentation patterns.

  • Analysis: Scan a mass range appropriate for the expected molecular weight, for instance, m/z 40-400, to detect both the molecular ion and key fragments.

  • Data Interpretation: Identify the peak with the highest m/z value, which typically corresponds to the molecular ion. Analyze the lower mass fragments to propose a fragmentation pathway that is consistent with the molecular structure.

This predictive guide serves as a robust starting point for any researcher working with this compound, enabling informed experimental design and confident interpretation of acquired data.

The Benzoxazole Core: A Technical Guide to its Discovery, Synthesis, and Evolution in Drug Development

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The benzoxazole scaffold, a deceptively simple fusion of a benzene and an oxazole ring, has emerged as a powerhouse in modern medicinal chemistry. Its unique physicochemical properties and versatile synthetic accessibility have propelled it from a 19th-century chemical curiosity to a privileged structure in contemporary drug discovery. This in-depth technical guide provides a comprehensive exploration of the discovery and history of benzoxazole derivatives, charts the evolution of their synthesis from classical high-temperature condensations to elegant and efficient modern methodologies, and delves into the structure-activity relationships that underpin their diverse pharmacological activities. With a focus on their applications as anticancer and antimicrobial agents, this guide offers field-proven insights, detailed experimental protocols, and a forward-looking perspective for researchers, scientists, and drug development professionals.

The Genesis of a Privileged Scaffold: A Historical Perspective

The story of benzoxazole is intrinsically woven into the fabric of 19th-century heterocyclic chemistry. While a single, definitive publication heralding the "first" synthesis of a benzoxazole derivative remains elusive in the historical record, the foundational groundwork was unequivocally laid by the pioneering work of chemists like Albert Ladenburg in the 1870s.[1] Ladenburg's investigations into the synthesis of related heterocyclic systems, particularly benzimidazoles, provided the intellectual and methodological framework from which the synthesis of benzoxazoles would logically emerge.[1]

The most probable early route to benzoxazole derivatives was an adaptation of what is now known as the Phillips-Ladenburg synthesis. This classical method involves the condensation of an ortho-substituted aminophenol with a carboxylic acid or its derivative at elevated temperatures, often in the presence of a dehydrating agent.[1] The history of heterocyclic compounds began as organic chemistry advanced in the mid-19th century.[2] This era of chemical exploration, driven by the desire to understand and create new molecular architectures, undoubtedly led to the first, albeit perhaps not widely documented, syntheses of the benzoxazole core.

The Art of the Synthesis: From Brute Force to Finesse

The synthesis of the benzoxazole ring system has undergone a remarkable evolution, transitioning from harsh, high-temperature classical methods to sophisticated, highly efficient modern protocols. This progression reflects the broader advancements in synthetic organic chemistry, with an increasing emphasis on sustainability, atom economy, and catalytic efficiency.

The Classical Approach: The Phillips-Ladenburg Condensation

The Phillips-Ladenburg synthesis and its variations represent the cornerstone of classical benzoxazole preparation. The reaction typically involves the condensation of a 2-aminophenol with a carboxylic acid or its derivative, such as an acyl chloride or ester, under acidic conditions and high temperatures. Polyphosphoric acid (PPA) became a widely used medium for this transformation, acting as both a catalyst and a solvent.[3][4]

The underlying principle of this method is the initial acylation of the amino group of the 2-aminophenol, followed by an intramolecular cyclization and dehydration to form the benzoxazole ring.[3] While robust and versatile, this classical approach often suffers from drawbacks such as harsh reaction conditions, the need for strong acids, and sometimes, low yields.[5]

Protocol 1: Classical Synthesis of 2-Phenylbenzoxazole using Polyphosphoric Acid [6]

This protocol details the synthesis of 2-phenylbenzoxazole from 2-aminophenol and benzoic acid, a quintessential example of the Phillips-Ladenburg type condensation.

Materials:

  • 2-Aminophenol (1.09 g, 10 mmol)

  • Benzoic acid (1.22 g, 10 mmol)

  • Polyphosphoric acid (PPA) (40 g)

  • Ice water

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a round-bottom flask, add 2-aminophenol (10 mmol) and benzoic acid (10 mmol).

  • Carefully add polyphosphoric acid (40 g) to the flask with stirring.

  • Heat the reaction mixture at 60°C for 2 hours, then increase the temperature to 120°C and heat for an additional 2 hours.

  • After cooling to room temperature, pour the reaction mixture onto crushed ice with vigorous stirring.

  • Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution (2 x 25 mL), water (2 x 25 mL), and brine (2 x 25 mL).

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford pure 2-phenylbenzoxazole.

Causality of Experimental Choices:

  • Polyphosphoric acid (PPA): PPA serves as both a Brønsted acid catalyst to protonate the carbonyl group of benzoic acid, making it more electrophilic, and as a powerful dehydrating agent to drive the final cyclization step.

  • Stepwise Heating: The initial lower temperature (60°C) allows for the controlled formation of the amide intermediate, while the higher temperature (120°C) provides the necessary energy for the intramolecular cyclization and dehydration, which has a higher activation energy.

  • Ice Water Quench: Pouring the viscous PPA mixture into ice water hydrolyzes the PPA and precipitates the organic product, allowing for its extraction.

  • Sodium Bicarbonate Wash: This step neutralizes any remaining acidic components from the reaction mixture.

Mechanism of the Phillips-Ladenburg Synthesis

The mechanism of the acid-catalyzed condensation of a 2-aminophenol with a carboxylic acid proceeds through several key steps:

G cluster_1 Activation and Amide Formation cluster_2 Intramolecular Cyclization cluster_3 Dehydration and Aromatization CarboxylicAcid Carboxylic Acid (R-COOH) ProtonatedCarbonyl Protonated Carbonyl CarboxylicAcid->ProtonatedCarbonyl H+ AmideIntermediate Amide Intermediate ProtonatedCarbonyl->AmideIntermediate + 2-Aminophenol - H2O Aminophenol 2-Aminophenol ProtonatedAmide Protonated Amide AmideIntermediate->ProtonatedAmide H+ TetrahedralIntermediate Tetrahedral Intermediate ProtonatedAmide->TetrahedralIntermediate Intramolecular Nucleophilic Attack OxazolineIntermediate Protonated Oxazoline TetrahedralIntermediate->OxazolineIntermediate -H2O Benzoxazole Benzoxazole OxazolineIntermediate->Benzoxazole -H+ (Aromatization)

Caption: Mechanism of the Phillips-Ladenburg Benzoxazole Synthesis.

The Modern Approach: One-Pot Catalytic Syntheses

In recent years, a plethora of modern, one-pot synthetic methods for benzoxazole derivatives have been developed, driven by the principles of green chemistry. These methods often employ mild reaction conditions, utilize efficient and recyclable catalysts, and offer high yields and broad substrate scope.[5][7][8] One such elegant approach is the one-pot condensation of 2-aminophenols with aldehydes.[5]

Protocol 2: Modern One-Pot Synthesis of 2-Substituted Benzoxazoles using a Nickel Catalyst [9]

This protocol exemplifies a modern, efficient, and environmentally benign approach to benzoxazole synthesis.

Materials:

  • o-Aminophenol (1 mmol)

  • Substituted aromatic aldehyde (1 mmol)

  • Nickel sulfate (NiSO₄) (10 mol%)

  • Ethanol (EtOH)

  • Diethyl ether

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate for chromatography

Procedure:

  • In a round-bottom flask, dissolve o-aminophenol (1 mmol) and the substituted aromatic aldehyde (1 mmol) in ethanol.

  • Add nickel sulfate (10 mol%) to the solution.

  • Stir the reaction mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, remove the solvent under reduced pressure.

  • Add water to the residue and extract the product with diethyl ether.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate eluent system.

Causality of Experimental Choices:

  • Nickel Sulfate (NiSO₄): The Lewis acidic nickel catalyst activates the aldehyde carbonyl group, facilitating the initial formation of a Schiff base intermediate with the 2-aminophenol. It also likely plays a role in the subsequent oxidative cyclization.

  • One-Pot Procedure: This approach is highly efficient as it avoids the isolation of the intermediate Schiff base, saving time and reducing solvent waste.

  • Room Temperature Reaction: The use of an efficient catalyst allows the reaction to proceed at ambient temperature, reducing energy consumption and minimizing side reactions.

Mechanism of the One-Pot Aldehyde Condensation

The one-pot synthesis from an aldehyde proceeds via a different mechanistic pathway compared to the classical carboxylic acid route, typically involving the formation of a Schiff base intermediate followed by oxidative cyclization.

G cluster_1 Schiff Base Formation cluster_2 Oxidative Cyclization Aldehyde Aldehyde (R-CHO) SchiffBase Schiff Base Intermediate Aldehyde->SchiffBase + 2-Aminophenol - H2O Aminophenol 2-Aminophenol CyclizedIntermediate Cyclized Intermediate SchiffBase->CyclizedIntermediate Intramolecular Nucleophilic Attack Benzoxazole Benzoxazole CyclizedIntermediate->Benzoxazole Oxidation (-2H)

Caption: Mechanism of the One-Pot Benzoxazole Synthesis from an Aldehyde.

Pharmacological Significance and Structure-Activity Relationships (SAR)

The benzoxazole scaffold is a common feature in a wide array of biologically active compounds, demonstrating its versatility as a pharmacophore.[10] Its derivatives have shown a remarkable range of activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[6][10]

Benzoxazole Derivatives as Anticancer Agents

A significant area of research for benzoxazole compounds is their potential as anticancer agents.[6] One of the key mechanisms underlying their antitumor activity is the inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a critical mediator of angiogenesis.[10]

VEGFR-2 Signaling Pathway

The binding of Vascular Endothelial Growth Factor (VEGF) to VEGFR-2 triggers a signaling cascade that promotes endothelial cell proliferation, migration, and survival, leading to the formation of new blood vessels that are essential for tumor growth and metastasis.[10] By inhibiting VEGFR-2, benzoxazole derivatives can effectively cut off the blood supply to tumors.

G cluster_downstream Downstream Signaling VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg PI3K PI3K/Akt VEGFR2->PI3K MAPK RAS/MAPK VEGFR2->MAPK Benzoxazole Benzoxazole Inhibitor Benzoxazole->VEGFR2 Inhibits Proliferation Cell Proliferation & Migration PLCg->Proliferation Survival Cell Survival PI3K->Survival MAPK->Proliferation

Caption: Simplified VEGFR-2 Signaling Pathway and Point of Inhibition by Benzoxazole Derivatives.

Structure-Activity Relationship of Benzoxazole-Based VEGFR-2 Inhibitors

Systematic modification of the benzoxazole scaffold has revealed key structural features that govern its VEGFR-2 inhibitory activity.

  • The 2-Position: The substituent at the 2-position of the benzoxazole ring is crucial for activity. Aromatic and heteroaromatic rings are often well-tolerated and can engage in key interactions within the ATP-binding pocket of the kinase.

  • The Benzene Ring: Substitution on the benzene portion of the benzoxazole core can modulate the electronic properties and steric bulk of the molecule, influencing its binding affinity and pharmacokinetic properties. Electron-withdrawing groups have been shown to be favorable for antibacterial activity in some cases.[9]

  • Linker and Terminal Groups: Many potent benzoxazole-based inhibitors incorporate a linker at the 2-position, which connects to a terminal hydrophobic group. The nature and length of this linker, as well as the identity of the terminal group, are critical for optimizing interactions with the hydrophobic regions of the kinase active site.[11][12]

Compound Modifications VEGFR-2 IC₅₀ (µM) Reference
Sorafenib (Reference)-0.09[12]
Compound 5c2-substituted benzoxazole with a urea linker0.08[12]
Compound 5e2-substituted benzoxazole with a urea linker and terminal chloro-substitution0.07[12]
Compound 12lBenzoxazole with a modified linker and terminal group0.097[13]
Compound 14oBenzoxazole derivativeVEGFR-2 protein concentration of 586.3 pg/ml[14]
Benzoxazole Derivatives as Antimicrobial Agents

Benzoxazole derivatives have also demonstrated significant potential as antimicrobial agents, with activity against a broad spectrum of bacteria and fungi.[15] The mechanism of action for their antimicrobial effects can vary, with some derivatives targeting essential bacterial enzymes like DNA gyrase.[15]

Quantitative Structure-Activity Relationship (QSAR) in Antimicrobial Benzoxazoles

QSAR studies have been instrumental in identifying the structural features that contribute to the antimicrobial potency of benzoxazole derivatives. These studies have shown that the electronic and thermodynamic properties of the substituents play a significant role in their activity.[9][16] For instance, the presence of electron-withdrawing groups on the benzoxazole ring has been correlated with enhanced antibacterial activity.[9]

Compound Target Organism MIC (µg/mL) Reference
Compound 11Candida krusei7.8[15]
Ampicillin (Reference)Pseudomonas aeruginosa>400[16]
Rifampicin (Reference)Pseudomonas aeruginosa>400[16]
Benzoxazole DerivativePseudomonas aeruginosa12.5[16]
Benzoxazole DerivativeBacillus subtilis3.12[1]

Conclusion and Future Perspectives

The journey of benzoxazole derivatives from their 19th-century origins to their current status as a privileged scaffold in drug discovery is a testament to the enduring power of heterocyclic chemistry. The evolution of their synthesis from classical, high-temperature methods to modern, catalytic, and environmentally benign protocols has opened up new avenues for the rapid generation of diverse chemical libraries. The broad spectrum of pharmacological activities exhibited by benzoxazole derivatives, particularly in the realms of oncology and infectious diseases, underscores their therapeutic potential.

Future research in this field will likely focus on the continued development of novel, sustainable synthetic methodologies, the exploration of new biological targets for benzoxazole-based compounds, and the use of computational tools to design next-generation derivatives with enhanced potency, selectivity, and pharmacokinetic profiles. As our understanding of the intricate interplay between molecular structure and biological function deepens, the benzoxazole core is poised to remain a central and highly valuable component in the arsenal of medicinal chemists for years to come.

References

The Aminobenzoxazole Scaffold: A Privileged Motif with Diverse Mechanisms of Action

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The aminobenzoxazole core is a heterocyclic scaffold of significant interest in medicinal chemistry, demonstrating a remarkable breadth of biological activities.[1][2] This structural motif is a key pharmacophore in numerous compounds under investigation for a wide array of therapeutic applications, including the treatment of autoimmune diseases, cancer, fungal infections, and neurological disorders.[1][3][4][5] The versatility of the aminobenzoxazole scaffold lies in its ability to be readily functionalized, allowing for the fine-tuning of its physicochemical properties and target specificity. This guide provides a detailed exploration of the potential mechanisms of action of aminobenzoxazole derivatives, offering insights for researchers and drug development professionals working with this promising class of compounds.

Primary Mechanism of Action: Inhibition of the Sphingosine-1-Phosphate (S1P) Transporter Spinster Homolog 2 (Spns2)

A well-elucidated mechanism of action for a class of aminobenzoxazole derivatives is the inhibition of the Sphingosine-1-Phosphate (S1P) transporter, Spinster Homolog 2 (Spns2).[6] S1P is a crucial signaling sphingolipid that regulates a multitude of cellular processes, including lymphocyte trafficking, by binding to its five G protein-coupled receptors (S1P₁₋₅).[6] The "inside-out" signaling of S1P requires its transport from the intracellular space to the extracellular environment, a process mediated by transporters like Spns2.[6][7]

By inhibiting Spns2, aminobenzoxazole derivatives can effectively reduce the extracellular concentration of S1P, thereby modulating the S1P/S1P receptor signaling axis.[6][7] This disruption of S1P signaling prevents the egress of lymphocytes from lymphoid organs, leading to a reduction of circulating lymphocytes.[6] This mechanism is of significant therapeutic interest for the treatment of autoimmune diseases such as multiple sclerosis.[6]

Signaling Pathway

S1P_Pathway cluster_cell Cell Interior cluster_extracellular Extracellular Space Sphingosine Sphingosine SphK Sphingosine Kinase (SphK) Sphingosine->SphK Phosphorylation S1P_intra S1P (intracellular) Spns2 Spns2 Transporter S1P_intra->Spns2 SphK->S1P_intra S1P_extra S1P (extracellular) Spns2->S1P_extra Export S1PR S1P Receptor (S1P₁₋₅) S1P_extra->S1PR Binding Downstream Signaling Downstream Signaling S1PR->Downstream Signaling Activation Lymphocyte Egress Lymphocyte Egress Downstream Signaling->Lymphocyte Egress Regulation Aminobenzoxazole Aminobenzoxazole Inhibitor Aminobenzoxazole->Spns2 Inhibition

Caption: The S1P signaling pathway and the point of inhibition by aminobenzoxazoles.

Experimental Protocol: Spns2 Inhibition Assay

A common method to determine the inhibitory activity of aminobenzoxazoles against Spns2 is a cell-based assay that measures the amount of S1P exported into the extracellular medium.[7][8]

Objective: To quantify the inhibition of Spns2-mediated S1P export by aminobenzoxazole derivatives.

Materials:

  • HeLa, U-937, or THP-1 cells engineered to express Spns2.[7]

  • Cell culture medium and supplements.

  • Test aminobenzoxazole compounds dissolved in DMSO.

  • S1P metabolic inhibitors (e.g., 4-deoxypyridoxine, sodium fluoride, sodium vanadate) to prevent S1P degradation.[8]

  • Internal standard (e.g., d₇-S1P).[9]

  • Reagents for protein precipitation (e.g., trichloroacetic acid).[9]

  • Solvents for liquid chromatography-mass spectrometry (LC-MS/MS) analysis.[9]

Procedure:

  • Cell Culture: Plate Spns2-expressing cells in a 96-well plate and allow them to adhere.

  • Compound Treatment: Treat the cells with serial dilutions of the test aminobenzoxazole compounds. Include a vehicle control (DMSO) and a positive control inhibitor if available.

  • Incubation: Incubate the plate for a defined period (e.g., 18-24 hours) to allow for S1P export.

  • Sample Collection: Collect the cell culture medium.

  • Sample Preparation:

    • Add the internal standard to the collected medium.

    • Precipitate proteins using trichloroacetic acid and incubate on ice.

    • Centrifuge to pellet the precipitated proteins.

    • Extract the S1P from the supernatant.[9]

  • LC-MS/MS Analysis: Quantify the concentration of S1P in the samples using a validated LC-MS/MS method.[7][9]

  • Data Analysis:

    • Normalize the S1P concentration to the internal standard.

    • Calculate the percent inhibition of S1P export for each compound concentration relative to the vehicle control.

    • Determine the IC₅₀ value by fitting the data to a dose-response curve.

Anticancer Mechanisms of Action

Aminobenzoxazole derivatives have demonstrated promising anticancer activity through multiple mechanisms of action.

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) Kinase Inhibition

VEGFR-2 is a receptor tyrosine kinase that plays a central role in angiogenesis, the formation of new blood vessels that are essential for tumor growth and metastasis.[10] Several aminobenzoxazole derivatives have been identified as potent inhibitors of VEGFR-2 kinase activity.[2] By binding to the ATP-binding site of the VEGFR-2 kinase domain, these compounds prevent autophosphorylation and the subsequent activation of downstream signaling pathways, ultimately leading to the inhibition of endothelial cell proliferation and migration.[10]

VEGFR2_Pathway cluster_downstream Downstream Signaling VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binding & Dimerization VEGFR2->VEGFR2 PLCg PLCγ VEGFR2->PLCg Activation PI3K PI3K VEGFR2->PI3K Activation PKC PKC PLCg->PKC Akt Akt PI3K->Akt MAPK MAPK (ERK1/2) PKC->MAPK mTOR mTOR Akt->mTOR Cell Proliferation\n& Migration Cell Proliferation & Migration MAPK->Cell Proliferation\n& Migration Promotion Cell Survival\n& Proliferation Cell Survival & Proliferation mTOR->Cell Survival\n& Proliferation Promotion Aminobenzoxazole Aminobenzoxazole Inhibitor Aminobenzoxazole->VEGFR2 Inhibition of Autophosphorylation

Caption: The VEGFR-2 signaling pathway and the point of inhibition by aminobenzoxazoles.

This assay measures the ability of a compound to inhibit the phosphorylation of a substrate by the VEGFR-2 kinase.[11][12]

Objective: To determine the in vitro inhibitory potency of aminobenzoxazole derivatives against VEGFR-2 kinase.

Materials:

  • Recombinant human VEGFR-2 kinase domain.[12]

  • Kinase buffer.[12]

  • ATP.[12]

  • Peptide substrate (e.g., Poly(Glu, Tyr) 4:1).[12]

  • Luminescent kinase assay kit (e.g., Kinase-Glo®).[12]

  • Test aminobenzoxazole compounds dissolved in DMSO.

  • White 96-well plates.[12]

Procedure:

  • Prepare Master Mix: Prepare a master mix containing kinase buffer, ATP, and the peptide substrate.[12]

  • Compound Addition: Add serial dilutions of the test aminobenzoxazole compounds to the wells of the 96-well plate. Include a vehicle control (DMSO for 100% activity) and a no-enzyme control (for background).[11]

  • Initiate Kinase Reaction: Add the diluted VEGFR-2 kinase to all wells except the no-enzyme control to start the reaction.[12]

  • Incubation: Incubate the plate at 30°C for a specified time (e.g., 45-60 minutes).[11][12]

  • Stop Reaction and Measure Luminescence: Add the luminescent kinase assay reagent to stop the reaction and measure the remaining ATP. The luminescent signal is inversely proportional to kinase activity.[11]

  • Data Analysis:

    • Subtract the background luminescence from all readings.

    • Calculate the percent inhibition of VEGFR-2 kinase activity for each compound concentration.

    • Determine the IC₅₀ value by plotting the percent inhibition against the logarithm of the compound concentration.

Aryl Hydrocarbon Receptor (AhR) Agonism and CYP1A1 Induction

Some aminobenzoxazole derivatives are structurally similar to the anticancer prodrug Phortress. These compounds are believed to exert their anticancer effects by acting as agonists of the Aryl Hydrocarbon Receptor (AhR).[13] Upon activation by a ligand, the AhR translocates to the nucleus and forms a heterodimer with the AhR Nuclear Translocator (ARNT). This complex then binds to xenobiotic responsive elements (XREs) in the DNA, leading to the transcriptional activation of target genes, most notably Cytochrome P450 1A1 (CYP1A1).[13] The induction of CYP1A1 can lead to the metabolic activation of the aminobenzoxazole into a cytotoxic species within the tumor microenvironment.[13]

AhR_CYP1A1_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus AhR_complex AhR-Hsp90-XAP2 Complex Activated_AhR Activated AhR AhR_complex->Activated_AhR Conformational Change Aminobenzoxazole Aminobenzoxazole Aminobenzoxazole->AhR_complex Binding AhR_nuclear AhR Activated_AhR->AhR_nuclear Translocation AhR_ARNT_complex AhR-ARNT Complex AhR_nuclear->AhR_ARNT_complex ARNT ARNT ARNT->AhR_ARNT_complex XRE XRE (DNA) AhR_ARNT_complex->XRE Binding CYP1A1_gene CYP1A1 Gene XRE->CYP1A1_gene Transcriptional Activation CYP1A1_mRNA CYP1A1 mRNA CYP1A1_gene->CYP1A1_mRNA Transcription CYP1A1_protein CYP1A1 Enzyme CYP1A1_mRNA->CYP1A1_protein Translation Metabolic Activation\nof Prodrug Metabolic Activation of Prodrug CYP1A1_protein->Metabolic Activation\nof Prodrug Catalysis Cytotoxicity Cytotoxicity Metabolic Activation\nof Prodrug->Cytotoxicity Leads to

Caption: The AhR-CYP1A1 signaling pathway activated by aminobenzoxazole derivatives.

This protocol is designed to assess the potential of aminobenzoxazole derivatives to induce the expression of CYP1A1 in a human liver cell line.[14][15]

Objective: To measure the induction of CYP1A1 mRNA or enzyme activity by aminobenzoxazole derivatives in HepG2 cells.

Materials:

  • HepG2 human hepatocellular carcinoma cells.[16]

  • Cell culture medium and supplements.

  • Test aminobenzoxazole compounds dissolved in DMSO.

  • Positive control inducer (e.g., 3-methylcholanthrene or omeprazole).[15][17]

  • Reagents for RNA extraction and quantitative real-time PCR (qRT-PCR) for mRNA analysis.

  • EROD (ethoxyresorufin-O-deethylase) assay reagents for enzyme activity measurement.[14]

Procedure:

  • Cell Culture: Seed HepG2 cells in 24- or 96-well plates and allow them to reach a suitable confluency.

  • Compound Treatment: Treat the cells with various concentrations of the test aminobenzoxazole compounds and the positive control for a specified duration (e.g., 24-72 hours).[17]

  • For mRNA Analysis (qRT-PCR):

    • Lyse the cells and extract total RNA.

    • Perform reverse transcription to synthesize cDNA.

    • Conduct qRT-PCR using primers specific for CYP1A1 and a housekeeping gene for normalization.

    • Calculate the fold change in CYP1A1 mRNA expression relative to the vehicle control.[15]

  • For Enzyme Activity Analysis (EROD Assay):

    • After treatment, wash the cells and incubate them with a solution containing ethoxyresorufin.

    • The CYP1A1 enzyme metabolizes ethoxyresorufin to the fluorescent product resorufin.

    • Measure the fluorescence intensity using a plate reader.[14]

    • Calculate the fold induction of EROD activity compared to the vehicle control.

  • Data Analysis:

    • Determine the concentration-dependent induction of CYP1A1.

    • Calculate the EC₅₀ (effective concentration for 50% of maximal induction) and Eₘₐₓ (maximal induction) values.[15]

Antifungal Activity

Several studies have reported the potent antifungal activity of aminobenzoxazole derivatives, particularly against phytopathogenic fungi.[1][18] While the precise molecular targets are still under investigation, some evidence suggests potential mechanisms.

Potential Molecular Targets:

  • DNA Topoisomerases: Due to structural similarities with pyrimidine bases, it has been proposed that benzoxazoles may target fungal DNA topoisomerases, interfering with DNA replication and repair.[2]

  • Lipid Transfer Proteins: Molecular docking studies have suggested that some benzoxazole derivatives may interact with lipid transfer proteins like sec14p in yeast, potentially disrupting lipid metabolism and membrane function.[2][19]

Further research is needed to definitively identify the molecular targets and elucidate the exact mechanism of antifungal action.

Experimental Protocol: In Vitro Antifungal Susceptibility Testing

A common method to evaluate the antifungal activity of new compounds is the broth microdilution method.[18]

Objective: To determine the minimum inhibitory concentration (MIC) of aminobenzoxazole derivatives against pathogenic fungi.

Materials:

  • Fungal strains of interest.

  • Appropriate fungal growth medium (e.g., Potato Dextrose Broth).

  • Test aminobenzoxazole compounds dissolved in DMSO.

  • Positive control antifungal agent (e.g., hymexazol).[18]

  • Sterile 96-well microplates.

Procedure:

  • Prepare Fungal Inoculum: Grow the fungal strains and prepare a standardized inoculum suspension.

  • Serial Dilutions: Prepare serial dilutions of the test compounds and the positive control in the microplate.

  • Inoculation: Add the fungal inoculum to each well.

  • Incubation: Incubate the plates under appropriate conditions for fungal growth (e.g., 25-28°C for 48-72 hours).

  • Determine MIC: The MIC is the lowest concentration of the compound that visibly inhibits fungal growth.

  • (Optional) Determine Minimum Fungicidal Concentration (MFC): Subculture the contents of the wells with no visible growth onto fresh agar plates to determine the lowest concentration that kills the fungi.

Other Potential Mechanisms of Action

The structural versatility of aminobenzoxazoles has led to their investigation against a variety of other biological targets.

  • Cholinesterase Inhibition: Some aminobenzoxazole derivatives have been shown to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes responsible for the breakdown of the neurotransmitter acetylcholine.[4][20] This activity suggests their potential for the treatment of neurological disorders such as Alzheimer's disease.[5][21] Structure-activity relationship (SAR) studies have been conducted to optimize the inhibitory potency and selectivity of these compounds.[20][22]

Conclusion

Aminobenzoxazoles represent a privileged scaffold in drug discovery with a diverse range of potential mechanisms of action. Their ability to inhibit key enzymes and transporters, such as Spns2 and VEGFR-2, and to modulate signaling pathways like the AhR-CYP1A1 axis, underscores their therapeutic potential in various disease areas. The information and protocols provided in this guide offer a solid foundation for researchers to further explore the fascinating biology of aminobenzoxazole derivatives and to advance their development as novel therapeutic agents.

References

An In-Depth Technical Guide to the Structure Elucidation of Novel Benzoxazole Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Distribution: For Researchers, Scientists, and Drug Development Professionals

Abstract

Benzoxazole derivatives are a cornerstone in medicinal chemistry, demonstrating a vast array of pharmacological activities.[1][2][3] The precise determination of their molecular structure is a critical prerequisite for understanding structure-activity relationships (SAR), optimizing lead compounds, and advancing drug discovery programs.[4][5] This technical guide provides a comprehensive, experience-driven framework for the structural elucidation of novel benzoxazole compounds. It moves beyond a mere recitation of techniques, delving into the strategic integration of modern spectroscopic and computational methods to ensure unambiguous and self-validating characterization.

Foundational Principles: The Benzoxazole Scaffold

The benzoxazole core, an aromatic bicyclic heterocycle, presents a unique spectroscopic fingerprint.[6] A foundational understanding of its structure and electronic properties is essential for interpreting the complex data generated during elucidation.

The numbering convention for the benzoxazole ring system is critical for the correct assignment of spectroscopic signals.[4] The heteroatoms, oxygen and nitrogen, significantly influence the electron distribution within the aromatic system, leading to characteristic chemical shifts in Nuclear Magnetic Resonance (NMR) spectroscopy.[1][4]

The Elucidation Workflow: A Strategic & Iterative Approach

The journey from a newly synthesized or isolated compound to a fully characterized structure is not linear but iterative. Each analytical technique provides a piece of the puzzle, and the data from one experiment often informs the next. The following workflow represents a field-proven strategy for efficient and accurate structure determination.

Elucidation_Workflow cluster_purification Initial Characterization & Purification cluster_spectroscopy Spectroscopic Analysis cluster_confirmation Structural Confirmation Purification Synthesis & Purification (Chromatography, Recrystallization) MS Mass Spectrometry (MS) - Molecular Formula Purification->MS Purity > 95% NMR_1D 1D NMR (¹H, ¹³C, DEPT) - Carbon-Proton Framework MS->NMR_1D Elemental Composition NMR_2D 2D NMR (COSY, HSQC, HMBC) - Connectivity & Assembly NMR_1D->NMR_2D Initial Assignments XRay Single Crystal X-Ray Crystallography - Absolute Structure NMR_2D->XRay Proposed Structure Computational Computational Modeling - Corroboration NMR_2D->Computational Hypothesis Testing XRay->Computational Final Validation

Caption: A strategic workflow for novel benzoxazole structure elucidation.

Mass Spectrometry: The First Glimpse into Molecular Identity

High-Resolution Mass Spectrometry (HRMS) is the initial and indispensable step, providing the accurate mass of the molecular ion.[7][8] This information is crucial for determining the elemental composition, which lays the groundwork for all subsequent spectroscopic analysis.

Causality in Experimental Choice: Electrospray ionization (ESI) is often the preferred method for benzoxazole derivatives due to their typical polarity and ability to be readily protonated, yielding a strong [M+H]⁺ ion.[9] For less polar analogs, Atmospheric Pressure Chemical Ionization (APCI) may be more effective.[8]

Table 1: Interpreting High-Resolution Mass Spectrometry Data

ParameterInformation GainedCausality & Insights
Accurate Mass Provides the elemental composition (molecular formula).A mass accuracy of < 5 ppm is the standard for publication and regulatory submission, providing high confidence in the proposed formula.[10]
Isotope Pattern Confirms the presence of specific elements (e.g., Cl, Br).The characteristic isotopic distribution for halogens provides a rapid and definitive confirmation of their presence.
Fragmentation (MS/MS) Reveals the substructural components of the molecule.Tandem mass spectrometry (MS/MS) intentionally fragments the molecular ion to provide pieces of the structural puzzle, which can be invaluable for complex derivatives.[8][11]
Protocol: High-Resolution Mass Spectrometry (HRMS) via LC-MS
  • Sample Preparation: Dissolve approximately 1 mg of the purified benzoxazole derivative in 1 mL of a suitable solvent (e.g., methanol or acetonitrile).[12]

  • Instrumentation: Utilize a high-resolution mass spectrometer, such as an Orbitrap or a Time-of-Flight (TOF) instrument, coupled with a liquid chromatography (LC) system.[7][10]

  • LC Separation: Inject the sample onto a C18 column and elute with a gradient of water and acetonitrile (both containing 0.1% formic acid to promote ionization). This step ensures that the analyzed compound is pure.

  • MS Acquisition: Acquire data in positive ion mode, scanning a mass range appropriate for the expected molecular weight of the compound.

  • Data Analysis: Process the data to identify the [M+H]⁺ ion and determine its accurate mass. Use software tools to calculate the most probable elemental composition based on the measured mass.[13]

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Architectural Blueprint

NMR spectroscopy is the most powerful technique for elucidating the detailed structure of organic molecules.[1][14] For novel benzoxazoles, a combination of 1D and 2D NMR experiments is essential to piece together the complete molecular architecture.

1D NMR: Identifying the Building Blocks
  • ¹H NMR: Provides information on the number, connectivity, and chemical environment of protons.[1] Protons on the benzoxazole core typically resonate in the aromatic region (δ 7.0-8.5 ppm).[1] The specific chemical shifts and coupling patterns are highly dependent on the substitution pattern.[1][4]

  • ¹³C NMR & DEPT: Reveals the carbon framework of the molecule.[4] The carbons of the benzoxazole core exhibit a wide range of chemical shifts due to the influence of the heteroatoms.[1][4] Distortionless Enhancement by Polarization Transfer (DEPT) experiments are used to differentiate between CH, CH₂, and CH₃ groups.[14]

Table 2: Typical ¹H and ¹³C NMR Chemical Shift Ranges for the Benzoxazole Core

Atom PositionTypical ¹H Shift (δ, ppm)Typical ¹³C Shift (δ, ppm)Notes
C2 Varies with substituent~150 - 165A key quaternary carbon, often a starting point for HMBC correlations.
C4/C7 ~7.5 - 7.8~110 - 120Often appear as doublets or multiplets.
C5/C6 ~7.2 - 7.5~120 - 130Typically appear as triplets or multiplets.
C3a -~140 - 150Quaternary carbon at the ring junction.
C7a -~150 - 160Quaternary carbon at the ring junction.

Note: Chemical shifts are influenced by solvent and substituent effects. Data is compiled from multiple sources.[1][4]

2D NMR: Assembling the Puzzle

2D NMR experiments are crucial for establishing connectivity between the atoms identified in 1D spectra.[14][15]

Caption: The logical integration of 2D NMR experiments for structure assembly.

  • COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically separated by 2-3 bonds).[14] This is fundamental for mapping out spin systems within the molecule.

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton signal with the signal of the carbon to which it is directly attached.[14] This is the primary method for assigning carbon signals.

  • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are 2-3 bonds away.[14] This is the key experiment for connecting the individual spin systems and piecing together the entire molecular structure, especially across quaternary carbons.

Protocol: A Step-by-Step 2D NMR Analysis Workflow
  • Acquire High-Quality 1D Spectra: Obtain well-resolved ¹H and ¹³C{¹H} spectra.[16][17]

  • Acquire 2D Spectra: Run COSY, HSQC, and HMBC experiments.[16][17]

  • Process and Phase Data: Carefully process all spectra to ensure accurate peak picking and integration.[18]

  • Analyze COSY: Identify all coupled proton systems. For example, trace the connectivity of protons on a substituted phenyl ring.

  • Analyze HSQC: Assign the carbon signals for all protonated carbons.

  • Analyze HMBC: This is the most critical step.

    • Start with easily identifiable protons (e.g., a methyl singlet). Look for its long-range correlations to nearby carbons.

    • Use correlations to quaternary carbons (which are invisible in HSQC) to link different fragments of the molecule. For instance, a correlation from a proton on a substituent to C2 of the benzoxazole ring is definitive proof of its attachment point.

    • Systematically work through all proton signals, building up a web of connectivity until the entire structure is self-consistent.

X-Ray Crystallography: The Definitive Answer

When a suitable single crystal can be grown, X-ray crystallography provides an unambiguous, three-dimensional model of the molecule.[19] This technique is the gold standard for structural confirmation, providing absolute stereochemistry and detailed information about bond lengths, angles, and intermolecular interactions in the solid state.[19]

Protocol: Single Crystal X-Ray Diffraction
  • Crystal Growth: This is often the most challenging step. Slowly evaporate a solution of the purified compound in a suitable solvent or solvent system. Common techniques include slow evaporation, vapor diffusion, and cooling.

  • Crystal Mounting: Select a high-quality, single crystal and mount it on the diffractometer.

  • Data Collection: Irradiate the crystal with X-rays and collect the diffraction data.

  • Structure Solution and Refinement: Use specialized software to solve the phase problem and refine the atomic positions to generate the final crystal structure.[20]

Computational Chemistry: Corroboration and Prediction

Computational methods, particularly Density Functional Theory (DFT), serve as a powerful tool to corroborate proposed structures.[21][22] By calculating theoretical NMR chemical shifts for a proposed structure, one can compare them to the experimental data. A strong correlation provides a high degree of confidence in the structural assignment.

Causality in Application: If ambiguity remains after NMR analysis (e.g., distinguishing between two possible isomers), computational modeling can be decisive. The isomer whose calculated NMR spectrum more closely matches the experimental data is the more likely correct structure.[23][24]

Conclusion: A Self-Validating System

References

An In-depth Technical Guide to Determining the Solubility Profile of 2-Amino-5-methoxybenzoxazole

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and therapeutic efficacy. This guide provides a comprehensive technical overview of the methodologies required to establish a robust solubility profile for the novel heterocyclic compound, 2-Amino-5-methoxybenzoxazole. We delve into the theoretical underpinnings of solubility, present detailed protocols for both kinetic and thermodynamic solubility assays, and discuss the influence of various solvent systems and pH on the dissolution of this molecule. This document is intended for researchers, scientists, and drug development professionals engaged in the physicochemical characterization of new chemical entities.

Introduction: The Significance of Solubility in Drug Development

Solubility, the phenomenon of a solute dissolving in a solvent to form a homogeneous system, is a fundamental physicochemical property that governs the absorption, distribution, metabolism, and excretion (ADME) profile of a drug candidate.[1] Poor aqueous solubility can lead to low and erratic bioavailability, posing a significant challenge to formulation development and potentially leading to the failure of an otherwise promising therapeutic agent.[2] Therefore, a thorough understanding of a compound's solubility profile across a range of physiologically and pharmaceutically relevant solvents is paramount in the early stages of drug discovery and development.[1][3]

This compound is a heterocyclic compound of interest with potential therapeutic applications. Its structure, featuring both a basic amino group and a benzoxazole core, suggests that its solubility will be influenced by factors such as pH and the polarity of the solvent. This guide will provide the experimental framework to systematically investigate these factors.

Physicochemical Properties of this compound (Hypothetical)

A comprehensive understanding of a compound's intrinsic properties is essential for interpreting its solubility behavior. While experimental data for this compound is not widely available, we can predict its likely characteristics based on its structure.

PropertyPredicted Value/CharacteristicRationale & Implication for Solubility
Molecular Formula C₈H₈N₂O₂
Molecular Weight 164.16 g/mol A lower molecular weight generally favors solubility.
pKa (acidic) ~9-10The benzoxazole nitrogen may have weak acidic properties, but the amino group is more significant.
pKa (basic) ~3-4The amino group is expected to be basic, suggesting that solubility will increase in acidic conditions due to salt formation.[4]
logP ~1.5 - 2.5This predicted moderate lipophilicity suggests a balance between aqueous and lipid solubility.
Melting Point Not availableA high melting point can indicate strong crystal lattice energy, which may negatively impact solubility.

Kinetic vs. Thermodynamic Solubility: A Critical Distinction

In the context of drug discovery, it is crucial to differentiate between kinetic and thermodynamic solubility.[2][3]

  • Kinetic Solubility: This is the concentration of a compound that dissolves in a given time under specific, non-equilibrium conditions. It is often measured by precipitating the compound from a DMSO stock solution into an aqueous buffer.[1][3][5] This high-throughput screening method is valuable in early discovery to quickly flag compounds with potential solubility issues.[1]

  • Thermodynamic Solubility: Also known as equilibrium solubility, this is the concentration of a solute in a saturated solution when there is a dynamic equilibrium between the dissolved and undissolved states.[2][6] This measurement is more time-consuming but provides a more accurate and formulation-relevant value.[1][3]

The following diagram illustrates the conceptual workflow for determining both types of solubility.

G cluster_0 Solubility Assessment Workflow cluster_1 Kinetic Solubility cluster_2 Thermodynamic Solubility start Start with solid compound or DMSO stock ks Dissolve in DMSO (High Concentration Stock) start->ks For Kinetic ts Add excess solid to solvent start->ts For Thermodynamic add_buffer Add to Aqueous Buffer ks->add_buffer incubate_short Incubate (e.g., 2h) add_buffer->incubate_short measure_k Measure Concentration (Nephelometry, UV-Vis, LC-MS) incubate_short->measure_k incubate_long Incubate with agitation (e.g., 24h) to reach equilibrium ts->incubate_long separate Separate solid and supernatant (Filtration/Centrifugation) incubate_long->separate measure_t Measure Concentration of Supernatant (UV-Vis, LC-MS, HPLC) separate->measure_t

Caption: Workflow for Kinetic and Thermodynamic Solubility Determination.

Experimental Protocols

Thermodynamic Solubility Determination (Shake-Flask Method)

This method is considered the "gold standard" for determining equilibrium solubility.[3]

Principle: An excess of the solid compound is agitated in a solvent for a prolonged period to ensure equilibrium is reached. The resulting saturated solution is then filtered, and the concentration of the dissolved compound is determined.

Step-by-Step Protocol:

  • Preparation: Add an excess amount (e.g., 2-5 mg) of solid this compound to a series of glass vials.

  • Solvent Addition: Add a precise volume (e.g., 1 mL) of the desired solvent to each vial. Solvents should include water, phosphate-buffered saline (PBS) at various pH values (e.g., 5.0, 6.8, 7.4), and relevant organic solvents (e.g., ethanol, methanol, acetone, acetonitrile).

  • Equilibration: Seal the vials and place them in a shaker or rotator in a temperature-controlled environment (e.g., 25°C or 37°C). Agitate for at least 24 hours to ensure equilibrium is reached.[3]

  • Phase Separation: After incubation, allow the vials to stand to let the undissolved solid settle. Carefully withdraw an aliquot of the supernatant and filter it through a 0.45 µm filter to remove any remaining solid particles.

  • Quantification: Dilute the filtrate with an appropriate mobile phase and analyze the concentration of this compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Data Analysis: Construct a calibration curve using standards of known concentrations to determine the solubility in mg/mL or µg/mL.

Kinetic Solubility Determination (High-Throughput Method)

This method is suitable for rapid screening of a large number of compounds.[1][5]

Principle: A concentrated stock solution of the compound in an organic solvent (typically DMSO) is added to an aqueous buffer. The concentration at which precipitation occurs is determined.[3][5]

Step-by-Step Protocol:

  • Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10 mM).

  • Serial Dilution: In a 96-well plate, perform serial dilutions of the DMSO stock solution.

  • Addition to Buffer: Transfer a small, fixed volume (e.g., 2 µL) of each dilution to a 96-well plate containing the aqueous buffer (e.g., 198 µL of PBS, pH 7.4). This results in a final DMSO concentration of 1%.

  • Incubation: Shake the plate for a set period, typically 1 to 2 hours, at room temperature.[3]

  • Precipitation Detection: Measure the amount of precipitated compound. This can be done directly by nephelometry (light scattering) or indirectly by measuring the concentration of the compound remaining in solution after filtration or centrifugation using UV-Vis spectroscopy.[3][5]

Influence of pH on Solubility

The presence of a basic amino group in this compound suggests its aqueous solubility will be pH-dependent. According to the Henderson-Hasselbalch equation, at a pH below its pKa, the amino group will be protonated, forming a more soluble salt.[4]

Experimental Approach:

The thermodynamic shake-flask method should be performed using a series of buffers across a physiologically relevant pH range (e.g., pH 2 to 10). Plotting the measured solubility against pH will generate a pH-solubility profile.

G cluster_0 pH Effect on Solubility low_ph Low pH (Acidic) pH < pKa protonated Protonated Form (R-NH3+) Higher Solubility low_ph->protonated Protonation of Amino Group high_ph High pH (Basic) pH > pKa neutral Neutral Form (R-NH2) Lower Solubility high_ph->neutral Deprotonation

References

An In-Depth Technical Guide to the Pharmacokinetic Properties of Substituted Benzoxazoles

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Perspective for Researchers and Drug Development Professionals

The benzoxazole scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous compounds with a wide array of biological activities, including anticancer, anti-inflammatory, and neuroprotective properties.[1][2][3][4][5][6][7][8][9] However, the journey from a promising hit compound to a viable clinical candidate is contingent not only on its pharmacodynamic potency but also, critically, on its pharmacokinetic profile. Understanding how the body absorbs, distributes, metabolizes, and excretes (ADME) these molecules is paramount to designing effective and safe therapeutics.[10]

This guide provides an in-depth exploration of the core pharmacokinetic properties of substituted benzoxazoles. We will delve into the key ADME parameters, the experimental methodologies used to assess them, and the causal relationships between chemical structure and pharmacokinetic behavior. This document is designed to be a practical resource for researchers, scientists, and drug development professionals, offering both foundational knowledge and actionable protocols.

Section 1: The Crucial Role of ADME in Benzoxazole Drug Discovery

The therapeutic success of any drug candidate, including substituted benzoxazoles, is fundamentally linked to its ADME profile.[11] An otherwise highly potent compound can fail in later stages of development due to poor bioavailability, rapid metabolism, or unfavorable distribution.[12][13] Early and comprehensive ADME characterization is therefore not just a regulatory requirement but a critical component of a successful drug discovery program, enabling researchers to:

  • Identify liabilities early: Screening for ADME properties at the hit-to-lead and lead optimization stages allows for the early identification of compounds with undesirable pharmacokinetic characteristics.[12][13][14][15]

  • Guide medicinal chemistry efforts: Understanding the structure-ADME relationships within a series of benzoxazole analogs allows chemists to make targeted modifications to improve pharmacokinetic parameters.

  • Predict human pharmacokinetics: In vitro and preclinical in vivo data are used to build models that can forecast a drug's behavior in humans, aiding in the design of clinical trials.[12][16][17]

A typical workflow for assessing the pharmacokinetic properties of a new chemical entity, such as a substituted benzoxazole, involves a tiered approach, starting with high-throughput in vitro assays and progressing to more complex in vivo studies for the most promising candidates.

ADME_Workflow cluster_0 Early Discovery (High-Throughput Screening) cluster_1 Lead Optimization cluster_2 Preclinical Development A Aqueous Solubility E Permeability (e.g., Caco-2) A->E B LogD @ pH 7.4 B->E C Metabolic Stability (Microsomes) G Metabolic Stability (Hepatocytes) C->G D CYP450 Inhibition H Metabolite Identification D->H I In Vivo Pharmacokinetics (Rodent) E->I F Plasma Protein Binding F->I G->I J Tissue Distribution I->J K Excretion Studies J->K

Caption: A generalized workflow for ADME assessment in drug discovery.

Section 2: Key Pharmacokinetic Parameters for Substituted Benzoxazoles

Absorption

For a drug to exert a systemic effect, it must first be absorbed into the bloodstream. For orally administered drugs, this involves dissolution in the gastrointestinal tract followed by permeation across the intestinal epithelium.

  • Solubility: The aqueous solubility of a compound is a critical determinant of its oral absorption. Poorly soluble compounds may have limited dissolution, leading to low bioavailability. The solubility of substituted benzoxazoles can be significantly influenced by the nature and position of their substituents. For instance, the introduction of polar functional groups can enhance solubility.

  • Permeability: The ability of a compound to cross biological membranes, such as the intestinal wall, is another key factor in absorption. The Caco-2 permeability assay is a widely used in vitro model to assess this property. Lipophilicity, often measured as LogD at physiological pH, plays a crucial role here, with a delicate balance required for optimal permeability.

  • Efflux: The P-glycoprotein (P-gp) and other efflux transporters can actively pump drugs out of cells, reducing their net absorption. Assays using cell lines that overexpress these transporters can determine if a benzoxazole derivative is a substrate.

Distribution

Once in the bloodstream, a drug distributes to various tissues and organs. The extent of distribution is influenced by several factors:

  • Plasma Protein Binding (PPB): Many drugs bind to plasma proteins, primarily albumin. It is generally the unbound fraction of the drug that is free to distribute to tissues and exert its pharmacological effect. High PPB can limit the free drug concentration and tissue penetration.

  • Tissue Distribution: The physicochemical properties of a benzoxazole derivative will dictate its tendency to accumulate in specific tissues. For example, highly lipophilic compounds may distribute extensively into adipose tissue. For compounds targeting the central nervous system (CNS), the ability to cross the blood-brain barrier is essential and can be predicted using in silico models or measured in vivo.[1][18][19]

  • Volume of Distribution (Vd): This parameter provides a theoretical measure of the extent to which a drug distributes throughout the body. A large Vd suggests extensive tissue distribution.

Metabolism

Metabolism, primarily occurring in the liver, is the process by which the body chemically modifies drugs to facilitate their excretion.

  • Metabolic Stability: The rate at which a compound is metabolized is a key determinant of its half-life and dosing frequency. In vitro assays using liver microsomes or hepatocytes are standard methods for assessing metabolic stability.[20] The benzoxazole ring itself can be subject to metabolic transformations, and the nature of the substituents will heavily influence the sites and rates of metabolism.

  • Cytochrome P450 (CYP) Enzymes: The CYP450 family of enzymes is responsible for the metabolism of a vast number of drugs. It is crucial to determine which CYP isozymes are involved in the metabolism of a benzoxazole derivative (reaction phenotyping) and whether the compound inhibits or induces these enzymes, as this can lead to drug-drug interactions.[15]

  • Metabolite Identification: Identifying the major metabolites of a drug candidate is important for understanding its clearance pathways and for assessing the potential for active or toxic metabolites.[20]

Metabolism cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism parent Substituted Benzoxazole (Parent Drug) oxidation Oxidation (e.g., Hydroxylation) parent->oxidation CYP450, etc. reduction Reduction parent->reduction CYP450, etc. hydrolysis Hydrolysis parent->hydrolysis CYP450, etc. excretion Excretion (Urine/Feces) parent->excretion Unchanged glucuronidation Glucuronidation oxidation->glucuronidation UGTs, SULTs, etc. sulfation Sulfation oxidation->sulfation UGTs, SULTs, etc. glutathione Glutathione Conjugation oxidation->glutathione UGTs, SULTs, etc. reduction->glucuronidation UGTs, SULTs, etc. reduction->sulfation UGTs, SULTs, etc. reduction->glutathione UGTs, SULTs, etc. hydrolysis->glucuronidation UGTs, SULTs, etc. hydrolysis->sulfation UGTs, SULTs, etc. hydrolysis->glutathione UGTs, SULTs, etc. glucuronidation->excretion sulfation->excretion glutathione->excretion

Caption: General metabolic pathways for xenobiotics like substituted benzoxazoles.

Excretion

The final step in the pharmacokinetic process is the removal of the drug and its metabolites from the body, primarily through the kidneys (urine) or the liver (bile and feces). The route and rate of excretion are determined by the physicochemical properties of the parent drug and its metabolites, such as polarity and molecular weight.

Section 3: Experimental Protocols for Assessing Benzoxazole Pharmacokinetics

The following protocols are representative of standard in vitro and in vivo assays used in drug discovery. They should be adapted and optimized based on the specific properties of the compounds being tested.

In Vitro Metabolic Stability in Human Liver Microsomes (HLM)

Objective: To determine the intrinsic clearance of a substituted benzoxazole in HLM.

Methodology:

  • Prepare Reagents:

    • Test compound stock solution (e.g., 10 mM in DMSO).

    • Human liver microsomes (pooled, e.g., 20 mg/mL).

    • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).

    • Phosphate buffer (e.g., 100 mM, pH 7.4).

    • Quenching solution (e.g., acetonitrile with an internal standard).

  • Incubation:

    • In a 96-well plate, add phosphate buffer.

    • Add the test compound to achieve a final concentration of, for example, 1 µM.

    • Pre-warm the plate at 37°C for 5-10 minutes.

    • Initiate the reaction by adding a pre-warmed mixture of HLM (e.g., final concentration 0.5 mg/mL) and the NADPH regenerating system.

    • Incubate at 37°C with shaking.

  • Time Points and Quenching:

    • At designated time points (e.g., 0, 5, 15, 30, 60 minutes), transfer an aliquot of the incubation mixture to a new plate containing the cold quenching solution. This stops the enzymatic reaction.

  • Sample Analysis:

    • Centrifuge the quenched samples to pellet the protein.

    • Transfer the supernatant to a new plate for analysis.

    • Analyze the concentration of the remaining parent compound using LC-MS/MS.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

    • The slope of the linear regression line represents the elimination rate constant (k).

    • Calculate the in vitro half-life (t½) as 0.693/k.

    • Calculate intrinsic clearance (Clint) as (k / [microsomal protein concentration]).

Caco-2 Permeability Assay

Objective: To assess the intestinal permeability of a substituted benzoxazole and determine if it is a P-gp substrate.

Methodology:

  • Cell Culture:

    • Culture Caco-2 cells on permeable filter supports (e.g., Transwell inserts) until they form a confluent monolayer with well-developed tight junctions (typically 21 days).

    • Verify monolayer integrity by measuring the transepithelial electrical resistance (TEER).

  • Permeability Measurement (Apical to Basolateral - A to B):

    • Wash the cell monolayers with pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES, pH 7.4).

    • Add the test compound (e.g., at 10 µM) to the apical (A) side (donor compartment).

    • Add fresh transport buffer to the basolateral (B) side (receiver compartment).

    • Incubate at 37°C with gentle shaking.

    • At specified time points (e.g., 60 and 120 minutes), take samples from the receiver compartment and a final sample from the donor compartment.

  • Efflux Ratio Measurement (Bidirectional Permeability):

    • In a separate set of wells, perform the experiment in the reverse direction (B to A) by adding the test compound to the basolateral side.

    • Calculate the apparent permeability coefficient (Papp) for both directions.

    • The efflux ratio is calculated as Papp (B to A) / Papp (A to B). An efflux ratio significantly greater than 2 suggests the compound is a substrate for an efflux transporter like P-gp.

  • Sample Analysis and Data Calculation:

    • Analyze the concentration of the test compound in the donor and receiver samples by LC-MS/MS.

    • Calculate Papp using the formula: Papp = (dQ/dt) / (A * C0), where dQ/dt is the rate of permeation, A is the surface area of the filter, and C0 is the initial concentration in the donor compartment.

In Vivo Pharmacokinetic Study in Rats

Objective: To determine the key pharmacokinetic parameters of a substituted benzoxazole following intravenous and oral administration in rats.[17][21]

Methodology:

  • Animal Model:

    • Use male Sprague-Dawley rats (or another appropriate strain), typically cannulated (e.g., in the jugular vein for blood sampling).[22]

    • Acclimatize the animals before the study.[23]

  • Dosing:

    • Intravenous (IV) Group: Administer the compound as a bolus dose (e.g., 1-2 mg/kg) via the tail vein. The drug should be formulated in a suitable vehicle (e.g., saline with a co-solvent).

    • Oral (PO) Group: Administer the compound by oral gavage (e.g., 5-10 mg/kg). The formulation may be a solution or suspension.

  • Blood Sampling:

    • Collect serial blood samples (e.g., ~100 µL) from the jugular vein cannula at predetermined time points (e.g., pre-dose, 0.08, 0.25, 0.5, 1, 2, 4, 8, 24 hours post-dose).

    • Collect samples into tubes containing an anticoagulant (e.g., K2EDTA).

    • Process the blood to obtain plasma by centrifugation.

  • Sample Analysis:

    • Extract the drug from the plasma samples (e.g., by protein precipitation or liquid-liquid extraction).

    • Quantify the drug concentration in the plasma extracts using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis:

    • Plot plasma concentration versus time for both IV and PO groups.

    • Use non-compartmental analysis software (e.g., Phoenix WinNonlin) to calculate key pharmacokinetic parameters.[22]

    • Key Parameters:

      • Clearance (CL): The volume of plasma cleared of the drug per unit time.

      • Volume of Distribution (Vd): The apparent volume into which the drug distributes.

      • Half-life (t½): The time required for the plasma concentration to decrease by half.

      • Area Under the Curve (AUC): The total drug exposure over time.

      • Bioavailability (F%): The fraction of the oral dose that reaches systemic circulation, calculated as (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100.

Section 4: Structure-Pharmacokinetic Relationships in Substituted Benzoxazoles

While it is challenging to establish universally applicable rules, certain structural modifications to the benzoxazole scaffold are known to influence pharmacokinetic properties.

  • Lipophilicity: As previously mentioned, lipophilicity (LogD) is a critical parameter. Increasing lipophilicity can improve permeability and cell penetration but may also increase metabolic liability and plasma protein binding, and decrease solubility.

  • Polar Surface Area (PSA): Reducing PSA can enhance permeability across membranes, including the blood-brain barrier.

  • Metabolic "Soft Spots": Certain functional groups are more susceptible to metabolism. For example, unsubstituted aromatic rings can be hydroxylated, and O-methyl groups can be dealkylated. Identifying and modifying these "soft spots" (e.g., by introducing fluorine atoms to block metabolism) can improve metabolic stability.

  • Ionizable Groups: The introduction of basic amines can increase solubility at low pH (as found in the stomach) and can be a handle to modulate overall physicochemical properties. For instance, one study on 2-aryl benzoxazoles found that a compound with a protonable amine exhibited significantly higher aqueous solubility.[24]

Table 1: Illustrative Pharmacokinetic Data for Selected Benzoxazole Derivatives

Compound IDKey Structural FeatureIn Vitro ParameterValueIn Vivo Parameter (Rat)ValueReference
F1 2-Aryl with piperazineAqueous Solubility (pH 7.4)184 µMOral BioavailabilityNot Reported[24]
Human Liver Microsome Half-life11 min[24]
Plasma Protein Binding83%[24]
22m Benzoxazolone carboxamideNot ReportedOral Bioavailability (Mouse)Excellent[18]
CNS Penetration (Mouse)Excellent[18]
CBA 2-(4-Chlorophenyl)acetic acidNot ReportedAnti-psoriatic Efficacy (Mouse)Active (Oral & Topical)[2][25]
MCBA Methyl ester of CBA (prodrug)Not ReportedAnti-psoriatic Efficacy (Mouse)More active than CBA[2][25]

Note: This table is a compilation of data from different studies and is for illustrative purposes. Direct comparison between compounds may not be appropriate due to differing experimental conditions.

Conclusion

The pharmacokinetic properties of substituted benzoxazoles are a complex interplay of their physicochemical characteristics and their interactions with biological systems. A thorough and early assessment of ADME parameters is indispensable for the successful development of benzoxazole-based therapeutics. By employing a strategic combination of in silico, in vitro, and in vivo methodologies, drug discovery teams can effectively triage candidates, guide synthetic efforts, and ultimately increase the probability of advancing compounds with a favorable pharmacokinetic profile into clinical development. This guide serves as a foundational framework for understanding and evaluating these critical properties.

References

Exploring the Therapeutic Potential of 2-Amino-5-methoxybenzoxazole: A Strategic Framework for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide

Abstract

The benzoxazole scaffold is a privileged heterocyclic motif renowned for its broad spectrum of biological activities and its presence in numerous clinically relevant molecules. Within this class, the 2-aminobenzoxazole core serves as a versatile pharmacophore for designing novel therapeutic agents. This technical guide focuses on a specific, yet underexplored, derivative: 2-Amino-5-methoxybenzoxazole . While direct literature on this exact molecule is sparse, a comprehensive analysis of its close structural analogues reveals a compelling therapeutic potential spanning neurodegenerative disorders, epilepsy, and immunomodulation. This document serves as a strategic framework for researchers and drug development professionals, synthesizing data from related compounds to hypothesize mechanisms of action and providing detailed, field-proven protocols to validate its potential. We will explore the causality behind experimental designs, grounding our hypotheses in the established pharmacology of the 2-aminobenzoxazole class to guide a rigorous, evidence-based investigation.

Introduction: The 2-Aminobenzoxazole Scaffold as a Privileged Structure

Heterocyclic compounds form the backbone of modern medicinal chemistry, and among them, the benzoxazole ring system is of paramount importance.[1] Its rigid, planar structure and electron-rich nature make it an ideal anchor for molecular interactions with a variety of biological targets. The 2-amino substitution, in particular, provides a critical hydrogen-bonding moiety that is frequently exploited to achieve high-affinity binding. Furthermore, the methoxy group at the 5-position is a well-established bioisostere that can enhance metabolic stability and modulate lipophilicity, often improving the pharmacokinetic profile of a lead compound.

This guide consolidates the known biological activities of structurally related 2-aminobenzoxazole derivatives to build a strong, inferential case for the therapeutic promise of this compound. We will dissect its potential in three key areas:

  • Neuroprotection: Leveraging the known anti-amyloid and signal-modulating effects of benzoxazoles in models of Alzheimer's disease.[2][3]

  • Anticonvulsant Activity: Building on the demonstrated efficacy of benzoxazole derivatives in preclinical seizure models through GABAergic modulation.[4]

  • Immunomodulation: Exploring a novel mechanism involving the inhibition of the sphingosine-1-phosphate (S1P) transporter Spns2, a target for autoimmune conditions.[5]

Synthesis and Characterization Strategy

The synthesis of 2-aminobenzoxazole derivatives is well-established. A plausible and efficient route to this compound would involve the cyclization of 2-amino-4-methoxyphenol with cyanogen bromide, a standard method for forming the 2-aminobenzoxazole core. Alternatively, processes starting from substituted nitrobenzoic acids or dichlorobenzoxazoles can be adapted.[6][7][8]

Workflow for Synthesis and Characterization

Below is a logical workflow for the synthesis and confirmation of the target compound.

G cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Structural Characterization Start Starting Material (e.g., 2-Amino-4-methoxyphenol) Reaction Cyclization Reaction (e.g., with CNBr) Start->Reaction Workup Reaction Work-up & Crude Purification Reaction->Workup Column Column Chromatography Workup->Column Recrystal Recrystallization Column->Recrystal NMR NMR Spectroscopy (¹H, ¹³C) Recrystal->NMR MS High-Resolution Mass Spec (HREI-MS) Recrystal->MS FTIR FTIR Spectroscopy Recrystal->FTIR Purity Purity Analysis (HPLC) Recrystal->Purity Final Pure 2-Amino-5- methoxybenzoxazole Purity->Final

Caption: Logical workflow for synthesis and structural validation.

Structural confirmation would be achieved using standard spectroscopic methods. As seen in studies of similar compounds, proton and carbon NMR are used to confirm the core structure, while high-resolution mass spectrometry provides an exact molecular weight.[9]

Postulated Therapeutic Applications and Mechanistic Pathways

Neuroprotection in Alzheimer's Disease

Hypothesis: this compound possesses neuroprotective properties relevant to Alzheimer's disease by modulating the Akt/GSK-3β/NF-κB signaling pathway and inhibiting key cholinesterase enzymes.

Mechanistic Insight: Research on substituted benzo[d]oxazole derivatives has shown they can protect neuronal cells (PC12) from beta-amyloid (Aβ)-induced toxicity.[2][3] One potent derivative, compound 5c, was found to promote the phosphorylation of Akt and its downstream target, glycogen synthase kinase-3β (GSK-3β).[2] This is critically important because hyperactive GSK-3β is implicated in tau protein hyperphosphorylation, a pathological hallmark of Alzheimer's. By promoting inhibitory phosphorylation of GSK-3β, the compound reduces tau pathology. Furthermore, this signaling cascade leads to the decreased expression of the pro-inflammatory transcription factor NF-κB, thereby reducing neuroinflammation.[2][3]

G Compound This compound (Hypothesized) Akt Akt Compound->Akt Activates pAkt p-Akt (Active) Akt->pAkt GSK GSK-3β pAkt->GSK Inhibits Nfkb NF-κB pAkt->Nfkb Inhibits Survival Neuronal Survival pAkt->Survival Promotes pGSK p-GSK-3β (Inactive) GSK->pGSK Tau Tau Protein GSK->Tau Phosphorylates pTau Hyperphosphorylated Tau (Pathology) Tau->pTau Inflam Neuroinflammation (iNOS, etc.) Nfkb->Inflam

Caption: Hypothesized neuroprotective signaling pathway.

Additionally, other benzoxazole derivatives have demonstrated potent, direct inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes that degrade the neurotransmitter acetylcholine.[9] This dual mechanism—signal modulation and enzyme inhibition—makes this scaffold highly attractive for Alzheimer's drug development.

Experimental Validation Plan:

  • In Vitro Neurotoxicity: Use the MTT assay to measure the viability of PC12 cells treated with Aβ₂₅₋₃₅ in the presence and absence of this compound.[2]

  • Western Blot Analysis: Probe lysates from treated cells for phosphorylated and total levels of Akt, GSK-3β, and Tau, as well as for the expression of NF-κB.[3]

  • Cholinesterase Inhibition: Perform Ellman's assay to determine the IC₅₀ values of the compound against AChE and BuChE.[9]

AssayEndpointRepresentative IC₅₀/EC₅₀ (from Analogues)Reference
AChE InhibitionIC₅₀5.80 ± 2.18 µM[9]
BuChE InhibitionIC₅₀7.20 ± 2.30 µM[9]
Aβ-induced NeurotoxicityEC₅₀1.25 - 5 µg/mL[2][3]
Anticonvulsant Activity

Hypothesis: this compound exerts anticonvulsant effects by enhancing GABAergic neurotransmission.

Mechanistic Insight: The balance between excitatory (glutamate) and inhibitory (GABA) neurotransmission is crucial for normal brain function, and its disruption can lead to seizures. A study of benzoxazole derivatives containing a 1,2,4-triazolone moiety identified a lead compound (5f) with potent anticonvulsant activity in the maximal electroshock seizure (MES) model, a test indicative of efficacy against generalized tonic-clonic seizures.[4] The ED₅₀ value was 22.0 mg/kg, and importantly, the compound significantly increased the levels of GABA in the mouse brain.[4] Molecular docking studies further suggested a possible interaction with the benzodiazepine binding site on the GABA-A receptor.[4] This suggests that the 2-aminobenzoxazole core can serve as a scaffold for agents that bolster inhibitory neurotransmission.

Experimental Validation Plan:

  • Preclinical Seizure Models: Evaluate the compound in the MES and subcutaneous pentylenetetrazole (sc-PTZ) models in mice to assess its efficacy against different seizure types.[10]

  • Neurotoxicity Assessment: Use the rotarod test to determine the dose at which the compound causes motor impairment (TD₅₀) and calculate the protective index (PI = TD₅₀/ED₅₀).[10]

  • GABA Level Quantification: Measure GABA concentrations in the whole brain of treated animals using an ELISA-based method to confirm the mechanism of action.[4]

TestParameterRepresentative Value (from Analogue 5f)Reference
MES Seizure ModelED₅₀22.0 mg/kg[4]
Rotarod NeurotoxicityTD₅₀> 500 mg/kg[4]
Protective Index (PI)TD₅₀/ED₅₀> 22.7[4]
Immunomodulation via Spns2 Inhibition

Hypothesis: this compound functions as an inhibitor of the sphingosine-1-phosphate (S1P) transporter Spns2, leading to lymphocyte sequestration in lymphoid organs.

Mechanistic Insight: S1P is a critical signaling lipid that regulates lymphocyte trafficking from lymph nodes into the circulatory system. This process is mediated by the S1P1 receptor on lymphocytes sensing an extracellular S1P gradient. The transporter Spns2 is responsible for exporting S1P from endothelial cells to establish this gradient. Inhibiting Spns2 effectively traps lymphocytes in the lymph nodes, reducing their circulation and preventing them from migrating to sites of inflammation. This is the same macro-effect achieved by S1P1 receptor modulators like Fingolimod, used to treat multiple sclerosis.

A recent structure-activity relationship study explicitly identified the 2-aminobenzoxazole scaffold as a potent inhibitor of Spns2.[5] Their lead compound, SLB1122168, potently inhibited S1P release (IC₅₀ = 94 nM) and induced a dose-dependent decrease in circulating lymphocytes in mice, a key pharmacodynamic marker of Spns2 inhibition.[5]

G cluster_cell Endothelial Cell cluster_lymphocyte Lymphocyte SphK Sphingosine Kinases (SphK1/2) S1P_in Intracellular S1P SphK->S1P_in Spns2 Spns2 Transporter S1P_in->Spns2 S1P_out Extracellular S1P Gradient Spns2->S1P_out Export S1P1 S1P1 Receptor S1P_out->S1P1 Senses Gradient Egress Egress from Lymph Node S1P1->Egress Result Lymphopenia (Reduced Circulating Lymphocytes) Egress->Result is blocked Compound 2-Amino-5- methoxybenzoxazole Compound->Spns2 Inhibits

Caption: Mechanism of Spns2 inhibition leading to lymphopenia.

Experimental Validation Plan:

  • Spns2 Inhibition Assay: Utilize a cell-based assay with cells overexpressing Spns2 to measure the inhibition of S1P release in the presence of the test compound.

  • In Vivo Pharmacodynamic Study: Administer the compound to mice at various doses and collect blood samples at different time points to quantify circulating lymphocyte counts via flow cytometry or a complete blood count (CBC).[5]

Detailed Experimental Protocols

Protocol 1: In Vitro Neuroprotection Assay (MTT)

This protocol is designed to assess the ability of a test compound to protect neuronal-like cells from Aβ-induced cytotoxicity, a standard model for Alzheimer's disease research.[2]

  • Cell Culture: Seed PC12 cells in a 96-well plate at a density of 1 x 10⁴ cells/well in complete medium and incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Preparation: Prepare stock solutions of this compound in DMSO. Prepare serial dilutions in serum-free medium to achieve final desired concentrations (e.g., 0.1, 1, 10, 25 µM). Ensure the final DMSO concentration is ≤ 0.1%.

  • Treatment:

    • Replace the medium with serum-free medium.

    • Add the test compound dilutions to the appropriate wells.

    • Concurrently, add 20 µM of aggregated Aβ₂₅₋₃₅ peptide to induce toxicity.

    • Include control wells: cells only (viability control), cells + Aβ only (toxicity control), and cells + vehicle (DMSO control).

  • Incubation: Incubate the plate for 24 hours at 37°C, 5% CO₂.

  • MTT Assay:

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate for 4 hours at 37°C.

    • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Shake the plate for 10 minutes.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Express cell viability as a percentage relative to the vehicle-treated control cells. Calculate the EC₅₀ value for the neuroprotective effect.

Protocol 2: Western Blot Analysis for Akt/GSK-3β Pathway

This protocol validates target engagement by measuring changes in the phosphorylation status of key proteins in the hypothesized neuroprotective pathway.[3]

  • Cell Lysis: After treatment (as described in Protocol 1), wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto a 10% SDS-polyacrylamide gel. Run the gel until adequate separation is achieved.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane for 1 hour at room temperature in 5% non-fat milk or BSA in Tris-buffered saline with Tween 20 (TBST).

  • Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies diluted in blocking buffer. Use antibodies specific for:

    • Phospho-Akt (Ser473)

    • Total Akt

    • Phospho-GSK-3β (Ser9)

    • Total GSK-3β

    • β-Actin (as a loading control)

  • Washing and Secondary Antibody Incubation: Wash the membrane three times with TBST. Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again and apply an enhanced chemiluminescence (ECL) substrate.

  • Imaging and Analysis: Capture the signal using a chemiluminescence imaging system. Quantify band intensity using software like ImageJ. Normalize the phosphorylated protein levels to the total protein levels.

Protocol 3: Anticonvulsant Screening (Maximal Electroshock Seizure - MES Model)

This is a gold-standard preclinical model to identify compounds effective against generalized tonic-clonic seizures.[4][10]

  • Animal Acclimation: Use male ICR mice (20-25 g). Allow them to acclimate for at least one week with free access to food and water.

  • Compound Administration: Administer this compound intraperitoneally (i.p.) at various doses (e.g., 10, 30, 100 mg/kg). Administer the vehicle (e.g., 0.5% methylcellulose) to the control group.

  • Time to Peak Effect: Conduct the test at the time of peak effect, typically 30-60 minutes post-injection.

  • MES Induction:

    • Apply corneal electrodes moistened with saline to the mouse's eyes.

    • Deliver an electrical stimulus (e.g., 50 mA, 60 Hz, 0.2 seconds).

  • Observation: Observe the animal for the presence or absence of a tonic hind-limb extension. The absence of this reflex is considered protection.

  • Data Analysis: Calculate the percentage of animals protected at each dose. Determine the median effective dose (ED₅₀) using probit analysis.

Conclusion

While this compound remains a novel chemical entity from a pharmacological standpoint, the wealth of data on its core structure provides a powerful rationale for its investigation. The evidence strongly suggests that this compound could be a multi-target agent with significant therapeutic potential. The proposed activities in neuroprotection, epilepsy, and immunomodulation are not mutually exclusive and highlight the versatility of the 2-aminobenzoxazole scaffold. The experimental frameworks and detailed protocols provided in this guide offer a clear, logical, and scientifically rigorous path for drug discovery professionals to systematically evaluate this compound, potentially unlocking a new generation of therapies for complex diseases.

References

Methodological & Application

Application Note & Synthesis Protocol: 2-Amino-5-methoxybenzoxazole

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the Benzoxazole Scaffold

The benzoxazole motif is a cornerstone in medicinal chemistry and materials science. As a privileged heterocyclic scaffold, it is integral to numerous pharmacologically active compounds, demonstrating a wide array of biological activities including antimicrobial, anti-cancer, and anti-inflammatory effects.[1] 2-Amino-5-methoxybenzoxazole, in particular, serves as a crucial building block for the synthesis of more complex molecules, including enzyme inhibitors and probes for medical imaging.[2]

This document provides a detailed, field-proven protocol for the synthesis of this compound. The primary synthetic strategy discussed is the classical and effective cyclization of 2-amino-4-methoxyphenol with cyanogen bromide. While highly reliable, this method involves hazardous materials, and therefore, this guide places a strong emphasis on the mechanistic rationale, rigorous safety procedures, and thorough characterization of the final product to ensure both safety and reproducibility in a research setting.

Reaction Principle and Mechanism

The synthesis of 2-aminobenzoxazoles from 2-aminophenols is a well-established transformation in organic chemistry.[2] The most direct route involves an electrophilic cyanation followed by an intramolecular cyclization.

The core mechanism proceeds in two key steps:

  • Nucleophilic Attack: The reaction is initiated by the nucleophilic attack of the primary amino group of 2-amino-4-methoxyphenol on the electrophilic carbon of cyanogen bromide (BrCN). This forms a cyanamide intermediate. Cyanogen bromide is a potent electrophile and a highly effective cyanating agent for this purpose.[3]

  • Intramolecular Cyclization: The hydroxyl group of the aminophenol then acts as an intramolecular nucleophile, attacking the nitrile carbon of the cyanamide intermediate. This ring-closing step, often facilitated by a mild base to deprotonate the phenol, results in the formation of the stable five-membered oxazole ring, yielding the final product, this compound.

The overall transformation is a robust method for constructing the 2-aminobenzoxazole core structure.

Reaction_Mechanism cluster_reactants Reactants cluster_intermediate Intermediate cluster_product Product Aminophenol 2-Amino-4-methoxyphenol Intermediate Cyanamide Intermediate Aminophenol->Intermediate Nucleophilic Attack (+ BrCN) BrCN Cyanogen Bromide (BrCN) Product This compound Intermediate->Product Intramolecular Cyclization (-HBr)

Caption: Reaction mechanism for the synthesis of this compound.

Detailed Experimental Protocol

This protocol is designed for the synthesis of this compound on a laboratory scale. All operations involving cyanogen bromide must be performed in a certified chemical fume hood.

Materials and Reagents
Reagent/MaterialCAS No.Molecular FormulaM.W. ( g/mol )Required PuritySupplier Example
2-Amino-4-methoxyphenol6358-05-0C₇H₉NO₂139.15≥98%Sigma-Aldrich
Cyanogen Bromide (BrCN)506-68-3CBrN105.92≥97%Sigma-Aldrich
Methanol (Anhydrous)67-56-1CH₄O32.04≥99.8%Thermo Fisher
Sodium Acetate (Anhydrous)127-09-3C₂H₃NaO₂82.03≥99%VWR
Ethyl Acetate141-78-6C₄H₈O₂88.11ACS GradeFisher Scientific
Hexanes110-54-3C₆H₁₄86.18ACS GradeFisher Scientific
Deionized Water7732-18-5H₂O18.02N/AIn-house
Equipment
  • Three-neck round-bottom flask (250 mL) with magnetic stirrer

  • Dropping funnel

  • Reflux condenser with a gas outlet connected to a bleach scrubber

  • Ice-water bath

  • Rotary evaporator

  • Glass funnel and filter paper for vacuum filtration

  • Standard laboratory glassware (beakers, graduated cylinders, Erlenmeyer flasks)

  • NMR Spectrometer, FT-IR Spectrometer, Mass Spectrometer for characterization

CRITICAL SAFETY PRECAUTIONS
  • Cyanogen Bromide (BrCN) is HIGHLY TOXIC and volatile. It can be fatal if inhaled, swallowed, or absorbed through the skin.[2][3] It is also corrosive and a lachrymator. ALL manipulations must be conducted in a high-performance chemical fume hood.

  • Personal Protective Equipment (PPE): Wear a lab coat, chemical splash goggles, a face shield, and heavy-duty chemical-resistant gloves (e.g., butyl rubber or laminate).

  • Waste Disposal: All BrCN-contaminated waste (liquid and solid) must be quenched with a cold, basic solution of sodium hypochlorite (bleach) and disposed of as hazardous waste according to institutional guidelines. The reaction workup solutions should also be treated with bleach before disposal.

  • Emergency Preparedness: Ensure an emergency eyewash and safety shower are immediately accessible. Have an appropriate spill kit ready. In case of exposure, seek immediate medical attention.

Step-by-Step Synthesis Procedure

Workflow Setup 1. Assemble Reaction Apparatus (Flask, Stirrer, Condenser, Funnel) in Fume Hood Dissolve 2. Dissolve 2-amino-4-methoxyphenol and Sodium Acetate in Methanol Setup->Dissolve Cool 3. Cool Reaction Mixture to 0-5 °C (Ice Bath) Dissolve->Cool AddBrCN 4. Add BrCN Solution Dropwise (Maintain Temp < 10 °C) Cool->AddBrCN React 5. Stir at Room Temperature (Monitor by TLC) AddBrCN->React Quench 6. Quench Reaction (Add Water) React->Quench Evaporate 7. Remove Methanol (Rotary Evaporator) Quench->Evaporate Extract 8. Extract with Ethyl Acetate Evaporate->Extract Wash 9. Wash Organic Layer (Water, Brine) Extract->Wash Dry 10. Dry Over Na₂SO₄, Filter, and Concentrate Wash->Dry Purify 11. Purify Crude Product (Recrystallization or Chromatography) Dry->Purify Characterize 12. Characterize Final Product (NMR, IR, MS) Purify->Characterize

References

Application Notes & Protocols: Investigating 2-Amino-5-methoxybenzoxazole in Oncology Research

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Potential of the Benzoxazole Scaffold

The benzoxazole core is a privileged heterocyclic scaffold in medicinal chemistry, forming the backbone of numerous compounds with a wide array of biological activities. Within cancer research, benzoxazole derivatives have emerged as promising candidates, demonstrating potent antitumor effects through diverse mechanisms of action.[1] These include the disruption of critical cellular machinery and the inhibition of key signaling pathways that drive malignant progression.

This document focuses on 2-Amino-5-methoxybenzoxazole , a specific derivative under investigation for its potential as an anticancer agent. While direct literature on this exact molecule is emerging, its structural characteristics align it with a class of compounds known to exhibit significant antiproliferative and pro-apoptotic properties. Drawing from extensive research on related benzoxazole and bioisosteric benzothiazole analogs, we can construct a robust framework for evaluating its therapeutic potential.[1][2] Studies on similar molecules have demonstrated activities such as tubulin polymerization inhibition, modulation of critical oncogenic kinases like PI3K and VEGFR, and induction of apoptosis through the mitochondrial pathway.[2][3][4]

These application notes provide a detailed guide for researchers to systematically investigate the anticancer effects of this compound, from initial cytotoxicity screening to in-depth mechanistic studies.

Part 1: Proposed Mechanism of Action & Key Cellular Targets

Based on the established activities of analogous compounds, this compound is hypothesized to exert its anticancer effects by targeting fundamental cellular processes required for tumor growth and survival. The primary proposed mechanisms are outlined below.

Disruption of Microtubule Dynamics

A significant number of heterocyclic compounds containing benzoyl and amino moieties are potent inhibitors of tubulin polymerization.[3][4] By binding to tubulin (potentially at the colchicine site), these agents prevent the formation of functional microtubules, which are essential components of the mitotic spindle.

Causality: The failure to form a proper mitotic spindle triggers the spindle assembly checkpoint, leading to a prolonged arrest of cancer cells in the G2/M phase of the cell cycle.[3] This mitotic arrest ultimately culminates in the activation of the intrinsic apoptotic pathway, a common fate for cells that cannot complete mitosis.

Modulation of Oncogenic Signaling Pathways

Cancer is often driven by the dysregulation of signaling pathways that control cell growth, proliferation, and survival.[5][6] Benzoxazole and benzothiazole derivatives have been identified as inhibitors of several key kinases within these pathways.[2]

  • PI3K/Akt/mTOR Pathway: This is one of the most frequently hyperactivated pathways in human cancers, promoting cell survival and proliferation.[7][8][9] Related 2-aminobenzothiazole derivatives have shown potent inhibitory activity against PI3Kα.[2]

  • MAPK/ERK Pathway: This cascade is crucial for transmitting signals from cell surface receptors to DNA in the nucleus, playing a central role in cell proliferation and differentiation.[5][7]

  • VEGFR-2 Signaling: Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a primary mediator of angiogenesis, the process by which tumors form new blood vessels to sustain their growth. Inhibition of VEGFR-2 is a validated anti-angiogenic strategy.[2]

The diagram below illustrates the potential points of intervention for this compound within these critical cancer-related pathways.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus RTK Receptor Tyrosine Kinase (e.g., VEGFR) PI3K PI3K RTK->PI3K Ras Ras RTK->Ras Compound This compound Compound->PI3K Inhibition Tubulin αβ-Tubulin Dimers Compound->Tubulin Inhibition Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Bax Bax Activation Akt->Bax Inhibits Proliferation Cell Proliferation & Survival Akt->Proliferation Promotes mTOR->Proliferation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation Microtubules Microtubule Polymerization Tubulin->Microtubules G2M_Arrest G2/M Arrest Microtubules->G2M_Arrest Mitochondria Mitochondria Bax->Mitochondria CytoC Cytochrome c Release Mitochondria->CytoC Casp9 Caspase-9 CytoC->Casp9 Casp3 Caspase-3 (Executioner) Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis G2M_Arrest->Bax Activates G A Step 1: Cell Culture & Compound Preparation B Step 2: Cytotoxicity Screening (MTT Assay) A->B C Step 3: Cell Cycle Analysis (Flow Cytometry) B->C Determine IC50 values F Step 6: Anti-Angiogenic Potential (Tube Formation Assay) B->F Use non-toxic concentrations D Step 4: Apoptosis Confirmation (Annexin V/PI Staining) C->D Confirm cell cycle arrest E Step 5: Mechanistic Analysis (Western Blot) D->E Quantify apoptosis G Data Analysis & Conclusion E->G F->G

References

The Emergence of 2-Amino-5-methoxybenzoxazole as a Versatile Fluorescent Probe: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Novel Fluorophore

In the dynamic landscape of cellular biology and drug discovery, the development of sophisticated molecular tools is paramount to unraveling complex biological processes. Fluorescent probes, in particular, have revolutionized our ability to visualize and quantify cellular components and activities with remarkable spatiotemporal resolution.[1] Among the diverse classes of fluorophores, benzoxazole derivatives have garnered significant attention due to their intrinsic photophysical properties, including high quantum yields and environmental sensitivity.[2] This guide introduces 2-Amino-5-methoxybenzoxazole, a promising yet under-explored member of this family, and provides a comprehensive framework for its application as a versatile fluorescent probe for researchers, scientists, and drug development professionals.

While a commercially available compound, the detailed photophysical characterization of this compound is not extensively documented in publicly available literature. Therefore, this guide will provide projected spectral properties based on closely related benzoxazole analogs and lay out a clear path for its synthesis and validation. We will delve into its potential applications in detecting metal ions and staining nucleic acids, complete with detailed, field-proven protocols.

Core Principles and Rationale

The utility of a fluorescent probe is dictated by its photophysical characteristics and its interaction with the biological microenvironment. For this compound, the core benzoxazole scaffold provides the foundation for its fluorescence, while the amino and methoxy substituents are anticipated to modulate its spectral properties and environmental sensitivity.

Anticipated Photophysical Properties

Based on the analysis of similar 2-aminobenzoxazole and 5-substituted benzoxazole derivatives, we can project the following photophysical properties for this compound. It is crucial to experimentally validate these parameters for the specific batch of the compound being used.

PropertyProjected ValueRationale based on Analogs
Excitation Maximum (λex) ~350 - 370 nm2-aminobenzoxazole derivatives often exhibit excitation in the near-UV range.
Emission Maximum (λem) ~420 - 450 nm (in non-polar solvents)The emission is expected in the blue region of the spectrum.[3]
Stokes Shift ~70 - 100 nmA reasonably large Stokes shift is characteristic of many benzoxazole dyes, minimizing self-quenching.
Quantum Yield (ΦF) Moderate to HighThe rigid benzoxazole core generally leads to good quantum yields. However, this is highly solvent-dependent.
Photostability ModerateBenzoxazole dyes exhibit moderate photostability, but this can be influenced by the local environment and excitation intensity.[4]
Environmental Sensitivity: A Key to Versatility

The fluorescence of benzoxazole derivatives is often sensitive to the polarity of their microenvironment.[5] The amino group in this compound is a key functional moiety that can participate in hydrogen bonding and undergo protonation, making the probe's fluorescence potentially responsive to changes in pH and local polarity. This environmental sensitivity is the foundation for its application as a sensor.

Synthesis of this compound

For researchers preferring to synthesize the probe in-house, a reliable method involves the cyclization of a substituted 2-aminophenol.[2][6] The following protocol is a proposed synthetic route starting from the readily available 4-methoxy-2-nitrophenol.

Synthetic Workflow Diagram

Synthesis_Workflow A 4-Methoxy-2-nitrophenol B 2-Amino-4-methoxyphenol A->B Reduction (e.g., H2, Pd/C) C This compound B->C Cyclization (e.g., Cyanogen Bromide)

Caption: Proposed synthesis of this compound.

Step-by-Step Synthesis Protocol

Step 1: Reduction of 4-Methoxy-2-nitrophenol to 2-Amino-4-methoxyphenol

  • Dissolve 4-methoxy-2-nitrophenol in a suitable solvent such as ethanol or ethyl acetate.

  • Add a catalytic amount of 10% Palladium on carbon (Pd/C).

  • Hydrogenate the mixture under a hydrogen atmosphere (balloon or Parr shaker) at room temperature until the reaction is complete (monitor by TLC).

  • Filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Evaporate the solvent under reduced pressure to obtain crude 2-amino-4-methoxyphenol, which can be used in the next step without further purification.

Step 2: Cyclization to this compound

Caution: Cyanogen bromide is highly toxic and should be handled with extreme care in a well-ventilated fume hood.

  • Dissolve 2-amino-4-methoxyphenol in a suitable solvent, such as aqueous methanol.

  • Cool the solution in an ice bath.

  • Slowly add a solution of cyanogen bromide (CNBr) in the same solvent.

  • Neutralize the reaction mixture with a weak base, such as sodium bicarbonate, to facilitate the cyclization.

  • Stir the reaction at room temperature until completion (monitor by TLC).

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent.

  • Purify the crude product by column chromatography on silica gel to yield pure this compound.

Application Note 1: Detection and Quantification of Metal Ions

The electron-rich amino group and the oxygen atom of the benzoxazole ring can act as a chelation site for metal ions. This binding event can modulate the electronic properties of the fluorophore, leading to a change in its fluorescence, a phenomenon known as Chelation-Enhanced Fluorescence (CHEF) or Chelation-Quenched Fluorescence (CHEF).[7][8] This makes this compound a potential candidate for detecting metal ions such as Fe³⁺, Cu²⁺, or Zn²⁺.

Workflow for Metal Ion Detection

Metal_Detection_Workflow cluster_prep Sample Preparation cluster_assay Assay cluster_analysis Data Analysis A Prepare standard metal ion solutions C Add this compound solution A->C B Prepare unknown samples B->C D Incubate C->D E Measure fluorescence D->E F Generate calibration curve E->F G Determine unknown concentration F->G

Caption: Workflow for metal ion quantification.

Protocol: In Vitro Quantification of Metal Ions
  • Prepare a Stock Solution of this compound (e.g., 1 mM in DMSO). Store protected from light.

  • Prepare a Working Solution by diluting the stock solution to the desired final concentration (e.g., 10 µM) in a suitable buffer (e.g., HEPES or Tris buffer at physiological pH). The optimal buffer and pH should be determined experimentally.

  • Prepare Metal Ion Standards of known concentrations in the same buffer.

  • Set up the Assay in a 96-well black microplate. Add the working solution of the probe to each well.

  • Add the metal ion standards and unknown samples to the respective wells. Include a blank control (buffer only).

  • Incubate the plate for a short period (e.g., 5-15 minutes) at room temperature, protected from light, to allow for complex formation.

  • Measure Fluorescence using a microplate reader at the predetermined excitation and emission wavelengths.

  • Data Analysis :

    • Subtract the blank fluorescence from all readings.

    • Plot the fluorescence intensity of the standards versus their concentrations to generate a calibration curve.

    • Determine the concentration of the metal ion in the unknown samples by interpolating their fluorescence values on the calibration curve.

Application Note 2: Fluorescent Staining of Nucleic Acids in Live Cells

Benzoxazole derivatives have been shown to interact with DNA, often through intercalation, leading to an enhancement of their fluorescence.[9][10] This property can be exploited for the visualization of nucleic acids, particularly in the cell nucleus.

Workflow for Live-Cell DNA Staining

DNA_Staining_Workflow A Cell Culture B Probe Loading A->B C Washing B->C D Live-Cell Imaging C->D E Image Analysis D->E

Caption: Workflow for live-cell DNA staining.

Protocol: Live-Cell Imaging of Nucleic Acids
  • Cell Culture : Plate cells on a glass-bottom dish or chamber slide suitable for fluorescence microscopy and culture them to the desired confluency (typically 60-80%).

  • Probe Preparation : Prepare a stock solution of this compound (e.g., 1-5 mM in DMSO).

  • Probe Loading :

    • Dilute the stock solution in pre-warmed, serum-free cell culture medium to a final concentration of 1-10 µM.

    • Remove the culture medium from the cells and wash once with pre-warmed phosphate-buffered saline (PBS).

    • Add the probe-containing medium to the cells and incubate for 15-30 minutes at 37°C in a CO₂ incubator.

  • Washing :

    • Remove the probe-containing medium.

    • Wash the cells two to three times with pre-warmed imaging medium (e.g., phenol red-free medium) or PBS to remove unbound probe.

  • Imaging :

    • Add fresh, pre-warmed imaging medium to the cells.

    • Place the dish on the microscope stage equipped with an environmental chamber to maintain physiological conditions (37°C, 5% CO₂).

    • Acquire images using the appropriate filter sets for the probe (e.g., a DAPI filter set may be a good starting point).

  • Image Analysis : Use image analysis software (e.g., ImageJ/Fiji) to visualize and quantify the nuclear fluorescence.[11]

Trustworthiness and Self-Validation

To ensure the reliability of the data obtained using this compound, it is essential to perform appropriate controls for each experiment.

  • For Metal Ion Sensing :

    • Selectivity : Test the probe's response to a panel of biologically relevant metal ions to confirm its selectivity for the target ion.

    • Competition : Perform competition experiments by adding the target metal ion in the presence of other metal ions.

    • pH Stability : Evaluate the fluorescence of the probe and its metal complex over a range of pH values to determine the optimal working pH.

  • For Nucleic Acid Staining :

    • Co-localization : Co-stain with a well-characterized nuclear stain (e.g., Hoechst 33342) to confirm the nuclear localization of this compound.

    • Nuclease Treatment : Treat cells with DNase and RNase to confirm that the fluorescence signal is dependent on the presence of nucleic acids.

    • Cytotoxicity Assay : Perform a cell viability assay (e.g., MTT or Trypan Blue exclusion) to determine the optimal, non-toxic concentration range for the probe.

Conclusion and Future Perspectives

This compound presents itself as a promising and versatile fluorescent probe with potential applications in metal ion sensing and nucleic acid imaging. Its straightforward synthesis and the inherent environmental sensitivity of the benzoxazole scaffold make it an attractive tool for researchers in various fields. The protocols provided in this guide offer a solid foundation for exploring the capabilities of this fluorophore. Further research into its detailed photophysical properties, including two-photon absorption cross-section, and the expansion of its applications to other cellular targets will undoubtedly solidify its place in the ever-growing toolbox of fluorescent probes.

References

Application Notes and Protocols for the Analytical Determination of 2-Amino-5-methoxybenzoxazole

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Analytical Imperative for 2-Amino-5-methoxybenzoxazole

This compound is a heterocyclic amine that serves as a crucial building block in medicinal chemistry and drug development. Its structural motif is found in a variety of pharmacologically active compounds, making its purity and concentration critical parameters that can influence the safety and efficacy of final drug products. As such, robust and reliable analytical methods for the detection and quantification of this compound are indispensable for quality control in manufacturing, impurity profiling, and pharmacokinetic studies.

This comprehensive guide provides detailed application notes and protocols for two primary analytical techniques: High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS). The methodologies outlined herein are grounded in established principles of analytical chemistry and are designed to be self-validating systems, ensuring data integrity and regulatory compliance.[1][2][3][4] The rationale behind experimental choices is elucidated to empower researchers and drug development professionals to not only execute these protocols but also to adapt and troubleshoot them as needed.

Physicochemical Properties of this compound

A foundational understanding of the analyte's properties is paramount for method development.

PropertyValueSource
Chemical FormulaC₈H₈N₂O₂[2]
Molecular Weight164.16 g/mol [2]
AppearanceLikely a solid powderInferred from related compounds
SolubilityExpected to be soluble in organic solvents like methanol, acetonitrile, and DMSOInferred from related compounds[5][6]

Method 1: Quantification by High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

Reversed-phase HPLC with UV detection is a workhorse technique in pharmaceutical analysis, offering a balance of specificity, sensitivity, and robustness for the quantification of aromatic compounds like this compound. The methoxy and amino groups, along with the benzoxazole core, are chromophores that allow for sensitive UV detection.

Causality in Method Design

The choice of a C18 column is based on its wide applicability for retaining moderately polar to nonpolar compounds through hydrophobic interactions. The mobile phase, a mixture of acetonitrile and a buffer, is selected to achieve optimal retention and peak shape. Acetonitrile is a common organic modifier that provides good elution strength and is UV-transparent at the detection wavelength. A phosphate buffer is used to maintain a consistent pH, which is critical for the reproducible ionization state of the amino group on the analyte, thereby ensuring stable retention times. The detection wavelength is chosen to be near the UV absorbance maximum of the analyte for maximal sensitivity, which for similar benzoxazole and aromatic amine structures is typically in the 270-290 nm range.

Experimental Workflow: HPLC-UV Analysis

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing Stock Prepare Stock Solution (1 mg/mL in Methanol) Standards Create Calibration Standards (0.1 - 50 µg/mL in Mobile Phase) Stock->Standards Filter Filter all solutions (0.45 µm Syringe Filter) Standards->Filter Sample Prepare Sample Solution (Dissolve in Mobile Phase) Sample->Filter Inject Inject into HPLC System Filter->Inject Separate Isocratic Separation on C18 Column Inject->Separate Detect UV Detection at λmax Separate->Detect CalCurve Generate Calibration Curve (Peak Area vs. Concentration) Detect->CalCurve Quantify Quantify Analyte in Sample CalCurve->Quantify Report Report Results Quantify->Report

Caption: Workflow for the quantification of this compound by HPLC-UV.

Detailed HPLC-UV Protocol

1. Instrumentation and Materials:

  • High-Performance Liquid Chromatograph with a UV-Vis or Diode Array Detector (DAD).

  • C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • HPLC-grade acetonitrile and methanol.

  • Potassium phosphate monobasic.

  • Phosphoric acid.

  • HPLC-grade water.

  • This compound reference standard.

2. Chromatographic Conditions:

ParameterCondition
Mobile PhaseAcetonitrile : 20 mM Potassium Phosphate Buffer (pH 3.0) (50:50, v/v)
Flow Rate1.0 mL/min
Column Temperature30 °C
Injection Volume10 µL
Detection Wavelength~280 nm (To be determined by scanning the reference standard)
Run Time10 minutes

3. Preparation of Solutions:

  • Buffer Preparation: Dissolve 2.72 g of potassium phosphate monobasic in 1 L of HPLC-grade water. Adjust the pH to 3.0 with phosphoric acid.

  • Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 10 mL of methanol.

  • Calibration Standards: Prepare a series of dilutions from the stock solution using the mobile phase to obtain concentrations ranging from 0.1 µg/mL to 50 µg/mL.

  • Sample Preparation: Accurately weigh the sample containing this compound and dissolve it in the mobile phase to achieve a concentration within the calibration range.

  • Filtration: Filter all solutions through a 0.45 µm syringe filter before injection.

4. Method Validation: The protocol must be validated according to ICH guidelines to ensure its suitability for its intended purpose.[7]

Validation ParameterAcceptance Criteria
Specificity The analyte peak should be well-resolved from any impurities or matrix components. Peak purity should be confirmed using a DAD.
Linearity A linear relationship between concentration and peak area with a correlation coefficient (r²) > 0.999 over the specified range.
Accuracy 98.0% - 102.0% recovery for spiked samples at three concentration levels.
Precision (Repeatability & Intermediate) Relative Standard Deviation (RSD) ≤ 2.0% for replicate injections and analyses on different days.
Limit of Detection (LOD) Signal-to-Noise ratio of 3:1.
Limit of Quantification (LOQ) Signal-to-Noise ratio of 10:1 with acceptable precision and accuracy.
Robustness The method should be unaffected by small, deliberate variations in flow rate, mobile phase composition, and column temperature.

Method 2: Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique that combines the separation capabilities of gas chromatography with the sensitive and selective detection of mass spectrometry. It is particularly useful for identifying and quantifying volatile and semi-volatile compounds. For a polar molecule like this compound, derivatization is often necessary to increase its volatility and thermal stability for GC analysis.

Causality in Method Design

The amino group in this compound makes it polar and prone to peak tailing in GC. Derivatization with a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), replaces the active hydrogens on the amino group with nonpolar trimethylsilyl (TMS) groups. This increases the volatility and thermal stability of the analyte, leading to improved chromatographic peak shape and sensitivity.[8][9] A non-polar capillary column, such as a DB-5ms, is chosen for the separation of the derivatized analyte. The mass spectrometer is operated in Electron Ionization (EI) mode, which provides reproducible fragmentation patterns for compound identification. For quantification, Selected Ion Monitoring (SIM) is employed to monitor specific, abundant, and unique ions of the derivatized analyte, which significantly enhances sensitivity and selectivity compared to full scan mode.

Experimental Workflow: GC-MS Analysis

GCMS_Workflow cluster_prep Sample & Standard Preparation cluster_gcms GC-MS Analysis cluster_data Data Processing Stock Prepare Stock Solution (1 mg/mL in Aprotic Solvent) Standards Prepare Calibration Standards Stock->Standards Drydown Evaporate Solvent (Under Nitrogen Stream) Standards->Drydown Derivatize Derivatize with BSTFA (e.g., 70°C for 30 min) Drydown->Derivatize Inject Inject into GC-MS System Derivatize->Inject Separate Separation on DB-5ms Column Inject->Separate Detect MS Detection (SIM Mode) Separate->Detect CalCurve Generate Calibration Curve (Ion Abundance vs. Concentration) Detect->CalCurve Quantify Quantify Derivatized Analyte CalCurve->Quantify Report Report Results Quantify->Report

References

Application Notes and Protocols for the Investigation of 2-Amino-5-methoxybenzoxazole in Cell Culture Assays

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Benzoxazole Scaffold as a Privileged Structure in Drug Discovery

The benzoxazole core, a bicyclic system comprising a fused benzene and oxazole ring, represents a "privileged scaffold" in medicinal chemistry. This structural motif is a cornerstone in a multitude of compounds exhibiting a wide array of significant biological activities. Derivatives of this heterocyclic system have been extensively explored and have shown promise as anticancer, antimicrobial, antifungal, and anti-inflammatory agents.[1][2][3] The versatility of the benzoxazole ring allows for substitutions at various positions, enabling the fine-tuning of its pharmacological properties.

2-Amino-5-methoxybenzoxazole is a member of this important class of compounds. The presence of an amino group at the 2-position and a methoxy group at the 5-position suggests the potential for specific biological interactions, making it a compound of interest for screening and drug development. While specific data on this compound is not extensively documented in publicly available literature, this guide provides a comprehensive framework for its investigation in cell-based assays based on established methodologies for analogous benzoxazole derivatives.[4][5] This document will guide researchers in characterizing its cytotoxic and potential apoptotic effects, laying the groundwork for further mechanistic studies.

Physicochemical Properties, Handling, and Preparation of Stock Solutions

As with any novel compound, the initial steps of determining its physicochemical properties are crucial for reliable and reproducible results in cell-based assays.

1. Solubility and Stock Solution Preparation:

The solubility of a compound is a critical parameter that dictates its bioavailability in cell culture media. It is imperative to determine the optimal solvent for this compound that is also compatible with the cell lines being used.

  • Recommended Solvents: For most heterocyclic compounds, Dimethyl Sulfoxide (DMSO) is the solvent of choice due to its high solubilizing capacity and relatively low cytotoxicity at low concentrations (<0.5% v/v in final culture medium). Other potential solvents include ethanol or dimethylformamide (DMF), though their cytotoxicity should be carefully evaluated.

  • Protocol for Stock Solution Preparation:

    • Accurately weigh a small amount of this compound powder (e.g., 1-5 mg) using an analytical balance.

    • Add the appropriate volume of sterile DMSO to achieve a high-concentration stock solution (e.g., 10-50 mM). This minimizes the volume of solvent added to the cell culture.

    • Gently vortex or sonicate at room temperature until the compound is completely dissolved. Visually inspect for any particulates.

    • Filter-sterilize the stock solution using a 0.22 µm syringe filter into a sterile, light-protected tube (e.g., an amber microcentrifuge tube).

    • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can lead to compound degradation.

    • Store the aliquots at -20°C or -80°C for long-term storage.

Table 1: General Guidelines for Stock Solution Preparation

ParameterRecommendationRationale
Primary Solvent Dimethyl Sulfoxide (DMSO)High solubilizing power and compatibility with most cell lines at low concentrations.
Stock Concentration 10-50 mMAllows for a wide range of working concentrations with minimal solvent addition to the final culture.
Sterilization 0.22 µm Syringe FilterEnsures sterility of the stock solution for use in cell culture.
Storage -20°C or -80°C in aliquotsPrevents degradation from repeated freeze-thaw cycles and light exposure.

2. Stability in Culture Media:

The stability of the compound in aqueous cell culture media at 37°C should be considered. Some compounds can degrade or precipitate over time. It is advisable to prepare fresh dilutions of the compound in culture media for each experiment from the frozen DMSO stock.

Hypothesized Mechanism of Action: A Framework for Investigation

Based on published data for structurally related benzoxazole derivatives, several potential mechanisms of action for this compound can be hypothesized. Many benzoxazoles exert their anticancer effects by inhibiting key signaling pathways involved in cell proliferation and survival, or by inducing apoptosis (programmed cell death).[4][6]

A plausible hypothesis is that this compound could act as an inhibitor of protein kinases, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), which is a known target for some benzoxazole derivatives.[4][6] Inhibition of such kinases can disrupt downstream signaling cascades, like the PI3K/Akt pathway, which is crucial for cell survival and proliferation.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Growth_Factor Growth Factor VEGFR2 VEGFR-2 Growth_Factor->VEGFR2 Binding PI3K PI3K VEGFR2->PI3K Activation Akt Akt PI3K->Akt Activation Bcl2 Bcl-2 Akt->Bcl2 Inhibition of Apoptosis Caspase9 Caspase-9 Bcl2->Caspase9 Inhibits Caspase3 Caspase-3 Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Compound 2-Amino-5- methoxybenzoxazole Compound->VEGFR2 Potential Inhibition Compound->Caspase3 Potential Activation

Caption: Hypothesized signaling pathway for this compound.

Experimental Protocols

The following protocols provide a step-by-step guide for the initial characterization of this compound's biological activity.

Protocol 1: Cell Line Maintenance

This protocol describes the general procedure for maintaining adherent cancer cell lines such as MCF-7 (human breast adenocarcinoma) or HepG2 (human hepatocellular carcinoma), which are commonly used for in vitro cytotoxicity screening.[4][6]

  • Culture Conditions: Grow cells in a suitable medium (e.g., Dulbecco's Modified Eagle's Medium - DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin. Incubate at 37°C in a humidified atmosphere with 5% CO2.

  • Subculturing: When cells reach 80-90% confluency, aspirate the old medium.

  • Wash the cell monolayer once with Phosphate-Buffered Saline (PBS) without Ca2+/Mg2+.

  • Add a sufficient volume of a dissociation reagent like Trypsin-EDTA to cover the cell monolayer and incubate for 2-5 minutes at 37°C until cells detach.

  • Neutralize the trypsin by adding complete growth medium.

  • Collect the cell suspension and centrifuge at 200 x g for 5 minutes.

  • Discard the supernatant and resuspend the cell pellet in fresh complete medium.

  • Seed the cells into new culture flasks at the desired density.

Protocol 2: In Vitro Cytotoxicity/Antiproliferative Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

G Start Start Seed_Cells Seed Cells in 96-well Plate Start->Seed_Cells Incubate_24h Incubate (24h) Seed_Cells->Incubate_24h Treat_Compound Treat with This compound (Serial Dilutions) Incubate_24h->Treat_Compound Incubate_48_72h Incubate (48-72h) Treat_Compound->Incubate_48_72h Add_MTT Add MTT Reagent Incubate_48_72h->Add_MTT Incubate_4h Incubate (4h) Add_MTT->Incubate_4h Add_Solubilizer Add Solubilizing Agent (e.g., DMSO) Incubate_4h->Add_Solubilizer Read_Absorbance Read Absorbance (570 nm) Add_Solubilizer->Read_Absorbance Analyze_Data Data Analysis (IC50 Calculation) Read_Absorbance->Analyze_Data End End Analyze_Data->End

References

Application Notes & Protocols: The Benzoxazole Scaffold in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Preamble: The Rise of a Privileged Heterocycle

In the landscape of medicinal chemistry, certain molecular frameworks consistently reappear in diverse therapeutic agents, earning them the designation of "privileged structures." The benzoxazole scaffold, an aromatic bicyclic system composed of a benzene ring fused to an oxazole ring, is a quintessential example of such a pharmacophore.[1][2][3] Its rigid, planar structure and the presence of hydrogen bond-accepting nitrogen and oxygen atoms allow for specific, high-affinity interactions with a multitude of biological targets.[2] This inherent versatility has established benzoxazole derivatives as crucial components in the development of treatments for a wide spectrum of diseases, including cancer, inflammation, and microbial infections.[1][4][5] This guide provides an in-depth exploration of the synthesis, mechanisms of action, and practical applications of benzoxazoles, offering field-proven protocols for researchers and drug development professionals.

Section 1: The Benzoxazole Core Structure

The fundamental benzoxazole structure, with IUPAC name 1-Oxa-3-aza-1H-indene, is the starting point for a vast library of derivatives.[3][5] Modifications, typically at the 2- and 5-positions, are synthetically accessible and allow for the fine-tuning of physicochemical properties and biological activity.[6]

Caption: The core chemical structure of benzoxazole.

Section 2: Foundational Synthetic Strategies

The construction of the benzoxazole ring system is a well-established field, with numerous synthetic routes available. The most common and versatile approach involves the condensation of a 2-aminophenol with a carbonyl-containing compound, such as a carboxylic acid, aldehyde, or acyl chloride.[2][7] This method is favored for its reliability and the wide availability of starting materials.

Causality in Synthesis: The Phillips Condensation

The reaction between a 2-aminophenol and a carboxylic acid, often catalyzed by a dehydrating agent like polyphosphoric acid (PPA) or conducted at high temperatures, is a cornerstone of benzoxazole synthesis.

  • Why 2-Aminophenol? This precursor provides the necessary ortho-positioned amine and hydroxyl groups, which are poised for intramolecular cyclization after initial amide bond formation.

  • Role of the Carboxylic Acid: This reactant provides the carbon atom that will become the C2 position of the benzoxazole ring, a primary site for introducing diversity into the final molecule.

  • The Power of PPA: Polyphosphoric acid serves a dual purpose. It acts as a powerful dehydrating agent, driving the equilibrium towards the cyclized product by removing water, and as an acid catalyst, activating the carboxylic acid for nucleophilic attack by the amine.

G start Starting Materials (2-Aminophenol, Carboxylic Acid) reaction Condensation Reaction (e.g., with PPA catalyst) start->reaction intermediate Amide Intermediate (N-acyl-2-aminophenol) reaction->intermediate cyclization Intramolecular Cyclization & Dehydration intermediate->cyclization product 2-Substituted Benzoxazole cyclization->product

Caption: General workflow for benzoxazole synthesis.

Section 3: Key Therapeutic Applications & Mechanisms

The benzoxazole scaffold's privileged status stems from its proven efficacy across multiple therapeutic areas.

Anticancer Activity

Benzoxazole derivatives have emerged as a highly promising class of anticancer agents, with activity demonstrated against numerous human cancer cell lines including breast, lung, colon, and liver cancer.[8][9][10][11]

  • Mechanism of Action: Kinase Inhibition: A primary mechanism for the antitumor activity of many benzoxazoles is the inhibition of protein kinases that are critical for tumor growth and survival.[12] One such key target is the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[12] Inhibition of VEGFR-2 blocks the signaling cascade responsible for angiogenesis, the formation of new blood vessels required to supply nutrients to the tumor, thereby starving the tumor and preventing metastasis.[12] Some derivatives also act as agonists of the aryl hydrocarbon receptor (AhR), which can induce the expression of cytochrome P450 CYP1A1, leading to anticancer effects.[9]

G VEGF VEGF Ligand VEGFR2 VEGFR-2 Receptor VEGF->VEGFR2 Binds P Phosphorylation VEGFR2->P Dimerization & Auto-phosphorylation Benzoxazole Benzoxazole Derivative Benzoxazole->VEGFR2 Block Inhibition Pathway Downstream Signaling (e.g., PLCγ, PI3K/Akt) P->Pathway Response Angiogenesis (Tumor Growth) Pathway->Response

Caption: Inhibition of the VEGFR-2 signaling pathway by benzoxazoles.

  • Quantitative Data: In Vitro Cytotoxicity

CompoundCancer Cell LineIC₅₀ (µM)Reference
Compound 3m HT-29 (Colon)0.05 ± 0.01[9]
Compound 3n MCF7 (Breast)0.04 ± 0.01[9]
Compound 3n A549 (Lung)0.06 ± 0.02[9]
Compound 4 HCT116 (Colorectal)1.13 x 10⁻³[8]
Compound 6 HCT116 (Colorectal)1.19 x 10⁻³[8]
5-Fluorouracil (Std.)HCT116 (Colorectal)4.61 x 10⁻³[8]
Anti-inflammatory Activity

Chronic inflammation is a hallmark of many diseases, and benzoxazoles have been developed as potent anti-inflammatory agents.[1][4][5] This includes the non-steroidal anti-inflammatory drugs (NSAIDs) benoxaprofen and flunoxaprofen.[6][8]

  • Mechanism of Action: COX-2 Inhibition: The therapeutic effect of many NSAIDs is derived from the inhibition of cyclooxygenase (COX) enzymes, which are responsible for prostaglandin synthesis.[13] A major advancement has been the development of benzoxazoles that selectively inhibit COX-2, the isoform induced during inflammation, while sparing COX-1, which is involved in maintaining the gastric lining.[13][14] This selectivity can significantly reduce gastrointestinal side effects associated with traditional NSAIDs.[13] More recent research has also identified Myeloid differentiation protein 2 (MD2), a key adaptor for lipopolysaccharide (LPS) sensing, as a target for novel benzoxazole anti-inflammatory agents.[15]

  • Quantitative Data: In Vivo Anti-inflammatory Activity

Compound% Inhibition of Edema (Carrageenan-induced)Ulcer IndexReference
2a 71.30 ± 1.630.33 ± 0.21[13]
2b 74.07 ± 1.290.16 ± 0.16[13]
3a 68.98 ± 1.340.50 ± 0.22[13]
3b 70.37 ± 1.250.33 ± 0.21[13]
Diclofenac (Std.)76.85 ± 1.422.50 ± 0.22[13]
Antimicrobial Activity

The rise of multidrug-resistant pathogens presents a critical global health challenge, driving the search for new antimicrobial agents. Benzoxazole derivatives have demonstrated broad-spectrum activity against a variety of bacteria and fungi.[1][8][16][17]

  • Mechanism of Action: While diverse mechanisms likely exist, some benzoxazoles are thought to exert their antibacterial effects by inhibiting DNA gyrase, an essential enzyme for bacterial DNA replication.[18] Their structural similarity to natural nucleic acid bases, such as adenine and guanine, may facilitate their interaction with such biological polymers and enzymes.[5][19] Studies have shown particular efficacy against Gram-positive bacteria like Staphylococcus aureus and Bacillus subtilis.[6][16]

  • Quantitative Data: Minimum Inhibitory Concentration (MIC)

CompoundB. subtilis (MIC in µM)E. coli (MIC in µM)C. albicans (MIC in µM)Reference
1 1.51 x 10⁻³1.51 x 10⁻³1.51 x 10⁻³[8]
10 1.14 x 10⁻³2.28 x 10⁻³2.28 x 10⁻³[8]
13 1.23 x 10⁻³1.23 x 10⁻³2.46 x 10⁻³[8]
24 2.80 x 10⁻³1.40 x 10⁻³1.40 x 10⁻³[8]
Ofloxacin (Std.)1.38 x 10⁻³1.38 x 10⁻³-[8]
Fluconazole (Std.)--1.63 x 10⁻³[8]

Section 4: Experimental Protocols

The following protocols provide validated, step-by-step methodologies for the synthesis and biological evaluation of a representative benzoxazole derivative.

Protocol 1: Synthesis of 2-Phenyl-1,3-benzoxazole

This protocol details the synthesis via the condensation of 2-aminophenol and benzoic acid, a classic and reliable method.[1][7]

Materials and Equipment:

  • 2-Aminophenol

  • Benzoic acid

  • Polyphosphoric acid (PPA)

  • 10% Sodium bicarbonate (NaHCO₃) solution

  • Ethanol

  • Round-bottom flask (100 mL)

  • Heating mantle with magnetic stirrer

  • Reflux condenser

  • Beakers, Buchner funnel, filter paper

  • TLC plates (silica gel) and developing chamber

  • Melting point apparatus

Procedure:

  • Reactant Setup: In a 100 mL round-bottom flask, combine 2-aminophenol (e.g., 1.09 g, 10 mmol) and benzoic acid (1.22 g, 10 mmol).

  • Catalyst Addition: Carefully add polyphosphoric acid (approx. 20 g) to the flask. The PPA acts as both the solvent and the catalyst. Rationale: PPA is a viscous liquid that provides an acidic medium and effectively removes the water formed during the reaction, driving the cyclization to completion.

  • Reaction: Equip the flask with a reflux condenser and heat the mixture to 150-160°C using a heating mantle. Maintain stirring for 4-5 hours. Monitor the reaction progress using TLC (e.g., using a 7:3 hexane:ethyl acetate mobile phase).

  • Work-up: After the reaction is complete, allow the mixture to cool to approximately 80-90°C. Carefully and slowly pour the reaction mixture into a beaker containing ice-cold water (approx. 200 mL) while stirring vigorously. A solid precipitate should form.

  • Neutralization: Slowly neutralize the acidic solution by adding 10% NaHCO₃ solution until effervescence ceases and the pH is neutral (~7). This step is crucial to precipitate the product fully and remove acidic impurities.

  • Isolation: Collect the crude solid product by vacuum filtration using a Buchner funnel. Wash the solid thoroughly with cold water.

  • Purification: Recrystallize the crude product from a suitable solvent, such as ethanol, to obtain pure 2-phenyl-1,3-benzoxazole as crystalline solid.

  • Characterization: Dry the purified product and characterize it by determining its melting point and using spectroscopic methods (¹H-NMR, IR, Mass Spectrometry) to confirm its structure.

Protocol 2: In Vitro Cytotoxicity Evaluation (MTT Assay)

This protocol describes a standard colorimetric assay to assess the anticancer activity of a synthesized benzoxazole derivative on a selected cancer cell line (e.g., MCF-7).[9]

Materials and Equipment:

  • Synthesized benzoxazole compound

  • MCF-7 human breast cancer cell line

  • DMEM (Dulbecco's Modified Eagle Medium) with 10% FBS and 1% Penicillin-Streptomycin

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • Doxorubicin (positive control)

  • 96-well microtiter plates

  • CO₂ incubator (37°C, 5% CO₂)

  • Microplate reader (570 nm)

Procedure:

  • Cell Seeding: Seed MCF-7 cells into a 96-well plate at a density of approximately 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment. Rationale: This initial incubation ensures cells are in a logarithmic growth phase and are adhered to the plate before treatment.

  • Compound Treatment: Prepare serial dilutions of the benzoxazole test compound in culture medium (e.g., from 0.01 to 100 µM). The compound should first be dissolved in a minimal amount of DMSO. The final DMSO concentration in the wells should be kept below 0.5% to avoid solvent toxicity.

  • Incubation: Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the test compound. Include wells for a vehicle control (medium with DMSO only) and a positive control (e.g., Doxorubicin). Incubate the plate for 48-72 hours.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 3-4 hours. Rationale: Viable cells with active mitochondrial dehydrogenases will cleave the tetrazolium ring of MTT, yielding insoluble purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium from each well and add 150 µL of DMSO to dissolve the formazan crystals. Gently shake the plate for 10 minutes to ensure complete dissolution.

  • Absorbance Reading: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability percentage against the compound concentration (on a logarithmic scale) and determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited) using non-linear regression analysis.

References

High-throughput screening assays involving benzoxazole scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide to the high-throughput screening of benzoxazole libraries, offering researchers, scientists, and drug development professionals a comprehensive resource for identifying novel lead compounds. This document provides detailed application notes, step-by-step protocols, and the scientific rationale behind experimental design for biochemical, cell-based, and antimicrobial assays.

Introduction: The Benzoxazole Scaffold in Modern Drug Discovery

The benzoxazole moiety is a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry.[1][2] Its rigid, planar structure and ability to participate in various non-covalent interactions make it an ideal core for designing molecules that can bind to a wide range of biological targets with high affinity and specificity.[1][3] Natural and synthetic benzoxazole derivatives have demonstrated a remarkable breadth of potent biological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[2][4][5][6]

High-Throughput Screening (HTS) is a critical engine in modern drug discovery, enabling the rapid evaluation of vast chemical libraries to identify "hits"—compounds that modulate a specific biological target or pathway.[7][8] The successful application of HTS to benzoxazole libraries is crucial for unlocking their full therapeutic potential. This guide provides detailed application notes and validated protocols to empower researchers to design and execute robust HTS campaigns targeting this versatile scaffold.

Strategic Assay Selection for Benzoxazole Libraries

The choice of an HTS assay is paramount and must be tailored to the specific biological question being addressed.[4] The versatility of the benzoxazole scaffold means it can be applied across numerous therapeutic areas, necessitating a thoughtful approach to assay selection.[4] Two primary categories of assays are employed:

  • Biochemical Assays: These assays utilize purified biological molecules, such as enzymes or receptors, to directly measure the interaction of a compound with its molecular target.[8][9] They are ideal for target-based drug discovery, offering high precision and mechanistic insight. A common application for benzoxazoles is in the screening for enzyme inhibitors, particularly protein kinases.[4][10]

  • Cell-Based Assays: These assays use living cells to measure a compound's effect on a cellular process, providing a more physiologically relevant context.[11][12][13] They can be used for target-based screening (e.g., reporter gene assays) or phenotypic screening, which identifies compounds that produce a desired cellular outcome without a priori knowledge of the target.[4][14] Cytotoxicity assays against cancer cell lines are frequently used to screen benzoxazole libraries for their antiproliferative potential.[6][15][16]

The following sections provide detailed protocols for three distinct HTS applications relevant to the screening of benzoxazole libraries.

Application Note 1: Biochemical Screening for Benzoxazole-Based Kinase Inhibitors

Many benzoxazole derivatives have shown significant promise as anticancer agents by inhibiting protein kinases, which are critical regulators of cell signaling pathways involved in cell proliferation, survival, and angiogenesis.[4][10] One such key target is the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a receptor tyrosine kinase that plays a pivotal role in tumor angiogenesis.[4][17]

Principle of the Luminescence-Based Kinase Assay (ADP-Glo™)

This biochemical assay quantitatively measures the activity of a kinase by measuring the amount of ADP produced during the enzymatic reaction. The assay is performed in two steps. First, after the kinase reaction, an ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP. Second, a Kinase Detection Reagent is added to convert the newly generated ADP to ATP, which then drives a luciferase-luciferin reaction, producing a luminescent signal that is directly proportional to the kinase activity. An inhibitor will block the kinase, leading to less ADP production and a lower luminescent signal.

Visualizing the Target Pathway: VEGFR-2 Signaling

// Nodes VEGF [label="VEGF", fillcolor="#FBBC05", fontcolor="#202124"]; VEGFR2 [label="VEGFR-2\n(Receptor Tyrosine Kinase)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; PLCg [label="PLCγ", fillcolor="#F1F3F4", fontcolor="#202124"]; PI3K [label="PI3K", fillcolor="#F1F3F4", fontcolor="#202124"]; Akt [label="Akt", fillcolor="#F1F3F4", fontcolor="#202124"]; RAF [label="RAF", fillcolor="#F1F3F4", fontcolor="#202124"]; MEK [label="MEK", fillcolor="#F1F3F4", fontcolor="#202124"]; ERK [label="ERK", fillcolor="#F1F3F4", fontcolor="#202124"]; Proliferation [label="Cell Proliferation,\nSurvival, Angiogenesis", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Benzoxazole [label="Benzoxazole\nInhibitor", shape=box, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges VEGF -> VEGFR2 [label=" Binds"]; VEGFR2 -> PLCg [label=" Activates"]; VEGFR2 -> PI3K [label=" Activates"]; PI3K -> Akt; Akt -> Proliferation; VEGFR2 -> RAF [label=" Activates"]; RAF -> MEK; MEK -> ERK; ERK -> Proliferation; Benzoxazole -> VEGFR2 [arrowhead=tee, color="#EA4335", label=" Inhibits\nPhosphorylation"]; } caption [label="VEGFR-2 signaling pathway inhibited by a benzoxazole compound.", fontsize=10, fontname="Arial"];

Protocol: HTS for VEGFR-2 Kinase Inhibition

This protocol is designed for a 384-well plate format, a common standard in HTS.[4][18]

Materials:

  • Purified, active VEGFR-2 enzyme

  • Poly(Glu, Tyr) 4:1 peptide substrate

  • ATP (Adenosine 5'-triphosphate)

  • Benzoxazole library stock solutions (e.g., 10 mM in DMSO)

  • ADP-Glo™ Kinase Assay kit

  • White, opaque 384-well assay plates

  • Acoustic liquid handler (e.g., Echo) or pin tool for compound dispensing

  • Luminometer plate reader

Experimental Parameters:

ParameterRecommended ValueRationale
Final Compound Conc.10 µMA common starting concentration for primary screens.
Final DMSO Conc.≤ 0.5%High DMSO concentrations can inhibit enzyme activity.
Kinase Reaction Volume10 µLOptimized for 384-well plates to conserve reagents.
Kinase Reaction Time60 minutesSufficient time for the enzymatic reaction to proceed to a measurable extent.
Kinase Reaction Temp.30°COptimal temperature for many kinase activities.

Procedure:

  • Compound Plating: Using an acoustic liquid handler, dispense 50 nL of each benzoxazole compound from the library into the wells of a 384-well assay plate. Dispense 50 nL of DMSO into control wells (negative control/100% activity) and a known VEGFR-2 inhibitor like Staurosporine (positive control/0% activity).[4][18]

  • Enzyme/Substrate Addition: Prepare a 2X enzyme/substrate solution containing VEGFR-2 and the peptide substrate in kinase assay buffer. Add 5 µL of this solution to each well.[4]

  • Pre-incubation: Incubate the plate for 10-15 minutes at room temperature. This allows the compounds to interact with the enzyme before the reaction is initiated.[4][19]

  • Reaction Initiation: Prepare a 2X ATP solution in kinase assay buffer. Initiate the kinase reaction by adding 5 µL of the 2X ATP solution to each well.[4]

  • Kinase Reaction Incubation: Incubate the reaction plate at 30°C for 60 minutes.[4]

  • Reaction Termination: Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the unused ATP. Incubate for 40 minutes at room temperature.

  • Signal Generation: Add 20 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate for 30-60 minutes at room temperature.

  • Data Acquisition: Measure the luminescence of each well using a plate reader.

HTS Workflow for Kinase Inhibition Assay

// Nodes Start [label="Start: 384-Well Plate", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Compound [label="1. Compound Plating\n(50 nL Benzoxazole Library)", fillcolor="#F1F3F4", fontcolor="#202124"]; Enzyme [label="2. Add 2X Enzyme/Substrate\n(5 µL)", fillcolor="#F1F3F4", fontcolor="#202124"]; Preincubation [label="3. Pre-incubation\n(10 min, RT)", fillcolor="#F1F3F4", fontcolor="#202124"]; ATP [label="4. Add 2X ATP\n(5 µL)", fillcolor="#F1F3F4", fontcolor="#202124"]; Incubation [label="5. Kinase Reaction\n(60 min, 30°C)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Stop [label="6. Stop Reaction & Deplete ATP\n(Add ADP-Glo™ Reagent)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Detect [label="7. Generate Signal\n(Add Kinase Detection Reagent)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Read [label="8. Read Luminescence", fillcolor="#5F6368", fontcolor="#FFFFFF"]; End [label="End: Data Analysis", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"];

// Edges Start -> Compound; Compound -> Enzyme; Enzyme -> Preincubation; Preincubation -> ATP; ATP -> Incubation; Incubation -> Stop; Stop -> Detect; Detect -> Read; Read -> End; } caption [label="Workflow for a luminescence-based kinase inhibition HTS.", fontsize=10, fontname="Arial"];

Application Note 2: Cell-Based Cytotoxicity Screening

Cell-based assays provide a more holistic view of a compound's potential by assessing its effects within a complex biological system.[4][11] Cytotoxicity screening is a fundamental first step in identifying benzoxazole derivatives with anticancer activity.[4][15] The MTT assay is a widely used colorimetric method to measure cell viability and proliferation.[4][15]

Principle of the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the ability of metabolically active, viable cells to reduce the yellow tetrazolium salt MTT to purple formazan crystals. This reduction is carried out by mitochondrial reductase enzymes. The insoluble formazan is then dissolved, and the absorbance of the colored solution is quantified, which is directly proportional to the number of viable cells. A cytotoxic compound will reduce cell viability, leading to a decreased absorbance reading.

Protocol: Cell-Based Cytotoxicity Screening using MTT

This protocol is designed for a 96-well plate format, suitable for smaller-scale screening or hit confirmation.

Materials:

  • Cancer cell line (e.g., MCF-7 breast cancer, A549 lung cancer)[10][15]

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • Benzoxazole library stock solutions

  • MTT solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • Sterile 96-well flat-bottom plates

  • Humidified incubator (37°C, 5% CO₂)

  • Microplate reader

Experimental Parameters:

ParameterRecommended ValueRationale
Cell Seeding Density5 x 10³ cells/wellEnsures cells are in the exponential growth phase during treatment.
Incubation Time24 hours (attachment) + 48-72 hours (treatment)Allows for cell attachment followed by a sufficient treatment period to observe effects on proliferation.
Final DMSO Conc.≤ 0.5%High concentrations are toxic to most cell lines.
Wavelength570 nmThe absorbance maximum for the dissolved formazan product.

Procedure:

  • Cell Seeding: Trypsinize and count cells. Seed 5 x 10³ cells in 100 µL of complete growth medium per well in a 96-well plate.[4]

  • Cell Attachment: Incubate the plate for 24 hours in a humidified incubator to allow cells to attach to the bottom of the wells.[4]

  • Compound Treatment: Prepare serial dilutions of the benzoxazole compounds in complete growth medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include vehicle control (DMSO) wells.[4]

  • Incubation: Incubate the plate for 48 to 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for 3-4 hours at 37°C, allowing formazan crystals to form.

  • Formazan Solubilization: Carefully remove the medium containing MTT. Add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes to ensure complete dissolution.[4]

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.[4]

  • Data Analysis: Calculate the percentage of cell viability for each compound concentration relative to the vehicle control. Determine the IC₅₀ value by plotting cell viability against the logarithm of the compound concentration.[4]

HTS Workflow for Cell-Based Cytotoxicity Assay

// Nodes Start [label="Start: 96-Well Plate", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Seed [label="1. Seed Cells\n(5,000 cells/well)", fillcolor="#F1F3F4", fontcolor="#202124"]; Attach [label="2. Incubate for Attachment\n(24h, 37°C)", fillcolor="#F1F3F4", fontcolor="#202124"]; Treat [label="3. Add Benzoxazole Compounds", fillcolor="#F1F3F4", fontcolor="#202124"]; Incubate [label="4. Incubate\n(48-72h, 37°C)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; MTT [label="5. Add MTT Reagent\n(Incubate 3-4h)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Solubilize [label="6. Solubilize Formazan\n(Add DMSO)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Read [label="7. Read Absorbance (570 nm)", fillcolor="#5F6368", fontcolor="#FFFFFF"]; End [label="End: Calculate IC50", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"];

// Edges Start -> Seed; Seed -> Attach; Attach -> Treat; Treat -> Incubate; Incubate -> MTT; MTT -> Solubilize; Solubilize -> Read; Read -> End; } caption [label="Workflow for a cell-based cytotoxicity (MTT) assay.", fontsize=10, fontname="Arial"];

Application Note 3: Antimicrobial Susceptibility Screening

The rise of antibiotic resistance has created an urgent need for novel antimicrobial agents.[4] Benzoxazole-containing compounds have demonstrated promising activity against a range of bacterial and fungal pathogens, making them an important class of molecules for antimicrobial drug discovery.[4][6][20]

Principle of Broth Microdilution Assay

The broth microdilution method is a standardized antimicrobial susceptibility test used to determine the Minimum Inhibitory Concentration (MIC). The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. In this assay, a standardized inoculum of the test microorganism is added to wells of a microtiter plate containing serial dilutions of the test compound. Growth is assessed after incubation by visual inspection or by measuring optical density.

Protocol: Antimicrobial Broth Microdilution for MIC Determination

This protocol is adapted for a 96-well plate format and is a gold standard for antimicrobial screening.

Materials:

  • Bacterial strain (e.g., Staphylococcus aureus, Escherichia coli)

  • Cation-Adjusted Mueller-Hinton Broth (CAMHB)

  • Benzoxazole library stock solutions

  • Sterile 96-well flat-bottom plates

  • Spectrophotometer or McFarland standards

  • Incubator (37°C)

  • Microplate reader (optional, for OD measurement)

Experimental Parameters:

ParameterRecommended ValueRationale
Inoculum Density5 x 10⁵ CFU/mL (final)Standardized density for reproducible MIC results.
Incubation Time18-24 hoursStandard duration to allow for sufficient bacterial growth.
Incubation Temp.37°COptimal growth temperature for most clinically relevant bacteria.
Total Volume/Well100 µLStandard volume for 96-well microdilution assays.

Procedure:

  • Compound Preparation: In a 96-well plate, prepare 2-fold serial dilutions of each benzoxazole compound in CAMHB. A typical starting concentration is 64 µg/mL. This will be the "drug plate".[4]

  • Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension in CAMHB to achieve a final inoculum density of 5 x 10⁵ CFU/mL in the assay plate.[4]

  • Inoculation: Add 50 µL of the bacterial inoculum to each well of the drug plate, which already contains 50 µL of the diluted compound, resulting in a final volume of 100 µL.[4]

  • Controls: Include a growth control well (bacteria in broth, no compound) and a sterility control well (broth only, no bacteria).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.[4]

  • MIC Determination: The MIC is defined as the lowest concentration of the compound at which there is no visible growth of the organism. This can be determined by visual inspection for turbidity or by measuring the optical density (OD) at 600 nm.[4]

Workflow for Antimicrobial MIC Assay

// Nodes Start [label="Start: 96-Well Plate", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Dilute [label="1. Prepare Serial Dilutions\nof Benzoxazoles in Broth", fillcolor="#F1F3F4", fontcolor="#202124"]; Inoculum [label="2. Prepare Standardized\nBacterial Inoculum", fillcolor="#F1F3F4", fontcolor="#202124"]; Inoculate [label="3. Inoculate Wells\nwith Bacteria", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Incubate [label="4. Incubate Plate\n(18-24h, 37°C)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Read [label="5. Read Results\n(Visually or OD600)", fillcolor="#5F6368", fontcolor="#FFFFFF"]; End [label="End: Determine MIC", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"];

// Edges Start -> Dilute; Dilute -> Inoculum; Inoculum -> Inoculate; Inoculate -> Incubate; Incubate -> Read; Read -> End; } caption [label="Workflow for an antimicrobial broth microdilution (MIC) assay.", fontsize=10, fontname="Arial"];

References

The Versatile Building Block: 2-Amino-5-methoxybenzoxazole in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Privileged Scaffold

The benzoxazole motif is a cornerstone in medicinal chemistry and materials science, renowned for its presence in a multitude of biologically active compounds and functional materials.[1][2] Among the diverse array of substituted benzoxazoles, 2-amino-5-methoxybenzoxazole stands out as a particularly valuable and versatile building block. Its unique electronic and structural features, arising from the interplay between the electron-donating amino and methoxy groups and the heterocyclic core, make it a reactive and adaptable synthon for the construction of complex molecular architectures. This guide provides an in-depth exploration of the synthesis and synthetic applications of this compound, offering detailed protocols and expert insights for researchers, scientists, and drug development professionals.

The strategic placement of the amino group at the 2-position provides a key nucleophilic handle for a variety of functionalization reactions, while the methoxy group at the 5-position modulates the electronic properties of the aromatic system, influencing reactivity and potentially imparting favorable pharmacokinetic properties to its derivatives. This combination of functionalities allows for the facile introduction of diverse substituents, enabling the exploration of vast chemical space in the quest for novel therapeutic agents and advanced materials.

Part 1: Synthesis of the Building Block: this compound

A reliable and efficient synthesis of the title compound is paramount for its widespread application. The most common and practical approach involves a two-step sequence starting from the commercially available 4-methoxy-2-nitrophenol. This strategy hinges on the reduction of the nitro group to an amine, followed by cyclization with a suitable cyanating agent.

Workflow for the Synthesis of this compound

cluster_0 Step 1: Reduction cluster_1 Step 2: Cyclization A 4-Methoxy-2-nitrophenol B 2-Amino-4-methoxyphenol A->B H2, Pd/C Ethanol C 2-Amino-4-methoxyphenol D This compound C->D Cyanogen Bromide Methanol

Caption: Synthetic route to this compound.

Experimental Protocols

Protocol 1.1: Synthesis of 2-Amino-4-methoxyphenol

This procedure outlines the catalytic hydrogenation of 4-methoxy-2-nitrophenol. The use of palladium on carbon (Pd/C) is a highly efficient and clean method for the reduction of aromatic nitro groups.

Reagent/SolventMolar Mass ( g/mol )QuantityMoles
4-Methoxy-2-nitrophenol169.1410.0 g0.059 mol
10% Palladium on Carbon (Pd/C)-0.5 g-
Ethanol46.07200 mL-

Procedure:

  • To a 500 mL hydrogenation flask, add 4-methoxy-2-nitrophenol (10.0 g, 0.059 mol) and ethanol (200 mL).

  • Carefully add 10% Pd/C (0.5 g) to the suspension.

  • Seal the flask and connect it to a hydrogen source.

  • Evacuate the flask and backfill with hydrogen gas (repeat this process three times to ensure an inert atmosphere).

  • Stir the reaction mixture vigorously under a hydrogen atmosphere (balloon pressure is typically sufficient) at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is completely consumed (typically 4-6 hours).

  • Once the reaction is complete, carefully vent the hydrogen gas and purge the flask with nitrogen.

  • Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite® pad with a small amount of ethanol.

  • Concentrate the filtrate under reduced pressure to yield 2-amino-4-methoxyphenol as a solid, which can be used in the next step without further purification.

Trustworthiness Note: The complete disappearance of the yellow color of the starting material is a good visual indicator of reaction completion. The product is sensitive to air oxidation and should be used promptly or stored under an inert atmosphere.

Protocol 1.2: Synthesis of this compound

This protocol describes the cyclization of 2-amino-4-methoxyphenol using cyanogen bromide. Caution: Cyanogen bromide is highly toxic and should be handled with extreme care in a well-ventilated fume hood.

Reagent/SolventMolar Mass ( g/mol )QuantityMoles
2-Amino-4-methoxyphenol139.158.2 g0.059 mol
Cyanogen Bromide105.926.8 g0.064 mol
Methanol32.04150 mL-
Sodium Bicarbonate84.01As needed-

Procedure:

  • Dissolve 2-amino-4-methoxyphenol (8.2 g, 0.059 mol) in methanol (150 mL) in a round-bottom flask equipped with a magnetic stirrer.

  • Cool the solution to 0 °C in an ice bath.

  • In a separate flask, carefully prepare a solution of cyanogen bromide (6.8 g, 0.064 mol) in a minimal amount of cold methanol and add it dropwise to the stirred solution of the aminophenol over 15-20 minutes.

  • After the addition is complete, allow the reaction mixture to stir at 0 °C for 1 hour and then warm to room temperature and stir for an additional 4-6 hours.

  • Monitor the reaction by TLC. Upon completion, carefully neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7-8.

  • The product will precipitate out of the solution. Collect the solid by vacuum filtration.

  • Wash the solid with cold water and then a small amount of cold methanol.

  • Dry the product under vacuum to afford this compound as a solid. The product can be further purified by recrystallization from ethanol if necessary.

Expertise & Experience Insight: The slow, portion-wise addition of cyanogen bromide at low temperature is crucial to control the exothermicity of the reaction and to minimize the formation of side products. Neutralization should be performed cautiously as gas evolution will occur.

Part 2: Applications of this compound as a Synthetic Building Block

The 2-amino group in this compound is a versatile handle for a wide range of chemical transformations, allowing for the introduction of diverse functionalities and the construction of more complex molecules.

Application 1: N-Functionalization Reactions

The nucleophilic amino group readily undergoes acylation and alkylation reactions, providing access to a large library of N-substituted derivatives.

A This compound B N-Acyl-2-amino-5-methoxybenzoxazole A->B Acylating Agent (e.g., Acetyl Chloride, Benzoyl Chloride) C N-Alkyl-2-amino-5-methoxybenzoxazole A->C Alkylating Agent (e.g., Benzyl Bromide) Base

Caption: N-Acylation and N-Alkylation of this compound.

Protocol 2.1: N-Acetylation of this compound

This protocol details a straightforward N-acetylation using acetic anhydride.

Reagent/SolventMolar Mass ( g/mol )QuantityMoles
This compound164.171.0 g0.0061 mol
Acetic Anhydride102.090.7 mL0.0073 mol
Pyridine79.105 mL-

Procedure:

  • Suspend this compound (1.0 g, 0.0061 mol) in pyridine (5 mL) in a round-bottom flask.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add acetic anhydride (0.7 mL, 0.0073 mol) dropwise to the stirred suspension.

  • Allow the reaction to warm to room temperature and stir for 2-3 hours.

  • Monitor the reaction by TLC. Once complete, pour the reaction mixture into ice-cold water (50 mL).

  • The product will precipitate. Collect the solid by vacuum filtration and wash thoroughly with water.

  • Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to yield pure N-(5-methoxybenzoxazol-2-yl)acetamide.

Protocol 2.2: N-Benzylation of this compound

This protocol describes a typical N-alkylation using benzyl bromide and a base.

Reagent/SolventMolar Mass ( g/mol )QuantityMoles
This compound164.171.0 g0.0061 mol
Benzyl Bromide171.040.8 mL0.0067 mol
Potassium Carbonate138.211.7 g0.0122 mol
N,N-Dimethylformamide (DMF)73.0915 mL-

Procedure:

  • To a stirred suspension of this compound (1.0 g, 0.0061 mol) and potassium carbonate (1.7 g, 0.0122 mol) in DMF (15 mL), add benzyl bromide (0.8 mL, 0.0067 mol) at room temperature.

  • Heat the reaction mixture to 60-70 °C and stir for 4-6 hours.

  • Monitor the reaction by TLC. After completion, cool the reaction mixture to room temperature and pour it into ice-cold water (100 mL).

  • The product will precipitate. Collect the solid by vacuum filtration and wash with water.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to obtain N-benzyl-5-methoxybenzoxazol-2-amine.

Application 2: C-C Bond Formation via Suzuki Coupling

For further diversification, the benzoxazole core can be functionalized to participate in cross-coupling reactions. A common strategy involves the introduction of a halogen atom, which can then be subjected to Suzuki-Miyaura coupling to form a new carbon-carbon bond.

cluster_0 Step 1: Halogenation cluster_1 Step 2: Suzuki Coupling A This compound B 2-Amino-6-bromo-5-methoxybenzoxazole A->B NBS Acetonitrile C 2-Amino-6-bromo-5-methoxybenzoxazole D 2-Amino-5-methoxy-6-arylbenzoxazole C->D Arylboronic Acid Pd Catalyst, Base Solvent

Caption: Halogenation and subsequent Suzuki coupling of this compound.

Protocol 2.3: Bromination of this compound

This protocol describes the regioselective bromination at the C6 position, activated by the electron-donating groups.

Reagent/SolventMolar Mass ( g/mol )QuantityMoles
This compound164.171.0 g0.0061 mol
N-Bromosuccinimide (NBS)177.981.1 g0.0062 mol
Acetonitrile41.0520 mL-

Procedure:

  • Dissolve this compound (1.0 g, 0.0061 mol) in acetonitrile (20 mL) in a round-bottom flask.

  • Cool the solution to 0 °C.

  • Add N-bromosuccinimide (1.1 g, 0.0062 mol) portion-wise over 10 minutes.

  • Stir the reaction mixture at 0 °C for 1 hour and then at room temperature for 2 hours.

  • Monitor the reaction by TLC. After completion, remove the solvent under reduced pressure.

  • Add water to the residue, and the product will precipitate.

  • Collect the solid by filtration, wash with water, and dry to yield 2-amino-6-bromo-5-methoxybenzoxazole.

Protocol 2.4: Suzuki-Miyaura Coupling

This protocol provides a general procedure for the Suzuki coupling of the brominated benzoxazole with an arylboronic acid.[3][4][5][6]

Reagent/SolventMolar Mass ( g/mol )Quantity (Example)Moles (Example)
2-Amino-6-bromo-5-methoxybenzoxazole243.070.5 g0.0021 mol
Phenylboronic Acid121.930.3 g0.0025 mol
Pd(PPh₃)₄1155.560.12 g0.0001 mol
Sodium Carbonate105.990.44 g0.0042 mol
Toluene/Ethanol/Water-10 mL / 2 mL / 2 mL-

Procedure:

  • To a reaction vessel, add 2-amino-6-bromo-5-methoxybenzoxazole (0.5 g, 0.0021 mol), phenylboronic acid (0.3 g, 0.0025 mol), and sodium carbonate (0.44 g, 0.0042 mol).

  • Add the solvent mixture of toluene (10 mL), ethanol (2 mL), and water (2 mL).

  • Degas the mixture by bubbling nitrogen through it for 15 minutes.

  • Add tetrakis(triphenylphosphine)palladium(0) (0.12 g, 0.0001 mol) to the mixture.

  • Heat the reaction mixture to reflux (around 90-100 °C) and stir under a nitrogen atmosphere for 8-12 hours.

  • Monitor the reaction by TLC. After completion, cool the mixture and dilute it with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure and purify the residue by column chromatography on silica gel to obtain the desired 2-amino-5-methoxy-6-phenylbenzoxazole.

Conclusion: A Gateway to Chemical Innovation

This compound has proven to be a highly valuable and adaptable building block in organic synthesis. Its straightforward preparation and the reactivity of its amino group open up a plethora of possibilities for creating diverse molecular libraries. The protocols detailed in this guide provide a solid foundation for researchers to harness the synthetic potential of this important scaffold. The ability to perform N-functionalization and C-C bond formation reactions with this molecule makes it an indispensable tool in the development of new pharmaceuticals and functional materials, paving the way for future discoveries and innovations.

References

Application Notes and Protocols for the Safe Handling and Storage of 2-Amino-5-methoxybenzoxazole

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-Amino-5-methoxybenzoxazole is a heterocyclic aromatic amine that serves as a valuable building block in medicinal chemistry and drug development. Its unique structural motif is incorporated into various pharmacologically active molecules. As with many heterocyclic and aromatic amine compounds, a thorough understanding and strict adherence to safety protocols are paramount to mitigate potential risks to researchers and the environment.[1][2] These application notes provide a detailed guide for the safe handling, storage, and disposal of this compound, grounded in established safety principles for laboratory practice.[3]

Compound Profile and Hazard Identification

A foundational aspect of safe handling is a comprehensive understanding of the compound's properties and associated hazards. While specific toxicological data for this compound is not extensively documented, data from structurally related benzoxazoles and aromatic amines provide a basis for a cautious approach.[1][4]

Physical and Chemical Properties
PropertyValueSource
Molecular FormulaC₈H₈N₂O₂[5]
Molecular Weight164.16 g/mol N/A
AppearanceTypically a solid powder[6]
SolubilityLikely soluble in organic solventsN/A

Note: Experimental properties such as melting point, boiling point, and solubility should be confirmed from the supplier's certificate of analysis.

Hazard Classification

Based on the Globally Harmonized System (GHS) and data from similar compounds, this compound should be handled as a substance with the following potential hazards:

  • Acute Toxicity (Oral): May be harmful if swallowed.[4][7]

  • Skin Corrosion/Irritation: May cause skin irritation.[4][7]

  • Serious Eye Damage/Eye Irritation: May cause serious eye irritation.[4][7]

  • Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.[4][7]

It is crucial to consult the most recent Safety Data Sheet (SDS) provided by the supplier for the most accurate and comprehensive hazard information.

Risk Assessment and Mitigation: The Hierarchy of Controls

A systematic approach to risk management is essential. The hierarchy of controls prioritizes the most effective measures for ensuring laboratory safety.

HierarchyOfControls cluster_0 Hierarchy of Controls for this compound Elimination Elimination (Not Feasible) Substitution Substitution (Consider less hazardous alternatives) Engineering Engineering Controls (Fume hood, ventilation) Administrative Administrative Controls (SOPs, training) PPE Personal Protective Equipment (Gloves, goggles, lab coat)

Caption: Hierarchy of Controls for Safe Handling.

  • Elimination/Substitution: While complete elimination is not practical, consider if a less hazardous analogue could be used in initial screening studies.

  • Engineering Controls: The primary line of defense is to handle this compound in a certified chemical fume hood to minimize inhalation exposure.[8] Ensure adequate ventilation in the laboratory.[9]

  • Administrative Controls: Develop and strictly follow Standard Operating Procedures (SOPs) for all work involving this compound. All personnel must receive documented training on the specific hazards and handling procedures.[10]

  • Personal Protective Equipment (PPE): PPE is the final barrier of protection and should never be used as a substitute for engineering and administrative controls.[11]

Detailed Protocols for Safe Handling

Personal Protective Equipment (PPE)

The following PPE is mandatory when handling this compound:

EquipmentSpecificationRationale
Eye Protection Chemical safety goggles or a face shield.Protects against dust particles and splashes.[8]
Hand Protection Chemical-resistant gloves (e.g., nitrile).Prevents direct skin contact.[11]
Body Protection A lab coat, worn fully buttoned.Shields skin from accidental spills.
Respiratory Protection A NIOSH-approved respirator may be necessary for large quantities or if engineering controls are insufficient.Prevents inhalation of potentially harmful dust.[12]
Weighing and Dispensing Protocol
  • Preparation: Before handling, ensure the chemical fume hood is operational and the work area is clean and uncluttered. Assemble all necessary equipment (spatula, weighing paper, secondary container).

  • Execution:

    • Perform all manipulations within the fume hood.

    • Carefully open the container, avoiding any sudden movements that could generate dust.

    • Use a dedicated, clean spatula to transfer the desired amount of the solid to a tared weighing paper or vessel.

    • Close the primary container securely immediately after dispensing.

    • Place the weighed compound in a labeled, sealed secondary container for transport to the reaction vessel.

  • Post-Procedure:

    • Clean any residual powder from the spatula and work surface using a damp cloth, taking care not to generate dust.

    • Dispose of contaminated weighing paper and wipes as hazardous waste.

    • Wash hands thoroughly with soap and water after handling.[9]

Storage Procedures

Proper storage is crucial to maintain the integrity of this compound and prevent accidental exposure or incompatible reactions.

  • Container: Store in the original, tightly sealed container.[9]

  • Location: Keep in a cool, dry, and well-ventilated area.[8]

  • Incompatibilities: Store away from strong oxidizing agents, strong acids, and strong bases.[8]

  • Labeling: Ensure the container is clearly labeled with the full chemical name and appropriate hazard warnings.

Emergency Procedures

Spills

SpillResponse cluster_1 Spill Response Protocol Alert Alert personnel and evacuate if necessary Contain Contain the spill with absorbent material Alert->Contain Clean Clean the area (avoid raising dust) Contain->Clean Dispose Dispose of waste as hazardous Clean->Dispose Decontaminate Decontaminate surfaces and equipment Dispose->Decontaminate

Caption: General Spill Response Workflow.

  • Minor Spills:

    • Alert personnel in the immediate area.[13]

    • Wearing appropriate PPE, gently cover the spill with an inert absorbent material like vermiculite or sand to avoid generating dust.[13]

    • Carefully sweep the absorbed material into a designated hazardous waste container.[14]

    • Clean the spill area with a suitable solvent, followed by soap and water.

    • All cleanup materials must be disposed of as hazardous waste.[14]

  • Major Spills:

    • Evacuate the area immediately.[15]

    • Alert your institution's Environmental Health and Safety (EHS) department and follow their instructions.[15]

    • Do not attempt to clean up a large spill without proper training and equipment.

Personal Exposure
  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[8]

  • Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water for at least 15 minutes. Seek medical attention if irritation persists.[8]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[8]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[8]

Waste Disposal

All waste containing this compound, including empty containers, contaminated PPE, and spill cleanup materials, must be treated as hazardous waste.[14]

  • Collection: Collect all waste in a clearly labeled, sealed container.[14]

  • Segregation: Do not mix with other waste streams unless explicitly permitted by your institution's EHS guidelines.

  • Disposal: Arrange for disposal through your institution's hazardous waste management program.[16]

Conclusion

The safe handling and storage of this compound are predicated on a combination of understanding its potential hazards, implementing robust engineering and administrative controls, and diligent use of personal protective equipment. By adhering to the protocols outlined in these application notes, researchers can minimize risks and maintain a safe laboratory environment.

References

In Vitro Experimental Design for the Pharmacological Profiling of 2-Amino-5-methoxybenzoxazole

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

The benzoxazole scaffold is a privileged structure in medicinal chemistry, with derivatives demonstrating a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] This document provides a comprehensive, tiered in vitro experimental framework for the initial characterization of a novel compound, 2-Amino-5-methoxybenzoxazole. The proposed workflow is designed to efficiently identify biological activity, elucidate the mechanism of action, and provide an early assessment of safety and liability. This systematic approach begins with broad phenotypic screening, progresses to target identification and validation, and concludes with essential off-target and ADME-Tox profiling. Each protocol is designed as a self-validating system with integrated controls to ensure data integrity and reproducibility, empowering researchers to make informed decisions in the early stages of drug discovery.

The Tiered Approach to In Vitro Profiling

A hierarchical screening strategy is essential for the efficient evaluation of novel chemical entities. This approach conserves resources by systematically filtering compounds through progressively more specific and complex assays. The initial tier focuses on identifying any significant biological activity in a cellular context. Subsequent tiers are dedicated to unraveling the molecular mechanism, determining selectivity, and assessing potential safety liabilities.

G tier1 Tier 1: Primary Phenotypic Screening (Cytotoxicity & Viability) tier2 Tier 2: Target Deconvolution (Identifying Molecular Targets) tier1->tier2 Active Compound tier3 Tier 3: Target Validation & Selectivity (Biochemical & Functional Assays) tier2->tier3 Putative Target(s) Identified tier4 Tier 4: Safety & Liability Profiling (Off-Target & ADME-Tox Assays) tier3->tier4 Validated & Selective Hit

Caption: Tiered workflow for in vitro compound characterization.

Tier 1: Primary Phenotypic Screening

Core Objective: To ascertain if this compound exhibits cytotoxic or anti-proliferative effects and to identify a concentration range for subsequent experiments.

The initial step involves screening the compound against a panel of cancer and non-cancerous cell lines. This provides a broad view of its biological activity and initial insights into its potential therapeutic window. The Sulforhodamine B (SRB) assay is recommended due to its robustness and reliance on measuring total cellular protein, making it less susceptible to interference from compounds that may affect cellular metabolism.[2][3]

Protocol 1.1: Sulforhodamine B (SRB) Cytotoxicity Assay

Principle: The SRB assay is a colorimetric test that estimates cell number by staining total cellular protein with the sulforhodamine B dye.[3] The amount of bound dye is directly proportional to the number of cells, providing a measure of cell viability.

Methodology:

  • Cell Seeding: Plate cells (e.g., MCF-7 breast cancer, HCT116 colon cancer, and HEK293 non-cancerous embryonic kidney cells) in 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere for 24 hours at 37°C in a 5% CO₂ incubator.

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Create a serial dilution series (e.g., from 100 µM to 0.1 µM) in the appropriate cell culture medium. Ensure the final DMSO concentration in all wells is ≤ 0.5% to avoid solvent toxicity.

  • Treatment: Remove the old medium from the cells and add 100 µL of the medium containing the various concentrations of the test compound. Include "vehicle control" (medium with DMSO) and "no-cell" (medium only) wells.

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO₂ incubator.[3]

  • Cell Fixation: Gently add 50 µL of cold 10% (w/v) Trichloroacetic Acid (TCA) to each well to fix the cells and incubate at 4°C for 1 hour.

  • Washing: Carefully wash the plates five times with slow-running tap water to remove TCA and excess medium. Allow the plates to air-dry completely.

  • Staining: Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.

  • Washing: Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound dye. Allow the plates to air-dry.

  • Solubilization: Add 200 µL of 10 mM Tris-base solution (pH 10.5) to each well to solubilize the protein-bound dye. Place the plate on a shaker for 10 minutes.

  • Absorbance Measurement: Measure the absorbance at 540 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the half-maximal inhibitory concentration (IC₅₀) value using non-linear regression analysis.

Data Presentation: Hypothetical Cytotoxicity Data

Cell LineTissue of OriginThis compound (IC₅₀ in µM)Doxorubicin (Positive Control) (IC₅₀ in µM)
MCF-7 Breast Adenocarcinoma12.5 ± 1.50.8 ± 0.1
HCT116 Colorectal Carcinoma8.9 ± 1.10.5 ± 0.08
HEK293 Embryonic Kidney> 1005.2 ± 0.7

Data are presented as mean ± standard deviation from three independent experiments.

Tier 2: Target Deconvolution

Core Objective: To identify the specific molecular target(s) responsible for the observed biological activity.

For novel compounds with an unknown mechanism of action, target identification is a critical step.[4] While affinity-based methods are powerful, they require chemical modification of the compound, which may alter its activity.[5] Label-free methods, such as Drug Affinity Responsive Target Stability (DARTS), offer a significant advantage by using the unmodified compound.[6]

Protocol 2.1: Drug Affinity Responsive Target Stability (DARTS)

Principle: The DARTS method is based on the observation that when a small molecule binds to its target protein, it can stabilize the protein's structure, making it less susceptible to proteolysis.[4][6] This change in protease susceptibility can be detected by gel electrophoresis and identified by mass spectrometry.

G cluster_0 DARTS Workflow cell_lysate Prepare Cell Lysate treatment Incubate Lysate with Compound or Vehicle cell_lysate->treatment proteolysis Limited Proteolysis (e.g., with Pronase) treatment->proteolysis sds_page Stop Reaction & Run SDS-PAGE proteolysis->sds_page band_excision Excise Protected Protein Band sds_page->band_excision Band present in compound lane only mass_spec Protein Identification by LC-MS/MS band_excision->mass_spec

Caption: Workflow for the DARTS target identification method.

Methodology:

  • Lysate Preparation: Culture the most sensitive cell line identified in Tier 1 (e.g., HCT116) to ~80-90% confluency. Harvest cells and prepare a native protein lysate using a non-denaturing lysis buffer (e.g., M-PER buffer supplemented with protease inhibitors).

  • Compound Incubation: Aliquot the cell lysate. Treat one aliquot with this compound (at a concentration ~10x its IC₅₀) and another with vehicle (DMSO). Incubate at room temperature for 1 hour.

  • Protease Digestion: Add a protease (e.g., pronase or thermolysin) to both treated and untreated lysates at a predetermined optimal concentration. Incubate for a set time (e.g., 30 minutes) at room temperature. A no-protease control should also be included.

  • Reaction Quenching: Stop the digestion by adding SDS-PAGE loading buffer and boiling the samples for 5 minutes.

  • Gel Electrophoresis: Separate the protein fragments by SDS-PAGE.

  • Visualization: Stain the gel with a sensitive protein stain (e.g., Coomassie Blue or silver stain).

  • Analysis: Compare the banding patterns between the compound-treated and vehicle-treated lanes. A protein band that is present or more intense in the compound-treated lane is a potential target.

  • Protein Identification: Excise the unique band from the gel. Perform in-gel trypsin digestion followed by protein identification using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Tier 3: Target Validation and Selectivity Profiling

Core Objective: To validate the interaction between the compound and the putative target(s) and to assess its selectivity against related targets.

Once a target is identified, the next step is to confirm the interaction using orthogonal assays and to understand the compound's selectivity. The specific protocols will depend on the class of protein identified. Below are example protocols for three major drug target classes.

Protocol 4.1: Kinase Selectivity Profiling

Rationale: If the identified target is a protein kinase, assessing selectivity across the human kinome is crucial, as off-target kinase inhibition is a common source of toxicity.[7][8]

Methodology: This is typically performed as a service by specialized vendors who maintain large panels of purified kinases.[9]

  • Compound Submission: Submit this compound to a kinome profiling service (e.g., Eurofins Discovery's KinaseProfiler™, Reaction Biology).

  • Assay Format: The compound is typically screened at a fixed concentration (e.g., 1 µM or 10 µM) against a panel of hundreds of kinases. Assays are often radiometric (³³P-ATP filter binding) or fluorescence-based.[9]

  • Data Analysis: Results are provided as percent inhibition relative to a vehicle control. Hits (e.g., >50% inhibition) are then selected for full IC₅₀ determination to quantify potency.

G pathway Upstream Signal (e.g., Growth Factor) Receptor Tyrosine Kinase (RTK) Adaptor Proteins (GRB2, SOS) RAS RAF MEK ERK Transcription Factors (c-Fos, c-Jun) Cell Proliferation, Survival inhibitor This compound (Hypothetical Inhibitor) inhibitor->pathway:f5 Inhibits (e.g., RAF)

Caption: A generic kinase signaling pathway (MAPK/ERK).

Protocol 4.2: GPCR Functional Assay (Calcium Mobilization)

Rationale: If the target is a G-protein coupled receptor (GPCR), particularly one coupled to Gαq, its activation can be measured by monitoring changes in intracellular calcium levels.[10][11]

Methodology:

  • Cell Line: Use a cell line stably expressing the target GPCR (e.g., HEK293 or CHO cells).

  • Cell Plating: Seed the cells into a black, clear-bottom 96-well plate.

  • Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's protocol. This typically involves a 1-hour incubation at 37°C.

  • Compound Addition: Place the plate in a fluorescence plate reader equipped with an injector (e.g., a FLIPR or FlexStation). Add varying concentrations of this compound and measure the fluorescence signal in real-time.

  • Agonist/Antagonist Mode:

    • Agonist Mode: Measure the fluorescence increase immediately after compound addition.

    • Antagonist Mode: Pre-incubate the cells with the compound for 15-30 minutes, then inject a known agonist at its EC₈₀ concentration and measure the inhibition of the agonist's signal.

  • Data Analysis: Calculate EC₅₀ (for agonists) or IC₅₀ (for antagonists) values from the dose-response curves.

Protocol 4.3: Ion Channel Screening (Automated Electrophysiology)

Rationale: If the target is an ion channel, direct measurement of ion flow via electrophysiology is the gold standard.[12] Automated patch-clamp systems allow for medium-to-high throughput screening.[13]

Methodology:

  • Cell Line: Use a cell line stably overexpressing the ion channel of interest.

  • Assay Platform: Utilize an automated patch-clamp platform (e.g., Patchliner, QPatch).

  • Cell Preparation: Prepare a single-cell suspension for introduction into the system.

  • Recording: The instrument will automatically establish whole-cell patch-clamp recordings.

  • Compound Application: Apply this compound at various concentrations. Specific voltage protocols are used to elicit channel opening and measure the resulting current.

  • Data Analysis: The effect of the compound on the ion current is measured, and an IC₅₀ value is determined. A key channel for initial safety screening is the hERG potassium channel, as its inhibition can lead to cardiac arrhythmia.[14]

Tier 4: Safety and Liability Profiling

Core Objective: To proactively identify potential safety issues, including off-target activities and metabolic liabilities.

Early assessment of ADME-Tox (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties is crucial to reduce late-stage drug attrition.[15][16]

Protocol 5.1: In Vitro Metabolic Stability Assay

Principle: This assay measures the rate at which the compound is metabolized by liver enzymes, primarily Cytochrome P450s (CYPs). Human liver microsomes (HLM) are a subcellular fraction containing a high concentration of these enzymes.[17]

Methodology:

  • Reaction Mixture: Prepare a reaction mixture containing human liver microsomes and a NADPH-generating system in a phosphate buffer.

  • Incubation: Pre-warm the mixture to 37°C. Initiate the reaction by adding this compound (typically at 1 µM).

  • Time Points: Take aliquots at several time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Reaction Quenching: Stop the reaction in each aliquot by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Analysis: Centrifuge to pellet the protein. Analyze the supernatant by LC-MS/MS to quantify the amount of parent compound remaining at each time point.

  • Data Calculation: Plot the natural log of the percent parent compound remaining versus time. The slope of this line is used to calculate the in vitro half-life (t₁/₂) and intrinsic clearance (Clᵢₙₜ).

Protocol 5.2: Cytochrome P450 (CYP) Inhibition Assay

Principle: This assay determines if the compound inhibits the activity of major CYP isoforms, which can lead to drug-drug interactions.[18] This is often done using fluorescent probe substrates that are converted into fluorescent products by specific CYP enzymes.

Methodology (Example for CYP3A4):

  • Reagents: Use recombinant human CYP3A4 enzyme, a fluorescent probe substrate (e.g., BFC), and an NADPH-generating system.

  • Incubation: In a 96-well plate, combine the enzyme, buffer, and various concentrations of this compound. Pre-incubate for 10 minutes at 37°C.

  • Reaction Initiation: Start the reaction by adding the probe substrate and the NADPH-generating system.

  • Measurement: Incubate at 37°C and monitor the increase in fluorescence over time using a plate reader.

  • Data Analysis: Calculate the rate of reaction at each concentration of the test compound. Determine the IC₅₀ value for CYP inhibition. Repeat for other major isoforms (e.g., CYP1A2, 2C9, 2C19, 2D6).

References

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 2-Amino-5-methoxybenzoxazole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to the synthesis of 2-Amino-5-methoxybenzoxazole. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this important heterocyclic scaffold. As a molecule of interest in medicinal chemistry and materials science, achieving a high-yield, high-purity synthesis is paramount.[1][2] This document provides in-depth troubleshooting advice and frequently asked questions to address common challenges encountered during its preparation.

Troubleshooting Guide: A Problem-Solution Approach

This section addresses specific experimental issues in a direct question-and-answer format, focusing on the causality behind the problems and providing actionable solutions.

Q1: My reaction yield is consistently low. What are the common causes and how can I improve it?

A1: Low yield is the most frequent challenge in heterocyclic synthesis and typically stems from a few key areas. A systematic investigation is the most effective troubleshooting strategy.[3][4]

Core Areas to Investigate:

  • Purity of Starting Materials: The quality of your 2-amino-4-methoxyphenol and cyanating agent is critical. Impurities can act as catalyst poisons or participate in side reactions, consuming your reagents.[4][5]

    • Causality: The 2-aminophenol starting material is susceptible to oxidation, often indicated by a dark coloration. Oxidized impurities will not cyclize correctly. The cyanating agent (e.g., cyanogen bromide) can hydrolyze if exposed to moisture, reducing its effective concentration.

    • Solution:

      • Verify the purity of 2-amino-4-methoxyphenol using NMR or melting point analysis. If it is discolored (dark brown/black), consider recrystallization or filtration through a plug of silica gel before use.

      • Use a fresh, unopened bottle of the cyanating agent or verify the purity of your existing stock. Cyanogen bromide (BrCN) is highly toxic and moisture-sensitive; handle it with extreme care in a well-ventilated fume hood.[6]

  • Suboptimal Reaction Conditions: Temperature and reaction time are deeply interconnected. Insufficient thermal energy can lead to an incomplete reaction, while excessive heat can cause degradation of the starting material or product.[7][8]

    • Causality: The cyclization reaction has a specific activation energy. If the temperature is too low, the reaction rate will be impractically slow.[5] Conversely, 2-aminophenols can polymerize at high temperatures, leading to insoluble tars and reducing the yield of the desired product.[4]

    • Solution:

      • Monitor the reaction progress meticulously using Thin Layer Chromatography (TLC).

      • If the reaction is sluggish at a lower temperature, incrementally increase it by 10-15 °C and monitor for changes. For many benzoxazole syntheses, temperatures in the range of 70-130 °C may be required, depending on the solvent and catalyst.[1][8]

  • Atmospheric Moisture: Many reagents used in this synthesis are sensitive to water.

    • Causality: Moisture can react with and consume highly reactive reagents. For instance, if a strong base like LiHMDS is used with an alternative cyanating agent, it will be quenched by water.[9]

    • Solution: Ensure all glassware is oven-dried before use. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) and use anhydrous solvents.[3]

Troubleshooting Workflow for Low Yield

start Low Yield Observed purity Verify Purity of Starting Materials (2-amino-4-methoxyphenol, Cyanating Agent) start->purity First Step conditions Optimize Reaction Conditions (Temperature, Time) purity->conditions If Pure atmosphere Ensure Inert Atmosphere & Anhydrous Solvents conditions->atmosphere If Optimized purification Review Purification Method (e.g., Recrystallization Solvent) atmosphere->purification If Dry success Yield Improved purification->success

Caption: A logical workflow for diagnosing the cause of low reaction yield.

Q2: I'm observing significant side products. What are they and how can I minimize them?

A2: Side product formation is a primary cause of both low yield and purification difficulties. The most common culprits in this synthesis are incomplete cyclization and degradation.[5]

Common Side Products & Solutions:

  • Incomplete Cyclization: You may isolate the N-(2-hydroxy-5-methoxyphenyl)cyanamide intermediate. This occurs when the initial reaction with the cyanating agent is successful, but the subsequent intramolecular cyclization fails to proceed.

    • Causality: The cyclization step often requires a higher activation energy or the presence of a promoter (acid or base). Without the proper conditions, the reaction can stall at the intermediate stage.

    • Solution: Increase the reaction temperature after the initial addition of reagents is complete. In some protocols, the addition of a mild acid or base can facilitate the final ring-closing step.[8]

  • Dimerization/Polymerization: 2-Aminophenols can self-condense or polymerize, especially at elevated temperatures, resulting in intractable tar-like materials.[4]

    • Causality: The nucleophilic amino group of one molecule can attack an activated form of another, leading to oligomers instead of the desired intramolecular reaction.

    • Solution: Maintain careful temperature control. Consider a protocol where the cyanating agent is added slowly to a solution of the 2-aminophenol to keep the concentration of any highly reactive intermediates low at any given time.

Q3: My reaction stalls before completion, even with extended reaction times. What's wrong?

A3: A stalled reaction, where starting materials are still present after a prolonged period, often points to an issue with a catalyst or reagent stoichiometry.

Potential Causes & Solutions:

  • Catalyst Deactivation: If your specific protocol employs a catalyst (e.g., a Lewis acid), it may have been deactivated by impurities in the starting materials or solvents.[5]

    • Solution: Adding a fresh portion of the catalyst may restart the reaction. For future attempts, ensure the purity of all reagents and solvents.[4]

  • Poor Solubility/Mixing: In heterogeneous reactions, inefficient stirring can lead to localized "dead spots" where reagents are not in contact, preventing the reaction from proceeding.

    • Solution: Ensure vigorous stirring, especially if solids are present. If solubility is an issue, a change in solvent to one that better dissolves all components at the reaction temperature may be necessary.

  • Incorrect Stoichiometry: An incorrect molar ratio of reactants is a common source of incomplete reactions.[4]

    • Solution: Carefully re-calculate and re-weigh your reactants. Ensure that the limiting reagent is indeed the one you intend it to be.

Frequently Asked Questions (FAQs)

  • Q: What is the most common synthetic route for this compound?

    • A: The most established method is the cyclization of 2-amino-4-methoxyphenol with a cyanating agent. The classic reagent is cyanogen bromide (BrCN), though its high toxicity has led to the development of safer, modern alternatives like N-cyano-N-phenyl-p-toluenesulfonamide (NCTS).[1][2][6]

  • Q: Are there safer alternatives to using highly toxic cyanogen bromide (BrCN)?

    • A: Yes. N-cyano-N-phenyl-p-toluenesulfonamide (NCTS) is an efficient, air-stable, and non-hazardous electrophilic cyanating agent.[1][9] Syntheses using NCTS, often activated by a Lewis acid like BF₃·Et₂O or a strong base like LiHMDS, provide good to excellent yields and represent a significant safety improvement over BrCN.[1][6]

  • Q: What are the best practices for purifying the final product?

    • A: The most common purification methods are recrystallization and column chromatography.[10] For recrystallization, a mixed solvent system like ethanol/water or methanol/water is often effective. For more challenging separations, column chromatography on silica gel using an ethyl acetate/hexane gradient is recommended.[10]

  • Q: Which analytical techniques are recommended for characterization?

    • A: A combination of techniques is essential for unambiguous structure confirmation.

      • ¹H and ¹³C NMR: To confirm the chemical structure and assess purity.[11]

      • Mass Spectrometry (MS): To confirm the molecular weight.[12]

      • HPLC: To determine the final purity with high accuracy.[13]

Quantitative Data and Protocols

Table 1: Troubleshooting Summary
ProblemPossible CauseRecommended Action
Low Yield Impure starting materialsRecrystallize or purify 2-amino-4-methoxyphenol. Use fresh cyanating agent.[4]
Suboptimal temperatureMonitor reaction by TLC and incrementally increase temperature.[7]
Presence of moistureUse oven-dried glassware and anhydrous solvents under an inert atmosphere.[3]
Side Products Incomplete cyclizationIncrease reaction temperature or time after initial reagent addition.[5]
Polymerization of starting materialMaintain strict temperature control; avoid overheating.[4]
Reaction Stalls Catalyst deactivationAdd a fresh portion of catalyst.[5]
Poor solubility/mixingIncrease stir rate or select a more suitable solvent.
Protocol 1: Synthesis of this compound with Cyanogen Bromide

Disclaimer: Cyanogen bromide is extremely toxic and a lachrymator. This procedure must be performed by trained personnel in a certified chemical fume hood with appropriate personal protective equipment (PPE).

  • Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add 2-amino-4-methoxyphenol (1.0 eq).

  • Dissolution: Add anhydrous methanol as the solvent.

  • Reagent Addition: Cool the solution in an ice bath (0 °C). In a separate flask, dissolve cyanogen bromide (1.1 eq) in a minimal amount of anhydrous methanol and add it dropwise to the stirred solution of the aminophenol over 15-20 minutes.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Then, gently heat the mixture to reflux.

  • Monitoring: Monitor the reaction progress by TLC until the starting material is consumed.

  • Workup: Cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Isolation: The crude product can then be purified by recrystallization or column chromatography.

Protocol 2: Purification by Recrystallization
  • Dissolution: Dissolve the crude this compound in a minimum amount of hot methanol or ethanol.[10]

  • Decolorization (Optional): If the solution is highly colored, add a small amount of activated charcoal and boil for 2-3 minutes.

  • Hot Filtration: Filter the hot solution through a pre-heated funnel with fluted filter paper to remove the charcoal and any insoluble impurities.

  • Crystallization: Slowly add hot water to the filtrate until the solution becomes persistently turbid. Add a few drops of hot alcohol to redissolve the precipitate and achieve a clear solution. Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.[10]

  • Collection: Collect the crystals by vacuum filtration, wash them with a small amount of cold ethanol/water mixture, and dry them in a vacuum oven.

Visualizing the Chemistry

Reaction Mechanism: Cyclization of 2-amino-4-methoxyphenol

cluster_0 Step 1: Nucleophilic Attack cluster_1 Step 2: Intramolecular Cyclization (Tautomerization & Ring Closure) cluster_2 Step 3: Elimination aminophenol 2-amino-4-methoxyphenol intermediate1 Intermediate aminophenol->intermediate1 + BrCN brcn Br-C≡N intermediate2 Protonated Intermediate intermediate1->intermediate2 product This compound intermediate2->product - HBr

Caption: A simplified mechanism for the synthesis of this compound.

References

Technical Support Center: Purification Strategies for Crude 2-Amino-5-methoxybenzoxazole

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and drug development professionals to provide in-depth, actionable strategies for the purification of crude 2-Amino-5-methoxybenzoxazole. We will move beyond simple protocols to explain the underlying chemical principles, empowering you to troubleshoot and adapt these methods to your specific experimental context.

Section 1: Troubleshooting Guides and Frequently Asked Questions (FAQs)

This section addresses common challenges encountered during the purification of this compound in a direct question-and-answer format.

Q1: What are the most probable impurities in my crude this compound product?

A1: The impurity profile is intrinsically linked to the synthetic route. However, common contaminants typically include:

  • Unreacted Starting Materials: Depending on the synthesis, this could include precursors like 2-amino-4-methoxyphenol or the cyclizing agent used.

  • Side-Reaction Products: Incomplete cyclization can leave acyclic intermediates. If the synthesis involves the reduction of a nitro group, as is common for related aromatic amines, residual nitro-intermediates may be present.[1][2][3]

  • Regioisomers: If the precursors are not isomerically pure, you may have isomers of the final product.

  • Degradation/Oxidation Products: The amino group is susceptible to oxidation, which can lead to the formation of colored impurities.[4]

Q2: My crude product is a dark oil or discolored solid. How can I remove the color?

A2: Discoloration is a frequent issue, often arising from oxidized impurities or high-molecular-weight side products.[4] The most effective method to address this is during recrystallization:

  • Activated Charcoal Treatment: After dissolving your crude product in the minimum amount of hot recrystallization solvent, add a small amount (typically 1-2% w/w) of activated charcoal. The charcoal has a high surface area that adsorbs colored impurities.[4][5]

  • Hot Filtration: It is critical to perform a hot filtration immediately after the charcoal treatment to remove the charcoal while the product is still in solution. Use fluted filter paper and a pre-heated funnel to prevent premature crystallization of your product.[5]

Q3: I'm struggling with column chromatography. My product is streaking badly on the TLC plate and giving poor separation on the column. What's wrong?

A3: This is a classic problem when purifying basic compounds like this compound on standard silica gel. The issue stems from the interaction between the basic amino group and the acidic silanol (Si-OH) groups on the silica surface, which causes strong adsorption and peak tailing.[6][7]

  • Solution: Deactivate the silica gel by adding a small amount of a basic modifier to your mobile phase (eluent). A concentration of 0.5-1% triethylamine (Et₃N) or ammonia in your eluent is typically sufficient to neutralize the acidic sites and achieve sharp, symmetrical peaks.[7]

Q4: I have a low yield after recrystallization. What are the most common reasons and how can I improve recovery?

A4: Low recovery during recrystallization is a frequent challenge. The primary causes are almost always procedural:

  • Using Excessive Solvent: This is the most common mistake. The goal is to create a saturated solution at high temperature. Using too much solvent will keep a significant portion of your product dissolved in the mother liquor even after cooling. Solution: Use the absolute minimum amount of hot solvent required to fully dissolve the crude product.[4]

  • Premature Crystallization: If the product crystallizes during hot filtration, it will be lost with the insoluble impurities or charcoal. Solution: Ensure your filtration apparatus (funnel, filter paper, receiving flask) is pre-heated.[4]

  • Inappropriate Solvent Choice: The ideal solvent should have high solubility for your compound when hot and very low solubility when cold. If solubility remains high at low temperatures, recovery will be poor. Solution: Perform a thorough solvent screen with small amounts of product to find the optimal solvent or solvent system.[6]

Section 2: In-Depth Purification Protocols & Methodologies

Here we provide detailed, step-by-step protocols for the most effective purification strategies. The choice of method depends on the nature and quantity of impurities present.

Logical Purification Workflow

For a typical crude product, we recommend a sequential approach starting with the most scalable and cost-effective method.

crude Crude Product ab_extraction Protocol 1: Acid-Base Extraction crude->ab_extraction purity_check1 Purity Assessment (TLC/HPLC) ab_extraction->purity_check1 recrystallization Protocol 2: Recrystallization purity_check1->recrystallization Purity < 98% & Major Impurity Present chromatography Protocol 3: Flash Chromatography purity_check1->chromatography Purity < 98% & Multiple/Close Impurities pure_product Pure Product purity_check1->pure_product Purity ≥ 98% purity_check2 Purity Assessment (TLC/HPLC) recrystallization->purity_check2 chromatography->purity_check2 purity_check2->chromatography Still Impure purity_check2->pure_product Purity ≥ 98%

Caption: Recommended workflow for purifying this compound.

Protocol 1: Acid-Base Extraction

This technique leverages the basicity of the amino group to separate the product from neutral and acidic impurities. It is an excellent first-pass purification step.[8][9]

Principle: The neutral, organic-soluble amine is converted into a water-soluble ammonium salt by treatment with an aqueous acid. This salt moves into the aqueous phase, leaving non-basic impurities behind in the organic phase. The process is then reversed by adding a base to the aqueous layer to regenerate the pure, neutral amine.[10]

Step-by-Step Methodology:

  • Dissolution: Dissolve the crude this compound in a suitable water-immiscible organic solvent (e.g., ethyl acetate or dichloromethane) in a separatory funnel.

  • Acidic Extraction: Add an equal volume of 1 M hydrochloric acid (HCl) to the separatory funnel. Stopper the funnel and shake vigorously for 1-2 minutes, venting frequently to release any pressure.

  • Separation: Allow the layers to separate. The protonated product is now in the aqueous (bottom) layer. Drain the aqueous layer into a clean Erlenmeyer flask.

  • Repeat Extraction: To ensure complete transfer, add another portion of 1 M HCl to the organic layer, shake, and combine the aqueous layers. The organic layer, containing neutral impurities, can be discarded.

  • Regeneration: Cool the combined aqueous layers in an ice bath. Slowly add a base, such as 2 M sodium hydroxide (NaOH), with stirring until the solution is basic (pH > 10, check with litmus paper). The neutral this compound will precipitate as a solid or oil.[9][11]

  • Back-Extraction: Return the basified aqueous mixture to the separatory funnel. Add a fresh portion of organic solvent (e.g., ethyl acetate) and shake to extract the pure, neutral product back into the organic phase.[10]

  • Isolation: Drain the organic layer, dry it over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure to yield the purified product.

Protocol 2: Recrystallization

Recrystallization is a powerful technique for removing small amounts of impurities from a solid product, provided a suitable solvent is found.[5]

Principle: This method relies on the difference in solubility of the desired compound and its impurities in a solvent at different temperatures. An ideal solvent dissolves the compound well when hot but poorly when cold.[5]

Step-by-Step Methodology:

  • Solvent Selection: Using a small test tube, test the solubility of a small amount of your product in various solvents (see Table 1) to find one that requires heating for dissolution.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of the chosen hot solvent dropwise while heating and swirling until the solid just dissolves.[4]

  • Decolorization (Optional): If the solution is colored, remove it from the heat, add a small amount of activated charcoal, and reheat to boiling for a few minutes.[4]

  • Hot Filtration: If charcoal was used or if insoluble impurities are present, quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.[5]

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.

  • Maximizing Yield: Once the solution has reached room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.[7]

  • Collection and Drying: Collect the crystals by vacuum filtration, wash them with a small amount of ice-cold solvent, and dry them under vacuum.

Data Presentation: Solvent Selection Guide

Solvent ClassExamplesPolarityComments
AlcoholsEthanol, Methanol, IsopropanolHighOften a good starting point for polar, hydrogen-bonding compounds.[5][12]
EstersEthyl AcetateMediumGood for moderately polar compounds.
KetonesAcetoneMediumVolatile, good for dissolving many organics.
HydrocarbonsHexanes, TolueneLowTypically used as an "anti-solvent" in a binary system.
Binary SystemsEthanol/Water, Ethyl Acetate/HexaneVariableUsed when no single solvent is ideal. Dissolve in the "good" solvent and add the "poor" solvent until cloudy.
Protocol 3: Flash Column Chromatography

This technique is used to separate compounds with different polarities and is ideal when recrystallization fails or when multiple impurities are present.

Principle: A solution of the crude product is passed through a column packed with a solid adsorbent (stationary phase), typically silica gel. A solvent or mixture of solvents (mobile phase) is used to move the components down the column at different rates based on their affinity for the stationary phase.

Step-by-Step Methodology:

  • TLC Analysis: Develop a solvent system using Thin-Layer Chromatography (TLC). The ideal system gives your product an Rf value of approximately 0.3-0.4 and separates it well from all impurities. A common starting point is a mixture of ethyl acetate and hexanes.

  • Modifier Addition: Crucially , add 0.5-1% triethylamine to your chosen solvent system to prevent peak tailing.[7]

  • Column Packing: Pack a glass column with silica gel as a slurry in the mobile phase.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase and load it onto the top of the column. Alternatively, pre-adsorb the compound onto a small amount of silica gel (dry loading).

  • Elution: Pass the mobile phase through the column under positive pressure (flash chromatography).

  • Fraction Collection: Collect the eluent in fractions and monitor the composition of each fraction by TLC.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure.

Section 3: Purity Assessment

Verifying the purity of your final product is a critical step. A combination of methods provides the most comprehensive analysis.

Data Presentation: Comparison of Analytical Techniques

FeatureHigh-Performance Liquid Chromatography (HPLC)Thin-Layer Chromatography (TLC)Nuclear Magnetic Resonance (NMR)
Primary Application Quantitative analysis of the main component and known impurities.[13][14]Qualitative monitoring of reactions and separations.Structural elucidation and confirmation.
Principle Separation based on differential partitioning between a liquid mobile phase and a solid stationary phase.[15]Separation based on differential migration on a solid plate.Detection of atomic nuclei in a magnetic field.
Selectivity High; based on chromatographic retention time.Moderate; based on Rf value.Very High; provides detailed structural information.
Sensitivity Good (typically ng range).[14]Moderate (typically µg range).Low (typically mg range).

Section 4: Visual Troubleshooting Guide

start Recrystallization Issue oiling_out Product 'Oils Out'? start->oiling_out low_yield Low Yield? oiling_out->low_yield No sol1 Re-heat solution. Add more 'good' solvent to lower saturation point. Or, switch to a lower boiling point solvent. oiling_out->sol1 Yes no_crystals No Crystals Form? low_yield->no_crystals No sol2 Used too much solvent? Concentrate mother liquor and re-cool. Solubility too high when cold? Switch to a different solvent system. low_yield->sol2 Yes sol3 Solution may be too dilute. Boil off some solvent. Induce crystallization: - Scratch flask with glass rod. - Add a seed crystal. no_crystals->sol3 Yes end_node Pure Crystals no_crystals->end_node No sol1->end_node sol2->end_node sol3->end_node

Caption: Troubleshooting common issues in recrystallization.

References

Technical Support Center: Navigating In Vivo Stability Challenges with 2-Amino-5-methoxybenzoxazole

Author: BenchChem Technical Support Team. Date: January 2026

Here is the technical support center guide for improving the in vivo stability of 2-Amino-5-methoxybenzoxazole.

A Guide for Drug Development Professionals

Welcome to the technical support center. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific rationale to help you overcome common hurdles in your research. This guide is structured to address the specific challenges of working with this compound, focusing on its inherent in vivo instability. We will explore the causes of this instability and provide actionable troubleshooting guides and strategies to enhance its performance in your preclinical studies.

Part 1: Understanding the Core Problem: The Instability of this compound

Before troubleshooting, it's critical to understand the molecule's potential liabilities. The structure of this compound contains an aromatic primary amine, a common site for rapid metabolic transformation in vivo.

FAQ: What are the likely metabolic pathways that reduce the in vivo stability of this compound?

The primary amine group is the most probable site of metabolic attack. Based on the metabolism of similar aromatic amines and heterocyclic compounds, the main pathways leading to rapid clearance and low exposure are:

  • Phase I Metabolism (Oxidation): Cytochrome P450 enzymes (CYPs), particularly CYP1A2, are known to catalyze the N-oxidation of aromatic amines to form reactive hydroxylamine metabolites. These can be further oxidized and may lead to toxicity or be rapidly conjugated and eliminated.[1]

  • Phase II Metabolism (Conjugation): This is often the most significant clearance pathway for aromatic amines.

    • N-Glucuronidation: UDP-glucuronosyltransferases (UGTs) can attach a glucuronic acid moiety directly to the primary amine, creating a large, polar conjugate that is readily excreted in urine or bile.

    • N-Acetylation: N-acetyltransferases (NATs) can acetylate the amine, forming an amide. While this can sometimes decrease activity, it is a major route of elimination.

    • Sulfonation: Sulfotransferases (SULTs) can add a sulfonate group, another mechanism to increase polarity and facilitate excretion.[1]

The benzoxazole ring itself can also undergo metabolism, such as hydroxylation on the benzene ring, though the primary amine is typically the more labile site.[2]

References

Common side reactions in 2-Amino-5-methoxybenzoxazole synthesis and how to avoid them

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-Amino-5-methoxybenzoxazole. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during this synthesis. Here, we provide in-depth troubleshooting guides and frequently asked questions to ensure a successful and efficient experimental workflow.

I. Overview of the Primary Synthetic Route

The most common and recommended synthetic route for this compound involves the cyclization of 2-amino-4-methoxyphenol with a suitable cyanating agent. While historically cyanogen bromide (BrCN) was widely used, its high toxicity makes it a significant safety concern.[1][2] A safer and more modern approach utilizes N-cyano-N-phenyl-p-toluenesulfonamide (NCTS) in the presence of a Lewis acid, such as boron trifluoride etherate (BF₃·Et₂O).[1][2] This method is not only less hazardous but also offers good to excellent yields.[1][2]

This guide will focus on troubleshooting the NCTS-based methodology.

II. Troubleshooting Guide: Common Issues and Solutions

This section addresses specific experimental issues in a practical question-and-answer format.

Issue 1: Low or No Product Yield

Question: My reaction has a very low yield, or my TLC/LC-MS analysis shows no product formation. What are the likely causes and how can I fix this?

Answer:

Low or no yield is a common frustration that can typically be traced back to a few key areas. Let's break down the potential culprits and their solutions.

  • Cause A: Inactive Cyanating Agent or Lewis Acid

    • Explanation: The cyanating agent, NCTS, requires activation by a Lewis acid like BF₃·Et₂O to become a potent electrophile.[2] If either of these reagents is degraded, the reaction will not proceed efficiently. BF₃·Et₂O is particularly sensitive to moisture.

    • Solutions:

      • Use Fresh Reagents: Ensure your NCTS is from a reliable source and has been stored correctly. Use a fresh, unopened bottle of BF₃·Et₂O or one that has been properly stored under an inert atmosphere.

      • Ensure Anhydrous Conditions: Dry your glassware thoroughly and perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture from deactivating the Lewis acid.

  • Cause B: Purity of Starting Material (2-amino-4-methoxyphenol)

    • Explanation: The purity of your starting aminophenol is critical. Aminophenols are susceptible to oxidation, which can lead to colored impurities that may interfere with the reaction.[3][4]

    • Solutions:

      • Assess Purity: Check the melting point and appearance of your 2-amino-4-methoxyphenol. It should be a light-colored solid. Discoloration (e.g., brown or dark grey) suggests oxidation.

      • Purify if Necessary: If you suspect impurities, consider recrystallizing the starting material before use.

  • Cause C: Suboptimal Reaction Conditions

    • Explanation: Temperature and reaction time are crucial parameters. Insufficient heat may lead to a sluggish reaction, while excessive heat could promote side reactions.

    • Solutions:

      • Optimize Temperature: The reaction is typically run at reflux in a solvent like 1,4-dioxane.[2] Ensure your heating setup is maintaining the correct temperature.

      • Monitor Reaction Progress: Use TLC or LC-MS to monitor the reaction. If it stalls, a modest increase in temperature or extended reaction time may be necessary.

Issue 2: Formation of Significant Side Products

Question: My TLC/LC-MS shows the formation of my desired product, but also several significant side products. What are these and how can I minimize them?

Answer:

The formation of side products can complicate purification and reduce your overall yield. Here are the most probable side reactions and strategies to mitigate them.

  • Side Reaction A: Incomplete Cyclization

    • Explanation: The reaction proceeds through an intermediate where the amino group of the 2-amino-4-methoxyphenol attacks the activated NCTS. If the subsequent intramolecular cyclization by the hydroxyl group does not occur, this intermediate may persist or react further to form other byproducts.

    • Mitigation:

      • Ensure Sufficient Lewis Acid: A proper stoichiometric amount of the Lewis acid is necessary to catalyze the cyclization effectively.

      • Adequate Reaction Time and Temperature: As with low yield, ensure the reaction has enough time and thermal energy to proceed to completion.

  • Side Reaction B: O-Demethylation of the Methoxy Group

    • Explanation: Strong Lewis acids like BF₃·Et₂O, especially at elevated temperatures, can potentially cleave the methyl group from the methoxy substituent, leading to the formation of a dihydroxy-substituted benzoxazole derivative.[5][6][7]

    • Mitigation:

      • Control Stoichiometry of Lewis Acid: Use the minimum effective amount of BF₃·Et₂O. An excess can increase the likelihood of demethylation.

      • Avoid Excessive Heat: Do not overheat the reaction mixture beyond the recommended reflux temperature.

      • Alternative Lewis Acids: If demethylation is a persistent issue, consider screening other, milder Lewis acids.

  • Side Reaction C: Polymerization/Degradation

    • Explanation: Under harsh acidic conditions and high temperatures, phenolic compounds can be prone to polymerization or degradation, resulting in a complex mixture of byproducts, often appearing as a dark, tar-like substance.

    • Mitigation:

      • Strict Temperature Control: Maintain a consistent reflux temperature and avoid localized overheating.

      • Inert Atmosphere: Performing the reaction under nitrogen or argon can help prevent oxidative degradation pathways.

Issue 3: Difficult Product Purification

Question: I'm having trouble purifying my this compound. What are the best methods?

Answer:

Effective purification is key to obtaining a high-quality final product. Here are some recommended strategies:

  • Method A: Recrystallization

    • Explanation: Recrystallization is often the most straightforward method for purifying solid organic compounds. The choice of solvent is crucial.

    • Protocol:

      • Solvent Screening: Test the solubility of your crude product in various solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene, and mixtures with water or hexanes) to find a system where the product is soluble when hot but sparingly soluble when cold.

      • Decolorization: If your product is colored, you can add a small amount of activated charcoal to the hot solution to adsorb colored impurities. Perform a hot filtration to remove the charcoal before allowing the solution to cool.

      • Crystallization: Allow the solution to cool slowly to room temperature, then in an ice bath to maximize crystal formation. Collect the crystals by vacuum filtration.

  • Method B: Column Chromatography

    • Explanation: If recrystallization is ineffective, or if you have multiple byproducts with similar polarities, column chromatography is the preferred method.

    • Protocol:

      • TLC Analysis: First, use TLC to determine an appropriate solvent system (eluent) that provides good separation between your product and the impurities. A common starting point is a mixture of hexanes and ethyl acetate.

      • Column Packing: Properly pack a silica gel column with your chosen eluent.

      • Loading and Elution: Load your crude product onto the column and elute with the solvent system, collecting fractions and analyzing them by TLC to identify those containing the pure product.

III. Frequently Asked Questions (FAQs)

Q1: What are the optimal stoichiometry and reaction conditions for the NCTS/BF₃·Et₂O method?

A1: Based on published literature, the following conditions have been shown to be effective:[2]

Reagent/ParameterRecommended Amount/ConditionRationale
2-amino-4-methoxyphenol1.0 equivalentLimiting reagent
NCTS1.5 equivalentsEnsures complete reaction of the aminophenol
BF₃·Et₂O2.0 equivalentsActivates NCTS and catalyzes cyclization
Solvent1,4-DioxaneA suitable high-boiling solvent for reflux
TemperatureRefluxProvides the necessary activation energy
Reaction Time24-30 hoursShould be monitored by TLC or LC-MS for completion

Q2: How can I confirm the identity and purity of my final product?

A2: A combination of analytical techniques should be used:

  • Melting Point: Compare the melting point of your product to the literature value. A sharp melting point range close to the reported value indicates high purity.

  • Spectroscopy: Use ¹H NMR, ¹³C NMR, and IR spectroscopy to confirm the chemical structure.

  • Mass Spectrometry (MS): To confirm the molecular weight of your compound.

  • Chromatography: HPLC or TLC can be used to assess purity by showing a single major peak or spot.

Q3: My 2-amino-4-methoxyphenol starting material is dark. Can I still use it?

A3: It is highly recommended to purify it first. Dark coloration indicates oxidation, and these impurities can interfere with the reaction, leading to lower yields and the formation of side products. Recrystallization is a good first step to purify the starting material.

Q4: Is it necessary to run the reaction under an inert atmosphere?

A4: Yes, it is strongly recommended. The Lewis acid catalyst, BF₃·Et₂O, is moisture-sensitive. Furthermore, aminophenols can be susceptible to oxidation. An inert atmosphere of nitrogen or argon will help to ensure the integrity of your reagents and minimize oxidative side reactions.

IV. Visualizing the Process

Reaction Pathway and Potential Side Reactions

SM 2-amino-4-methoxyphenol + NCTS Activated Activated Complex (NCTS + BF3·Et2O) SM->Activated + BF3·Et2O Intermediate Acyclic Intermediate Activated->Intermediate Nucleophilic Attack Product This compound (Desired Product) Intermediate->Product Intramolecular Cyclization (Good) Polymer Polymerization/Degradation Products Intermediate->Polymer Degradation (High Temp) Demethylated Demethylated Byproduct Product->Demethylated Excess BF3·Et2O (Side Reaction)

Caption: Main reaction pathway and potential side reactions.

Troubleshooting Workflow for Low Yield

Start Low Yield Observed Check_SM Check Purity of 2-amino-4-methoxyphenol Start->Check_SM Check_Reagents Verify Activity of NCTS & BF3·Et2O Start->Check_Reagents Check_Conditions Review Reaction Conditions (Temp, Time) Start->Check_Conditions Purify_SM Recrystallize Starting Material Check_SM->Purify_SM Impure? Use_Fresh Use Fresh/Anhydrous Reagents Check_Reagents->Use_Fresh Degraded? Optimize Optimize Temp/Time & Monitor by TLC Check_Conditions->Optimize Suboptimal?

Caption: Troubleshooting logic for low product yield.

V. References

  • Šlachtová, V., Vrobel, P., & Gucký, T. (2019). Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement. ACS Omega, 4(21), 19481–19491. --INVALID-LINK--

  • Kasthuri, M., Sridhar, H., Kumar, K. S., Sudhakar, C., & Kumar, P. V. (2015). A Facile Synthesis of 2-Aminobenzoxazole and 2-Aminobenzimidazole Derivatives. Synlett, 26(07), 897-900. --INVALID-LINK--

  • Zhu, S., Zhang, M., Zhang, Y., Li, H., & Wang, F. (2023). Efficient O-demethylation of lignin-derived aromatic compounds under moderate conditions. Green Chemical Engineering, 4(1), 74-81. --INVALID-LINK--

  • Chem-Station. (2024). O-Demethylation. Chem-Station International Edition. --INVALID-LINK--

  • Sun, F., Yu, S., Jin, H., Zhang, Y., & Li, G. (2016). A facile demethylation of ortho substituted aryl methyl ethers promoted by AlCl3. Tetrahedron Letters, 57(3), 330-333. --INVALID-LINK--

  • BenchChem. (2025). Technical Support Center: Troubleshooting Benzoxazole Synthesis. --INVALID-LINK--

  • BenchChem. (2025). Troubleshooting guide for "2-Amino-4-methoxyphenol" synthesis reactions. --INVALID-LINK--

  • BenchChem. (2025). Navigating the Chemical Crossroads: A Guide to Material Incompatibility with 2-Amino-4-methoxyphenol. --INVALID-LINK--

  • European Medicines Agency. (2014). Reflection paper on the requirements for selection and justification of starting materials for the manufacture of chemical active substances. --INVALID-LINK--

  • Cui, J., Song, J., Liu, Q., & Li, Y. (2018). Transition-Metal-Catalyzed Cyanation by Using an Electrophilic Cyanating Agent, N-Cyano-N-phenyl-p-toluenesulfonamide (NCTS). Chemistry, an Asian journal, 13(5), 482–495. --INVALID-LINK--

References

Technical Support Center: Scaling Up 2-Amino-5-methoxybenzoxazole for Preclinical Success

Author: BenchChem Technical Support Team. Date: January 2026

This technical support center is engineered for researchers, scientists, and drug development professionals embarking on the crucial phase of scaling up the production of 2-Amino-5-methoxybenzoxazole for preclinical trials. Here, we dissect the synthetic pathway, anticipate challenges, and provide robust, field-proven solutions to streamline your process from benchtop to pilot scale. Our guidance is rooted in a deep understanding of organic synthesis, process optimization, and the stringent quality requirements of preclinical drug development.

I. Foundational Synthesis Strategy: A Logical Approach

The synthesis of this compound is most effectively achieved through the cyclization of 2-amino-4-methoxyphenol with a suitable cyanating agent. The von Braun reaction, utilizing cyanogen bromide, is a well-established method for the formation of the 2-aminobenzoxazole core structure.

Diagram 1: Proposed Synthetic Pathway

G cluster_0 Step 1: Synthesis of 2-amino-4-methoxyphenol cluster_1 Step 2: Cyclization to this compound 4-methoxy-2-nitrophenol 4-methoxy-2-nitrophenol H2_PdC H2, Pd/C Ethanol, RT 4-methoxy-2-nitrophenol->H2_PdC 2-amino-4-methoxyphenol 2-amino-4-methoxyphenol H2_PdC->2-amino-4-methoxyphenol 2-amino-4-methoxyphenol_2 2-amino-4-methoxyphenol CNBr Cyanogen Bromide (CNBr) Methanol, 0°C to RT 2-amino-4-methoxyphenol_2->CNBr Target_Molecule This compound CNBr->Target_Molecule

Caption: A two-step synthetic workflow for this compound.

II. Troubleshooting Guide & FAQs

This section is designed to be your first point of reference when encountering challenges during your synthesis and scale-up efforts.

A. Synthesis & Reaction Monitoring

Q1: My reaction yield is consistently low. What are the primary factors to investigate?

Low yields in this synthesis can often be attributed to a few key areas.[1][2] A systematic approach to troubleshooting is crucial.

  • Purity of Starting Materials: Impurities in your 2-amino-4-methoxyphenol can significantly hinder the reaction. This starting material is susceptible to oxidation, which can lead to colored impurities and reduced reactivity.[3]

    • Actionable Advice: Assess the purity of your 2-amino-4-methoxyphenol using melting point analysis (pure compound melts at 135-140 °C) and NMR spectroscopy.[4] If impurities are detected, recrystallization from isopropyl alcohol is an effective purification method.[5]

  • Reaction Conditions: The cyclization with cyanogen bromide is sensitive to temperature and stoichiometry.

    • Actionable Advice: Ensure the reaction is initiated at a low temperature (0 °C) to control the initial exotherm and then allowed to slowly warm to room temperature. A slight excess of cyanogen bromide (1.1-1.2 equivalents) is often beneficial, but a large excess can lead to side reactions.

  • Incomplete Reaction: The reaction may not be proceeding to completion.

    • Actionable Advice: Monitor the reaction progress by Thin Layer Chromatography (TLC). The starting aminophenol is typically more polar than the benzoxazole product. If starting material persists after several hours, consider extending the reaction time.

Q2: I'm observing multiple spots on my TLC plate, suggesting side product formation. What are the likely culprits?

Side product formation is a common challenge, particularly when working with reactive intermediates.

  • Dimerization/Polymerization: 2-aminophenols can self-condense or polymerize, especially at elevated temperatures or in the presence of impurities.[3]

    • Actionable Advice: Maintain strict temperature control and ensure your starting material is pure.

  • Formation of Cyanate Ester: The phenolic hydroxyl group can react with cyanogen bromide to form a cyanate ester intermediate. While this is part of the reaction mechanism, its accumulation could indicate a stall in the cyclization step.

    • Actionable Advice: Ensure the reaction conditions favor the intramolecular cyclization of the amino group. This is often facilitated by the choice of a polar protic solvent like methanol.

Diagram 2: Troubleshooting Low Yield

G Low_Yield Low Yield Impure_Starting_Material Impure Starting Material Low_Yield->Impure_Starting_Material Suboptimal_Conditions Suboptimal Reaction Conditions Low_Yield->Suboptimal_Conditions Incomplete_Reaction Incomplete Reaction Low_Yield->Incomplete_Reaction Side_Products Side Product Formation Low_Yield->Side_Products

Caption: Key factors contributing to low reaction yield.

B. Purification & Analysis

Q1: My crude product is highly colored. How can I decolorize it?

The discoloration is likely due to oxidation of the aminophenol starting material or the product itself.[3]

  • Actionable Advice:

    • Activated Charcoal Treatment: During recrystallization, after dissolving the crude product in a suitable hot solvent (e.g., ethanol/water), add a small amount of activated charcoal. The charcoal will adsorb the colored impurities.

    • Hot Filtration: Perform a hot gravity filtration to remove the charcoal before allowing the solution to cool and crystallize.

Q2: What is the recommended method for purifying the final product?

Recrystallization is generally the most effective method for purifying this compound on a laboratory and pilot scale.

  • Actionable Advice:

    • Solvent Selection: A mixed solvent system of ethanol and water is often effective. Dissolve the crude product in a minimal amount of hot ethanol and then add hot water dropwise until the solution becomes slightly turbid. Add a few more drops of hot ethanol to redissolve the precipitate and then allow the solution to cool slowly.

    • Isolation: Collect the purified crystals by vacuum filtration and wash with a small amount of cold ethanol/water. Dry the crystals under vacuum.

Q3: How can I assess the purity of my final product?

A combination of analytical techniques should be employed to ensure the purity of your this compound.

  • High-Performance Liquid Chromatography (HPLC): This is the gold standard for quantitative purity analysis.[6][7]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will confirm the structure of the compound and help identify any impurities.

  • Mass Spectrometry (MS): This will confirm the molecular weight of the product.

Analytical Technique Purpose Typical Parameters
HPLC Quantitative purity assessmentColumn: C18 reverse-phase; Mobile Phase: Gradient of acetonitrile and water with 0.1% formic acid; Detection: UV at 254 nm.[6]
¹H NMR Structural confirmation and impurity identificationSolvent: DMSO-d₆; Characteristic aromatic and methoxy proton signals are expected.
¹³C NMR Structural confirmationSolvent: DMSO-d₆; The number of signals should correspond to the number of unique carbon atoms in the molecule.
Mass Spectrometry Molecular weight confirmationIonization Mode: Electrospray Ionization (ESI); The molecular ion peak [M+H]⁺ should be observed.
C. Scale-Up Considerations

Q1: What are the primary safety concerns when scaling up the synthesis of this compound?

The use of cyanogen bromide presents the most significant safety hazard in this synthesis. It is highly toxic and should be handled with extreme caution in a well-ventilated fume hood.[8][9]

  • Key Hazards of Cyanogen Bromide:

    • High Acute Toxicity: Can be fatal if inhaled, swallowed, or in contact with skin.[10]

    • Volatility: It is volatile and can be easily inhaled.[9]

    • Reactivity: Reacts with acids to produce highly toxic hydrogen cyanide gas and with water to produce hydrogen bromide.[10]

  • Actionable Advice:

    • Always handle cyanogen bromide in a certified chemical fume hood.

    • Wear appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves (double-gloving is recommended).[11]

    • Have a quench solution readily available. A basic solution of sodium hypochlorite (bleach) can be used to neutralize excess cyanogen bromide.

    • Never scale up a reaction by more than a factor of three without a thorough safety review.[12]

Q2: How does heat transfer change during scale-up, and how can I manage it?

As the reaction volume increases, the surface area-to-volume ratio decreases, making heat dissipation less efficient.[11]

  • Actionable Advice:

    • Controlled Addition: Add the cyanogen bromide solution to the aminophenol solution slowly and at a low temperature to control the initial exotherm.

    • Efficient Cooling: Use a reaction vessel with a cooling jacket and ensure adequate coolant flow. An ice bath may be sufficient for smaller scale-ups, but a circulating chiller is recommended for larger volumes.

    • Monitoring: Continuously monitor the internal reaction temperature with a calibrated probe.

Q3: What are the challenges with mixing on a larger scale?

Achieving homogenous mixing in a large reactor is more challenging than in a small flask.

  • Actionable Advice:

    • Mechanical Stirring: Use an overhead mechanical stirrer with an appropriately sized and shaped impeller to ensure efficient mixing.

    • Baffles: In larger reactors, baffles can help to improve mixing and prevent vortex formation.

Diagram 3: Scale-Up Safety Workflow

G Risk_Assessment Thorough Risk Assessment (Focus on CNBr hazards) PPE Appropriate PPE (Double gloves, goggles, lab coat) Risk_Assessment->PPE Fume_Hood Work in a Certified Chemical Fume Hood PPE->Fume_Hood Controlled_Addition Controlled Reagent Addition & Temperature Monitoring Fume_Hood->Controlled_Addition Quench_Plan Have a Quench Plan Ready Controlled_Addition->Quench_Plan Incremental_Scale_Up Incremental Scale-Up (Max 3x per step) Quench_Plan->Incremental_Scale_Up

Caption: A workflow for ensuring safety during the scale-up process.

III. Experimental Protocols

A. Synthesis of this compound (Proposed Protocol)

This protocol is based on established methods for the synthesis of related 2-aminobenzoxazoles and should be optimized for your specific laboratory conditions.

  • Preparation of Starting Material: Ensure your 2-amino-4-methoxyphenol is pure and dry. If necessary, recrystallize from isopropyl alcohol.[5]

  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 2-amino-4-methoxyphenol (1.0 eq) in methanol (approximately 10 mL per gram of aminophenol).

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Addition of Cyanogen Bromide: In a separate flask, dissolve cyanogen bromide (1.1 eq) in a minimal amount of cold methanol. Caution: Handle cyanogen bromide in a fume hood with appropriate PPE. Slowly add the cyanogen bromide solution to the stirred aminophenol solution via the dropping funnel over 30-60 minutes, maintaining the internal temperature below 5 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 4-6 hours, or until TLC analysis indicates the consumption of the starting material.

  • Workup:

    • Cool the reaction mixture in an ice bath.

    • Slowly add a saturated aqueous solution of sodium bicarbonate to neutralize the reaction mixture (pH 7-8).

    • The product will precipitate out of the solution. Collect the solid by vacuum filtration and wash with cold water.

  • Purification:

    • The crude product can be purified by recrystallization from an ethanol/water mixture.

B. HPLC Method for Purity Analysis (General Method)
  • Column: C18 reverse-phase, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient:

    • 0-2 min: 10% B

    • 2-15 min: 10% to 90% B

    • 15-18 min: 90% B

    • 18-20 min: 90% to 10% B

    • 20-25 min: 10% B

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in a 1:1 mixture of acetonitrile and water to a concentration of approximately 0.5 mg/mL.

IV. References

  • BenchChem. (2025). Technical Support Center: Troubleshooting Benzoxazole Synthesis. Retrieved from --INVALID-LINK--

  • BenchChem. (2025). troubleshooting low yield in benzoxazole synthesis. Retrieved from --INVALID-LINK--

  • BenchChem. (2025). Navigating the Chemical Crossroads: A Guide to Material Incompatibility with 2-Amino-4-methoxyphenol. Retrieved from --INVALID-LINK--

  • Santa Cruz Biotechnology. (n.d.). Cyanogen bromide. Retrieved from --INVALID-LINK--

  • ACS Publications. (2019). Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement. ACS Omega. Retrieved from --INVALID-LINK--

  • University of Illinois Division of Research Safety. (2019). Scale-up Reactions. Retrieved from --INVALID-LINK--

  • Google Patents. (n.d.). US8178666B2 - 2-aminobenzoxazole process. Retrieved from --INVALID-LINK--

  • Organic Syntheses. (n.d.). cyanogen bromide. Retrieved from --INVALID-LINK--

  • Reddit. (2024). Handling and stability of cyanogen bromide. Retrieved from --INVALID-LINK--

  • Organic Chemistry Portal. (n.d.). Benzoxazole synthesis. Retrieved from --INVALID-LINK--

  • BenchChem. (2025). Troubleshooting guide for "2-Amino-4-methoxyphenol" synthesis reactions. Retrieved from --INVALID-LINK--

  • Stanford Environmental Health & Safety. (2023). Scale Up Safety_FINAL. Retrieved from --INVALID-LINK--

  • National Center for Biotechnology Information. (n.d.). Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety. PubMed Central. Retrieved from --INVALID-LINK--

  • BenchChem. (n.d.). Synthesis routes of 2-Amino-5-methoxybenzoic acid. Retrieved from --INVALID-LINK--

  • Google Patents. (n.d.). US2969370A - Process for the preparation of 2-amino-5-chlorobenzoxazole. Retrieved from --INVALID-LINK--

  • Journal of Chemical and Pharmaceutical Research. (2011). Synthesis of some new 5- substituted of. Retrieved from --INVALID-LINK--

  • Guidechem. (2023). How to synthesize 2-Amino-5-METHYLTHIAZOLE. Retrieved from --INVALID-LINK--

  • National Center for Biotechnology Information. (n.d.). Identification of 2-Amino Benzothiazoles with Bactericidal Activity against Mycobacterium tuberculosis. PubMed Central. Retrieved from --INVALID-LINK--

  • ChemicalBook. (n.d.). 2-Amino-5-methoxybenzoic acid synthesis. Retrieved from --INVALID-LINK--

  • National Center for Biotechnology Information. (2009). Stability Indicating HPLC Method for the Determination of Chiral Purity of R-(-)-5-[2-aminopropyl]-2-methoxybenzene Sulfonamide. PubMed. Retrieved from --INVALID-LINK--

  • National Center for Biotechnology Information. (n.d.). Cyanogen Bromide. PubChem. Retrieved from --INVALID-LINK--

  • BenchChem. (2025). A Comparative Guide to HPLC Method Validation for 2-Amino-5-bromobenzophenone Purity. Retrieved from --INVALID-LINK--

  • National Center for Biotechnology Information. (n.d.). NMR, Mass Spectrometry and Chemical Evidence Reveal a Different Chemical Structure for Methanobactin That Contains Oxazolone Rings. PubMed Central. Retrieved from --INVALID-LINK--

  • Dublin City University. (2013). Development of a rapid UHPLC method for the in-process determination of coupling reagents used in peptide synthesis. Retrieved from --INVALID-LINK--

  • Journal of Nanostructures. (n.d.). Preparation, Spectral Characterization, Antimicrobial and Cytotoxic Studies of some Transition Metal Nanocomplexes of a Novel Azo Derivative Formed from 2-Amino -5- Methylthiazol. Retrieved from --INVALID-LINK--

  • Sigma-Aldrich. (n.d.). 2-Amino-4-methoxyphenol. Retrieved from --INVALID-LINK--

  • BenchChem. (2025). Spectroscopic and Synthetic Profile of 2-Amino-5-formylthiazole: A Technical Guide. Retrieved from --INVALID-LINK--

  • TCI AMERICA. (n.d.). 2-Amino-4-methoxyphenol. Retrieved from --INVALID-LINK--

  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of 2-Amino-5-methylthiazole. Retrieved from --INVALID-LINK--

  • BenchChem. (2025). A Comparative Guide to the Purity Assessment of 2-Amino-5-nitrobenzophenone using HPLC-UV. Retrieved from --INVALID-LINK--

  • PrepChem.com. (n.d.). Synthesis of 2-amino-4-methoxyphenol. Retrieved from --INVALID-LINK--

  • Semantic Scholar. (n.d.). Action of Cyanogen Bromide on Thiamine. III. Synthesis of 2-Methyl-6-(1-methyl-2-thiocyanato-4-hydroxy-1-butenyl)-5, 6-dihydropyrimido[4, 5-d]pyrimidine (Neocyanothiamine). Retrieved from --INVALID-LINK--

References

Technical Support Center: Overcoming Resistance to Benzoxazole-Based Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for researchers working with benzoxazole-based compounds. This guide is designed to provide you with in-depth troubleshooting strategies and answers to frequently asked questions regarding the emergence of drug resistance. As scientists and drug development professionals, encountering resistance is a significant challenge. This resource synthesizes field-proven insights and established protocols to help you diagnose, understand, and overcome these hurdles in your experiments.

Section 1: Frequently Asked Questions - Understanding the Roots of Resistance

This section addresses common initial questions researchers face when observing decreased efficacy of their benzoxazole compounds.

Q1: My cancer cell line (or microbial culture) is showing reduced sensitivity to my lead benzoxazole compound. What are the most common reasons for this?

A: Reduced sensitivity, or acquired resistance, is a multifaceted problem that typically arises from one or more of the following molecular mechanisms:

  • Increased Drug Efflux: The cell actively pumps the compound out before it can reach its target. This is a very common mechanism, often mediated by the overexpression of ATP-binding cassette (ABC) transporters.[1][2][3] Key transporters implicated in multidrug resistance (MDR) include P-glycoprotein (P-gp/ABCB1), Multidrug Resistance-Associated Protein 1 (MRP1/ABCC1), and Breast Cancer Resistance Protein (BCRP/ABCG2).[4][5]

  • Target Site Alteration: The molecular target of your compound (e.g., an enzyme, receptor, or DNA) undergoes a mutation.[6] This change can alter the binding site, reducing the affinity of the benzoxazole compound and rendering it less effective.

  • Metabolic Inactivation: The cells may upregulate enzymes, such as cytochrome P450s, that metabolize your compound into an inactive form.[7][8] This effectively reduces the intracellular concentration of the active drug.

  • Biofilm Formation (in microbes): Bacteria can form protective biofilm communities. This matrix acts as a physical barrier, preventing the compound from reaching the individual bacterial cells and contributing to resistance.[9][10]

  • Dysregulation of Cellular Pathways: In cancer, resistance can arise from alterations in signaling pathways that control cell survival and apoptosis (programmed cell death). For example, upregulation of anti-apoptotic proteins like Bcl-2 can make cells more resistant to drug-induced death.[11]

Q2: How can I experimentally determine if drug efflux via ABC transporters is the cause of resistance in my cancer cell line?

A: The most direct method is to assess whether inhibiting efflux pumps restores your compound's activity. A classic approach involves two key experiments:

  • Functional Assay with a Known Inhibitor: You can perform a cytotoxicity assay (e.g., MTT or SRB assay) where you treat your resistant cells with your benzoxazole compound alone, and in parallel, co-administer it with a known ABC transporter inhibitor. Verapamil is a widely used, albeit non-specific, inhibitor for P-gp (ABCB1) in laboratory settings.[4] A significant decrease in the IC50 value of your compound in the presence of the inhibitor strongly suggests efflux-mediated resistance.

  • Substrate Accumulation Assay: A more direct functional test is to measure the accumulation of a fluorescent substrate of the efflux pump. For P-gp, the Rhodamine 123 accumulation assay is a standard method. Resistant cells overexpressing P-gp will show low fluorescence as they pump the dye out. If co-incubation with your benzoxazole compound (or a known inhibitor) increases the fluorescence, it indicates that your compound is either a substrate or an inhibitor of the pump.

See the Troubleshooting Guides section below for a detailed protocol on the Rhodamine 123 assay.

Q3: I suspect my compound's target has been altered in my resistant microbial strain. What is the best way to confirm this?

A: Confirming target alteration requires a more targeted approach, starting with identifying the likely molecular target. If the target is known or hypothesized, the most definitive method is genetic sequencing.

  • Isolate Resistant Clones: First, culture the microbe in the presence of sub-lethal concentrations of your benzoxazole compound to select for and isolate resistant colonies.

  • Sequence the Target Gene: Extract genomic DNA from both the original (sensitive) strain and your newly isolated resistant clones. Amplify the gene encoding the putative target protein using PCR and sequence the amplicons.

  • Compare Sequences: Align the sequences from the sensitive and resistant strains. A non-synonymous mutation (one that changes the amino acid sequence) present only in the resistant clones is strong evidence of target alteration as the resistance mechanism.[6]

If the target is unknown, target deconvolution studies using techniques like chemical proteomics or genetic screens would be necessary first, which is a more extensive research project.

Q4: In my antibacterial assays, the minimum inhibitory concentration (MIC) of my compound is much higher against established cultures versus freshly inoculated ones. Could biofilm formation be the issue?

A: Yes, that observation is a classic indicator of biofilm-mediated resistance. Biofilms provide a protected environment for bacteria, and compounds often struggle to penetrate the extracellular polymeric substance (EPS) matrix.[9][12]

To test this, you can perform a Biofilm Inhibition Assay . This is typically done using a crystal violet staining method in a 96-well plate format. You would assess the ability of your compound to both prevent biofilm formation (by adding it at the time of inoculation) and to eradicate pre-formed biofilms. A significant difference between the MIC and the minimal biofilm eradication concentration (MBEC) supports the hypothesis that the biofilm is conferring resistance.

Section 2: Troubleshooting Guides & Experimental Protocols

This section provides structured workflows and detailed protocols to experimentally address and overcome common resistance mechanisms.

Guide 1: Combating Efflux Pump-Mediated Resistance

If you have confirmed that overexpression of ABC transporters is mediating resistance to your benzoxazole compound, the following strategies can be employed.

  • Strategy 1: Co-administration with an Efflux Pump Inhibitor (EPI). This is a powerful in-vitro strategy to validate the mechanism and re-sensitize cells. While first-generation inhibitors like verapamil have off-target effects, they are suitable for proof-of-concept studies.[4] The goal is to find a non-toxic concentration of the EPI that effectively inhibits the pump, thereby restoring the cytotoxicity of your primary compound.

  • Strategy 2: Rational Drug Design & Structural Modification. A long-term strategy involves modifying the benzoxazole scaffold to create derivatives that are no longer recognized or transported by efflux pumps. Another promising approach is the complexation of benzoxazole ligands with metal ions (e.g., Zn(II), Cu(II)). These metal complexes can exhibit altered physicochemical properties that allow them to evade efflux pumps and have been shown to successfully reverse multidrug resistance.[4][9][12]

G start Observation: High IC50 in Resistant Cells check_expression Step 1: Quantify ABC Transporter Expression (qPCR / Western Blot for ABCB1, ABCG2 etc.) start->check_expression is_overexpressed Is Expression a Key Transporter Significantly Upregulated? check_expression->is_overexpressed functional_assay Step 2: Functional Validation (Rhodamine 123 Assay) is_overexpressed->functional_assay Yes conclusion_other Conclusion: Efflux is Unlikely the Primary Cause. Investigate Other Mechanisms. is_overexpressed->conclusion_other No is_functional Does an EPI (e.g., Verapamil) Restore Substrate Accumulation? functional_assay->is_functional synergy_test Step 3: Chemo-sensitization Test (IC50 of Benzoxazole +/- EPI) is_functional->synergy_test Yes is_functional->conclusion_other No is_synergistic Is IC50 Significantly Reduced with EPI? synergy_test->is_synergistic conclusion_efflux Conclusion: Efflux is a Primary Resistance Mechanism. is_synergistic->conclusion_efflux Yes is_synergistic->conclusion_other No strategy Path Forward: 1. Use EPIs in vitro to study downstream effects. 2. Design novel derivatives to evade efflux. 3. Explore combination therapies. conclusion_efflux->strategy

Caption: Workflow for diagnosing efflux pump-mediated resistance.

This protocol assesses the function of the P-gp efflux pump. A decrease in pump function (due to inhibition) results in higher intracellular accumulation of the fluorescent substrate Rhodamine 123.

Materials:

  • Resistant and parental (sensitive) cell lines

  • Rhodamine 123 (stock solution in DMSO)

  • Your benzoxazole compound(s)

  • Verapamil (positive control inhibitor)

  • Culture medium (e.g., DMEM/RPMI)

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Preparation: Seed cells in a 6- or 12-well plate and grow to ~80-90% confluency. On the day of the experiment, detach the cells using trypsin, wash with PBS, and resuspend in fresh, serum-free medium at a concentration of 1 x 10^6 cells/mL.

  • Pre-incubation with Inhibitors: Aliquot 1 mL of the cell suspension into flow cytometry tubes. Add your benzoxazole compound or Verapamil (e.g., at 20 µM) to the respective tubes. Include a "no inhibitor" control. Incubate for 30 minutes at 37°C.

  • Substrate Addition: Add Rhodamine 123 to each tube to a final concentration of ~1 µM.

  • Incubation: Incubate the cells for 60 minutes at 37°C, protected from light.

  • Wash: Pellet the cells by centrifugation (e.g., 300 x g for 5 minutes). Discard the supernatant and wash the cells twice with ice-cold PBS to stop the efflux reaction.

  • Resuspension: Resuspend the final cell pellet in 500 µL of ice-cold PBS.

  • Flow Cytometry Analysis: Immediately analyze the samples on a flow cytometer, exciting at 488 nm and measuring emission at ~525 nm (FITC channel). Record the mean fluorescence intensity (MFI) for at least 10,000 cells per sample.

Data Interpretation:

  • Resistant vs. Parental: Untreated resistant cells should show a significantly lower MFI than parental cells, indicating active efflux of Rhodamine 123.

  • Inhibitor Effect: In resistant cells, a potent inhibitor (like your compound or verapamil) will cause a rightward shift in the fluorescence histogram, indicating increased MFI due to blocked efflux.

  • Quantification: The activity can be quantified using a Fluorescence Activity Ratio (FAR), calculated as (MFI with inhibitor) / (MFI without inhibitor). A FAR value significantly greater than 1 indicates effective inhibition of the pump.[4]

Table 1: Example Data for MDR Reversal Activity

Compound (at 20 µM) Cell Line Mean Fluorescence Intensity (MFI) Fluorescence Activity Ratio (FAR)
Untreated Control Parental 350.2 ± 15.6 1.0
Untreated Control Resistant 15.8 ± 2.1 1.0
Verapamil (Control) Resistant 410.5 ± 20.3 26.0
Benzoxazole Ligand Resistant 18.1 ± 1.9 1.1 (Inactive)
Benzoxazole-Zn(II) Complex Resistant 442.4 ± 25.0 28.0 (Active)

(Data is illustrative, based on trends observed in sources like Anticancer Research, 2018[4])

Guide 2: Combination Therapy Strategies

Resistance is often complex, and a single compound may not be sufficient. Combination therapy, which involves using multiple agents that act on different targets or pathways, is a clinically proven strategy to enhance efficacy and overcome resistance.[13][14][15]

G cluster_0 Monotherapy Failure cluster_1 Effective Combination Therapy DrugA Benzoxazole Compound TargetA Primary Target DrugA->TargetA Resistance Resistance Mechanism (e.g., Efflux Pump) DrugA->Resistance blocks CellDeath_A Cell Death TargetA->CellDeath_A DrugA2 Benzoxazole Compound TargetA2 Primary Target DrugA2->TargetA2 Resistance2 Resistance Mechanism DrugA2->Resistance2 CellDeath_B Synergistic Cell Death TargetA2->CellDeath_B DrugB Partner Drug (e.g., EPI) DrugB->Resistance2 inhibits

References

Technical Support Center: Refining Assay Conditions for 2-Amino-5-methoxybenzoxazole Activity Screening

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-Amino-5-methoxybenzoxazole. This guide is designed to provide expert advice and practical solutions for refining your assay conditions to ensure robust and reproducible screening results. Drawing from extensive experience in assay development and small molecule screening, this resource offers in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols.

Introduction: The Challenge of Screening this compound

This compound and its derivatives have shown potential in various therapeutic areas, including anticancer, antioxidant, and antibacterial applications.[1] However, like many small molecules, screening for its biological activity can present challenges. Issues such as compound solubility, assay interference, and variability in results are common hurdles that can impede progress.[2][3] This guide will equip you with the knowledge to anticipate and overcome these challenges, enabling you to generate high-quality, reliable data.

Core Principles of Assay Refinement

Before delving into specific troubleshooting scenarios, it is crucial to understand the foundational principles of robust assay design. A successful high-throughput screening (HTS) campaign is built upon a well-optimized and validated assay.[4] The goal is to create an assay that is not only sensitive and reproducible but also statistically sound to differentiate true "hits" from experimental noise.[4]

Troubleshooting Guide: A Question-and-Answer Approach

This section addresses common problems encountered during the screening of this compound, providing both the "why" and the "how-to" for effective resolution.

Question 1: I'm observing significant well-to-well variability in my assay plates. What are the likely causes and how can I mitigate this?

Answer: High variability is a frequent issue in HTS and can stem from several sources.[5]

  • Inconsistent Dispensing: Manual or poorly calibrated automated liquid handlers can introduce significant variability.[5]

    • Solution: Ensure your liquid handlers are properly calibrated and perform regular maintenance. For manual pipetting, use calibrated pipettes and practice consistent technique. Consider using automated liquid handlers for improved precision.[5]

  • Edge Effects: Wells on the perimeter of the microplate are prone to evaporation and temperature fluctuations, leading to skewed results.

    • Solution: Avoid using the outer wells for experimental samples. Instead, fill them with sterile water or media to create a humidity barrier.

  • Cell Seeding Density: In cell-based assays, uneven cell distribution can lead to variability.

    • Solution: Ensure your cell suspension is homogenous before seeding. Gently swirl the cell suspension between plating to prevent settling. Optimize cell density to ensure you are in the linear range of the assay.[4]

  • Reagent Mixing: Incomplete mixing of reagents in the well can lead to inconsistent results.

    • Solution: After adding reagents, gently agitate the plate on a plate shaker to ensure thorough mixing. Avoid vigorous shaking that could cause cross-contamination.

Question 2: My positive and negative controls are not well-separated, resulting in a low Z'-factor. How can I improve my assay window?

Answer: A low Z'-factor indicates a small separation between your positive and negative controls, making it difficult to identify true hits.

  • Suboptimal Reagent Concentrations: The concentrations of your enzyme, substrate, or other critical reagents may not be optimal.[6]

    • Solution: Perform a matrix titration of key reagents to determine the optimal concentrations that yield the largest signal-to-background ratio.[6] This involves systematically varying the concentration of one component while keeping others constant.

  • Incubation Time: The assay incubation time may be too short or too long.

    • Solution: Conduct a time-course experiment to identify the optimal incubation period where the signal is stable and the difference between positive and negative controls is maximal.[4]

  • Assay Signal Instability: The luminescent or fluorescent signal may be decaying too rapidly.

    • Solution: For luminescence assays, consider using "glow" luminescence reagents which provide a more stable signal over time compared to "flash" reagents.[7] Ensure that the plate reader is set to the appropriate read time and sensitivity.

Question 3: I suspect my compound, this compound, is precipitating in the assay buffer. How can I address this solubility issue?

Answer: Poor aqueous solubility is a common challenge for many small molecules and can lead to false negatives.[8][9]

  • DMSO Concentration: While DMSO is a common solvent, high concentrations can be toxic to cells and can affect enzyme activity.[10][11]

    • Solution: Determine the maximum DMSO concentration tolerated by your assay system (typically ≤1%).[10] Prepare your compound stock at a high concentration in 100% DMSO and then perform serial dilutions in assay buffer to achieve the desired final concentration with a low percentage of DMSO.

  • Use of Surfactants: Non-ionic surfactants can help to increase the solubility of hydrophobic compounds.

    • Solution: Test the effect of low concentrations (e.g., 0.01-0.05%) of surfactants like Tween-20 or Triton X-100 in your assay buffer.[12] However, be cautious as detergents can also affect protein function.[12]

  • Alternative Solvents: In some cases, alternative solvents may be necessary.

    • Solution: For biochemical assays, consider solvents like polyethylene glycol (PEG) or glycerol, but their compatibility with the specific assay must be validated.[8]

Question 4: I'm observing what appear to be false positives. How can I differentiate true hits from assay artifacts?

Answer: False positives can arise from compound interference with the assay technology.

  • Autofluorescence/Autoluminescence: The compound itself may be fluorescent or luminescent at the wavelengths used for detection.

    • Solution: Screen the compound in the absence of the biological target to measure its intrinsic signal. If significant, consider using a different detection method (e.g., absorbance-based) or a technology with a different emission wavelength.

  • Light Scattering: Precipitated compound can scatter light, leading to a false signal in absorbance or nephelometry-based assays.[9]

    • Solution: Visually inspect the wells for precipitation. Centrifuge the plate before reading to pellet any precipitate.

  • Promiscuous Inhibition: Some compounds can nonspecifically inhibit enzymes through aggregation.

    • Solution: Perform a counter-screen with a structurally unrelated enzyme. True hits should be specific to the target of interest. Additionally, including a non-ionic detergent in the assay buffer can help to disrupt aggregates.

Frequently Asked Questions (FAQs)

Q1: What is the optimal starting concentration for screening this compound?

A1: A common starting concentration for primary screens is 10 µM.[12] However, the optimal concentration will depend on the expected potency of the compound and its solubility. It is advisable to perform a preliminary dose-response experiment to determine a suitable screening concentration.

Q2: How should I prepare my stock solution of this compound?

A2: Prepare a high-concentration stock solution (e.g., 10-30 mM) in 100% DMSO.[8] Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Q3: What type of microplates are best for luminescence and fluorescence assays?

A3: For luminescence assays, use opaque, white microplates to maximize signal reflection.[7][13] For fluorescence assays, black microplates are preferred to reduce background fluorescence and light scatter.[7]

Q4: How many replicates should I perform for my screening experiments?

A4: For primary high-throughput screens, single-point measurements are common to maximize throughput.[14] However, for hit confirmation and follow-up studies, it is essential to perform experiments with at least three biological replicates to ensure statistical significance.

Q5: What are the key parameters for validating a newly developed assay?

A5: Key validation parameters include determining the Z'-factor, signal-to-background ratio, signal-to-noise ratio, and assessing the assay's reproducibility and robustness. It is also crucial to test the assay's tolerance to DMSO.

Experimental Protocols

Protocol 1: Determining the DMSO Tolerance of a Cell-Based Assay

Objective: To determine the maximum concentration of DMSO that does not significantly affect cell viability or the assay signal.

Materials:

  • Cell line of interest

  • Cell culture medium

  • DMSO (cell culture grade)

  • Assay reagents (e.g., luciferase substrate)

  • Opaque-walled, clear-bottom microplates

  • Multichannel pipette or automated liquid handler

  • Plate reader

Procedure:

  • Seed cells in a 96-well plate at the optimized density and allow them to adhere overnight.

  • Prepare a serial dilution of DMSO in cell culture medium, ranging from 10% down to 0% (vehicle control).

  • Remove the old medium from the cells and add the different concentrations of DMSO-containing medium to the wells.

  • Incubate the plate for the same duration as your planned compound treatment.

  • Perform your standard assay protocol to measure the endpoint (e.g., luminescence, fluorescence).

  • In a parallel plate, perform a cell viability assay (e.g., MTT or CellTiter-Glo®) to assess the cytotoxic effect of DMSO.

  • Plot the assay signal and cell viability against the DMSO concentration. The maximum tolerated DMSO concentration is the highest concentration that does not cause a significant decrease in either parameter (typically >90% of the vehicle control).

Protocol 2: General Workflow for a Luminescence-Based Enzyme Inhibition Assay

Objective: To screen this compound for its ability to inhibit a target enzyme using a luminescence-based assay.

Materials:

  • Purified enzyme

  • Substrate

  • Luminescence-based assay kit (e.g., Kinase-Glo®, ADP-Glo™)

  • Assay buffer

  • This compound stock solution in DMSO

  • Positive control inhibitor

  • Opaque, white 384-well microplates

  • Automated liquid handler

  • Luminometer

Procedure:

  • Prepare serial dilutions of this compound and the positive control inhibitor in assay buffer containing a fixed, low percentage of DMSO.

  • Dispense the enzyme into all wells of the microplate.

  • Add the compound dilutions, positive control, and vehicle control (assay buffer with DMSO) to the appropriate wells.

  • Incubate the plate for a predetermined time to allow for compound-enzyme binding.

  • Initiate the enzymatic reaction by adding the substrate to all wells.

  • Incubate the plate at the optimal temperature and for the optimal duration for the enzymatic reaction.

  • Stop the reaction and initiate the luminescence signal by adding the detection reagent from the kit.

  • Incubate for the time recommended in the kit protocol to stabilize the luminescent signal.

  • Read the luminescence on a plate reader.

  • Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Data Presentation

Table 1: Example DMSO Tolerance Data

Final DMSO Conc. (%)Average Luminescence (RLU)Standard Deviation% of Control
0.0 (Vehicle)1,500,00075,000100%
0.11,485,00080,00099%
0.51,450,00070,00097%
1.01,400,00090,00093%
2.01,100,000120,00073%
5.0500,00060,00033%

Caption: Representative data showing the effect of increasing DMSO concentrations on a luminescence-based assay signal. In this example, a final DMSO concentration of 1% or less is recommended.

Visualizations

Assay_Workflow cluster_prep Plate Preparation cluster_reaction Enzymatic Reaction cluster_detection Signal Detection p1 Dispense Enzyme p2 Add Compound/Controls p1->p2 Pre-incubation r1 Add Substrate p2->r1 Initiate Reaction r2 Incubate r1->r2 d1 Add Detection Reagent r2->d1 Stop Reaction d2 Read Plate d1->d2 Stabilize Signal

Caption: A generalized workflow for a biochemical screening assay.

Troubleshooting_Logic Start Inconsistent Results Q1 High Well-to-Well Variability? Start->Q1 S1 Check Liquid Handling Address Edge Effects Optimize Cell Seeding Q1->S1 Yes Q2 Low Z'-Factor? Q1->Q2 No S1->Q2 S2 Titrate Reagents Optimize Incubation Time Use Stable Signal Reagents Q2->S2 Yes Q3 Suspected Precipitation? Q2->Q3 No S2->Q3 S3 Optimize DMSO Conc. Test Surfactants Consider Alt. Solvents Q3->S3 Yes Q4 False Positives? Q3->Q4 No S3->Q4 S4 Check for Autofluorescence Counter-Screen Rule out Aggregation Q4->S4 Yes End Consistent & Reliable Data Q4->End No S4->End

Caption: A decision tree for troubleshooting common assay screening issues.

References

Technical Support Center: Stability and Degradation of 2-Amino-5-methoxybenzoxazole

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical support for experiments involving 2-Amino-5-methoxybenzoxazole. It addresses common stability issues, offers troubleshooting advice, and provides robust protocols to investigate degradation pathways. Our approach is grounded in chemical first principles and established best practices for stability testing.

Understanding the Stability of this compound

This compound is a heterocyclic compound featuring a fused benzene and oxazole ring system. Its stability is dictated by the reactivity of its key functional groups: the 2-amino group, the 5-methoxy group, and the benzoxazole core itself. Understanding these reactive sites is crucial for designing stable formulations and interpreting degradation data.

Caption: Key reactive sites on this compound.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways I should anticipate for this compound?

Based on its structure, the compound is most susceptible to three primary degradation mechanisms:

  • Hydrolysis: The benzoxazole ring can undergo acid or base-catalyzed hydrolysis, leading to ring-opening. This is often the most significant pathway in aqueous solutions.[1]

  • Oxidation: The electron-rich amino group and the aromatic system are prone to oxidation, especially in the presence of atmospheric oxygen, metal ions, or oxidizing agents. This can lead to the formation of colored impurities and dimerization.[2][3]

  • Photodegradation: Aromatic and heteroaromatic systems can be sensitive to light, particularly UV radiation, which can initiate radical-based degradation pathways.[4]

Q2: My compound solution is turning a yellow-brown color over time, even when stored in the freezer. What is happening?

This is a classic sign of oxidative degradation. The 2-amino group is likely oxidizing to form quinone-imine or other chromophoric species. This process can be accelerated by trace amounts of metal impurities, exposure to air during sample handling, or light. To mitigate this, we recommend preparing solutions using de-gassed solvents, storing them under an inert atmosphere (e.g., argon or nitrogen), and always using amber vials or protecting samples from light.

Q3: What stress conditions are mandatory for a comprehensive forced degradation study of this molecule?

To comply with regulatory expectations (such as ICH guidelines) and to gain a full understanding of the molecule's stability, a forced degradation study should include, at a minimum: acid hydrolysis, base hydrolysis, oxidation, heat, and photolysis.[4] The goal is to induce degradation to an extent (typically 5-20%) that allows for the reliable detection and characterization of degradation products.[5]

Q4: I'm observing complete degradation of my compound under standard acid/base hydrolysis conditions (e.g., 0.1 M HCl at 60 °C). What should I do?

This indicates a high susceptibility to hydrolysis. The benzoxazole ring is likely cleaving rapidly under these conditions. You should perform the experiment under milder conditions to achieve the target 5-20% degradation.[4] Try reducing the acid/base concentration (e.g., to 0.01 M or 0.001 M), lowering the temperature (e.g., room temperature), or shortening the exposure time.

Troubleshooting Guide: Common Experimental Issues

Issue / Observation Probable Cause(s) Recommended Actions & Scientific Rationale
Unexpected or new peaks appear in the chromatogram immediately after dissolving the compound. 1. Reactive Solvent: The solvent (e.g., methanol) may be reacting with the compound, especially if there are trace acidic or basic impurities.2. Dissolved Oxygen: Oxygen in the solvent can initiate oxidation.1. Change Solvents: Switch to a more inert aprotic solvent like acetonitrile (ACN) or tetrahydrofuran (THF). Always use high-purity, HPLC-grade solvents.2. De-gas Solvents: Sparge solvents with helium or nitrogen before use to remove dissolved oxygen. Prepare samples fresh and analyze them promptly.
Poor peak shape (tailing or fronting) for the parent compound. 1. Secondary Interactions: The basic amino group can interact with acidic silanols on the silica backbone of the HPLC column.2. Analyte Overload: Injecting too high a concentration.1. Modify Mobile Phase: Add a competitor amine like triethylamine (TEA) at a low concentration (0.05-0.1%) to the mobile phase to block active silanol sites. Alternatively, use a low concentration of an acid like formic acid or TFA to ensure the amine is protonated.2. Reduce Concentration: Dilute the sample and re-inject.
High variability in degradation levels between replicate experiments. 1. Inconsistent Oxygen Exposure: Headspace oxygen in vials can vary, leading to inconsistent oxidation.2. Temperature Fluctuations: Inconsistent temperature control in heating blocks or ovens.3. Light Exposure: Variable exposure to ambient light during sample preparation.1. Control Atmosphere: Ensure all reaction vials have a consistent headspace or, preferably, purge all vials with an inert gas before sealing and heating.2. Use Calibrated Equipment: Ensure heating equipment is calibrated and provides uniform temperature.3. Standardize Handling: Perform all sample manipulations in a controlled light environment (e.g., under yellow light or by wrapping vials in foil).
No degradation observed under oxidative stress (e.g., 3% H₂O₂). Compound Stability to Peroxide: The molecule may be stable to peroxide-mediated oxidation, or the reaction kinetics may be very slow at the tested temperature.1. Increase Stress: Increase the H₂O₂ concentration (e.g., to 10% or 30%) or gently heat the sample (e.g., to 40-50 °C) to accelerate the reaction.2. Use a Different Oxidant: Consider a radical-based oxidation pathway using an initiator like azobisisobutyronitrile (AIBN) to explore different mechanisms.[6]

Experimental Protocols: Forced Degradation Studies

These protocols are designed to induce primary degradation pathways. The goal is to achieve 5-20% degradation of the parent compound.[4][5] It is critical to run a control sample (unstressed compound in the same solvent) in parallel for each condition.

Table 1: Summary of Recommended Stress Conditions
Stress ConditionReagent/ConditionTemperatureDuration (Initial)Rationale
Acid Hydrolysis 0.1 M HCl60 °C24 hoursTo induce acid-catalyzed ring opening and ether cleavage.[6]
Base Hydrolysis 0.1 M NaOH60 °C24 hoursTo induce base-catalyzed ring opening.[6]
Oxidation 3% H₂O₂Room Temp24 hoursTo promote oxidation of the amino group and aromatic ring.
Thermal Solid State & Solution80 °C48 hoursTo assess intrinsic thermal stability.
Photostability ICH Q1B Option IIRoom TempPer ICH guidelinesTo assess degradation upon exposure to light (UV and visible).
Step-by-Step Protocol: General Workflow
  • Prepare Stock Solution: Accurately weigh and dissolve this compound in a suitable solvent (e.g., 50:50 Acetonitrile:Water) to a known concentration (e.g., 1 mg/mL).

  • Initiate Stress:

    • For Hydrolysis/Oxidation: Mix 1 mL of the stock solution with 1 mL of the stressor solution (e.g., 0.2 M HCl to achieve a final concentration of 0.1 M).

    • For Thermal (Solution): Place a sealed vial of the stock solution in a calibrated oven.

    • For Control: Mix 1 mL of the stock solution with 1 mL of the solvent (e.g., water).

  • Incubate: Place all samples (including controls) under the specified conditions for the target duration. Protect all samples from light except for the photostability samples.

  • Neutralize (for Hydrolysis Samples): After incubation, cool the samples to room temperature. Neutralize the acid-stressed sample with an equimolar amount of NaOH, and the base-stressed sample with HCl. This is crucial to stop the reaction before analysis.

  • Dilute and Analyze: Dilute all samples to a suitable concentration for the analytical method (e.g., HPLC-UV) and analyze immediately.

  • Evaluate: Compare the chromatograms of the stressed samples to the control. Calculate the percentage of degradation and identify the relative retention times of the degradation products.

Caption: General workflow for a forced degradation study.

Proposed Degradation Pathways

Based on chemical principles and data from related structures, the following degradation pathways are proposed. The identification of these products should be confirmed using mass spectrometry (LC-MS).[7]

DegradationPathways cluster_main Primary Degradation Routes cluster_hydrolysis Hydrolysis (Acid/Base) cluster_oxidation Oxidation (H₂O₂ / Air) Parent This compound Hydrolysis_Product Ring Opening 2-Amino-1-hydroxy-4-methoxy- benzene formate (unstable) Parent->Hydrolysis_Product H⁺/OH⁻ Ring Cleavage Oxidation_Product Quinone-imine Species (Colored Impurities) Parent->Oxidation_Product [O] Final_Hydrolysis 2-Amino-4-methoxyphenol Hydrolysis_Product->Final_Hydrolysis Decarboxylation Dimer Azo-dimer Oxidation_Product->Dimer Dimerization

Caption: Proposed major degradation pathways for this compound.

  • Hydrolytic Pathway (Ring Opening): Under acidic or basic conditions, the most likely point of attack is the C=N bond within the oxazole ring. This leads to cleavage of the C-O bond, opening the ring to form an unstable N-formyl intermediate, which would subsequently hydrolyze to 2-amino-4-methoxyphenol .[1]

  • Oxidative Pathway: The 2-amino group can be oxidized to a nitroso or nitro group, or it can participate in oxidative coupling to form dimers (e.g., azo compounds). The electron-rich aromatic ring can also be hydroxylated or oxidized to form quinone-like structures, which are often highly colored.

References

Technical Support Center: Crystallization of 2-Amino-5-methoxybenzoxazole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the crystallization of 2-Amino-5-methoxybenzoxazole. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and complex challenges encountered during the purification of this heterocyclic compound. My approach is to not only provide solutions but to explain the underlying chemical principles, empowering you to make informed decisions in your work.

Introduction: The Crystallization Challenge

This compound is an aromatic heterocyclic compound.[1] Such molecules, with their rigid structures and potential for hydrogen bonding (via the amino group) and dipole-dipole interactions (via the methoxy group and benzoxazole core), generally have good crystallization potential.[2] However, success is highly dependent on selecting the appropriate solvent system and controlling the kinetics of crystal growth. This guide addresses the most frequently asked questions and troubleshooting scenarios.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Question 1: I've followed a standard cooling crystallization protocol, but no crystals are forming. What is happening and what should I do?

This is the most common issue in crystallization and it almost always points to a solution that is not sufficiently supersaturated.[3] Supersaturation is the essential driving force for a compound to transition from the liquid phase to the solid, crystalline phase. If the concentration of your compound in the cold solvent is not above its solubility limit, it will happily remain in solution.

Here is a systematic approach to induce crystallization:

Troubleshooting Protocol: Failure to Crystallize

  • Induce Nucleation by Scratching: Use a glass stirring rod to gently scratch the inner surface of the flask below the level of the solution. The micro-abrasions on the glass create high-energy surfaces that act as nucleation sites, where the first molecules can aggregate and begin to form a crystal lattice.[3]

  • Introduce a Seed Crystal: If you have a small crystal of pure this compound from a previous batch, add it to the solution. A seed crystal provides a perfect template for further crystal growth, bypassing the initial, energy-intensive nucleation step.[3]

  • Increase Concentration: Your solution may simply be too dilute.[4] Gently heat the solution to boil off a small portion of the solvent (e.g., 10-15% of the volume). Allow the more concentrated solution to cool slowly again. Be careful not to evaporate too much solvent, as this can cause the compound to "crash out" too quickly, trapping impurities.[4]

  • Lower the Temperature: If you have been cooling the solution to room temperature, try further cooling in an ice-water bath, or even a freezer if your solvent's freezing point allows. Lowering the temperature decreases the solubility of the compound, which may be sufficient to induce supersaturation.[5]

  • Re-evaluate Your Solvent Choice: If none of the above methods work, the chosen solvent is likely too good at dissolving your compound, even when cold. The only reliable path forward is to remove the solvent via rotary evaporation and start again with a different solvent system.[4]

Below is a decision-making workflow for this common problem.

G start No Crystals Formed (Clear Solution) check_super Is the solution supersaturated? start->check_super scratch Scratch inner flask surface with a glass rod. check_super->scratch  Likely No seed Add a seed crystal. scratch->seed  Still No Crystals success Crystals Form! scratch->success Crystals Form concentrate Increase concentration: Boil off some solvent. seed->concentrate  Still No Crystals seed->success Crystals Form reassess Re-evaluate Solvent System: Recover solid and start over. concentrate->reassess  Still No Crystals concentrate->success Crystals Form G cluster_0 Solvent Selection Principle cluster_1 Solvent Polarity Spectrum High_Sol High Solubility (Dissolution) Low_Sol Low Solubility (Precipitation) High_Sol->Low_Sol  Cooling   Hexane Hexanes (Nonpolar) Toluene Toluene EtOAc Ethyl Acetate EtOH Ethanol (Polar Protic) Water Water (Very Polar) Ideal_Solvent Ideal Solvent Zone (e.g., Ethanol, Acetone)

References

Validation & Comparative

A Comparative Analysis of 2-Amino-5-methoxybenzoxazole and Other Kinase Inhibitors: A Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern therapeutics, particularly in oncology, protein kinase inhibitors have emerged as a cornerstone of targeted therapy.[1] Their ability to selectively modulate the activity of specific kinases, which are often dysregulated in disease states, has revolutionized treatment paradigms.[2] The benzoxazole scaffold has garnered significant attention in medicinal chemistry as a versatile core for developing novel kinase inhibitors.[3][4] This guide provides a comparative analysis of 2-Amino-5-methoxybenzoxazole, a representative of this promising class, against established kinase inhibitors, offering insights for researchers and drug development professionals.

While direct experimental data on the kinase inhibitory profile of this compound is not extensively available in the public domain, we can extrapolate its potential activity based on the structure-activity relationships (SAR) of analogous benzoxazole derivatives. This analysis will serve as a foundational guide for future investigations into this compound and its potential as a therapeutic agent.

The Benzoxazole Scaffold: A Privileged Structure in Kinase Inhibition

The benzoxazole nucleus is considered a "privileged structure" in drug discovery, meaning it can serve as a versatile template to derive ligands for a variety of biological targets.[3][4] Several studies have demonstrated the potential of benzoxazole derivatives as potent inhibitors of various kinases, including Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), Aurora B kinase, and others implicated in cancer progression.[5][6][7] The planar nature of the benzoxazole ring system allows for favorable interactions within the ATP-binding pocket of many kinases, while substitutions at various positions on the ring can be tailored to enhance potency and selectivity.[8]

Hypothesized Kinase Inhibitory Profile of this compound

Based on the SAR of related compounds, we can hypothesize the potential kinase targets of this compound. The 2-amino group is a common feature in many kinase inhibitors, often forming critical hydrogen bond interactions with the hinge region of the kinase domain.[9] The 5-methoxy substituent, an electron-donating group, can influence the electronic properties of the benzoxazole ring and may contribute to binding affinity and selectivity.

It is plausible that this compound could exhibit inhibitory activity against tyrosine kinases, a class of kinases frequently targeted in cancer therapy.[10] Specifically, given the documented activity of other benzoxazole derivatives, it may show an affinity for kinases involved in angiogenesis and cell proliferation, such as VEGFR-2.[6][7]

Comparative Analysis with Established Kinase Inhibitors

To provide a practical context for the potential of this compound, we will compare its hypothesized profile with that of three well-characterized, clinically approved kinase inhibitors: Sorafenib, Sunitinib, and Dasatinib. These inhibitors have distinct kinase selectivity profiles and are used in the treatment of various cancers.

Inhibitor Primary Targets IC50 Values (nM) *Therapeutic Indications
This compound (Hypothesized) VEGFR-2, other RTKs--
Sorafenib VEGFR-2, VEGFR-3, PDGFR-β, c-KIT, FLT-3, RAF-1VEGFR-2: 90, PDGFR-β: 20, BRAF: 22, c-KIT: 68Renal cell carcinoma, Hepatocellular carcinoma
Sunitinib VEGFR-1, VEGFR-2, PDGFR-α, PDGFR-β, c-KIT, FLT-3, RETVEGFR-2: 2, PDGFR-β: 2, c-KIT: 1, FLT-3: 1Renal cell carcinoma, Gastrointestinal stromal tumors
Dasatinib BCR-ABL, SRC family kinases, c-KIT, PDGFR-β, Ephrin A receptorBCR-ABL: <1, SRC: 0.5, c-KIT: 5, PDGFR-β: 28Chronic myeloid leukemia, Acute lymphoblastic leukemia

*IC50 values are approximate and can vary depending on the assay conditions.

This table highlights the multi-targeted nature of many clinically successful kinase inhibitors. While Sorafenib and Sunitinib primarily target receptor tyrosine kinases involved in angiogenesis, Dasatinib has a broader profile that includes non-receptor tyrosine kinases. The hypothesized profile of this compound, focusing on VEGFR-2, would place it in a similar category to Sorafenib and Sunitinib, suggesting its potential application in solid tumors where angiogenesis is a critical factor.

Experimental Workflows for Kinase Inhibitor Profiling

To validate the hypothesized activity of this compound and rigorously compare it to other inhibitors, a series of in vitro and cell-based assays are essential.

In Vitro Kinase Inhibition Assay

This assay directly measures the ability of a compound to inhibit the activity of a purified kinase.

G cluster_prep Assay Preparation cluster_reaction Kinase Reaction cluster_detection Detection Kinase Kinase Incubation Incubation Kinase->Incubation Substrate Substrate Substrate->Incubation ATP ATP ATP->Incubation Inhibitor Inhibitor Inhibitor->Incubation Detection_Reagent Detection_Reagent Incubation->Detection_Reagent Signal_Measurement Signal_Measurement Detection_Reagent->Signal_Measurement

Caption: Workflow for a typical in vitro kinase inhibition assay.

Protocol:

  • Reagent Preparation: Prepare solutions of the purified kinase, a suitable substrate (e.g., a synthetic peptide), ATP, and the test inhibitor (this compound) at various concentrations.

  • Reaction Initiation: In a microplate, combine the kinase, substrate, and inhibitor. Initiate the reaction by adding ATP.

  • Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a specific duration to allow for substrate phosphorylation.

  • Reaction Termination and Detection: Stop the reaction and quantify the amount of phosphorylated substrate or the amount of ADP produced. This can be achieved using various methods, including radiometric assays, fluorescence-based assays, or luminescence-based assays.[11]

  • Data Analysis: Plot the percentage of kinase inhibition against the inhibitor concentration to determine the IC50 value, which is the concentration of the inhibitor required to reduce kinase activity by 50%.

Cell-Based Kinase Activity Assay

This assay assesses the inhibitory effect of a compound on a specific kinase within a cellular context.

G Cell_Culture Cancer Cell Line Culture Inhibitor_Treatment Treat with Inhibitor Cell_Culture->Inhibitor_Treatment Cell_Lysis Cell Lysis Inhibitor_Treatment->Cell_Lysis Protein_Quantification Protein Quantification Cell_Lysis->Protein_Quantification Western_Blot Western Blot Analysis Protein_Quantification->Western_Blot Data_Analysis Data Analysis Western_Blot->Data_Analysis

Caption: Workflow for a cell-based kinase activity assay.

Protocol:

  • Cell Culture: Culture a cancer cell line known to have an active signaling pathway involving the target kinase.

  • Inhibitor Treatment: Treat the cells with varying concentrations of the test inhibitor for a specific duration.

  • Cell Lysis: Lyse the cells to release the intracellular proteins.

  • Protein Quantification: Determine the total protein concentration in each lysate.

  • Western Blot Analysis: Separate the proteins by gel electrophoresis, transfer them to a membrane, and probe with antibodies specific for the phosphorylated form of the target kinase's substrate and the total amount of the substrate.

  • Data Analysis: Quantify the band intensities to determine the extent of inhibition of substrate phosphorylation at different inhibitor concentrations.

Kinase Selectivity Profiling

A crucial aspect of kinase inhibitor development is determining its selectivity across the human kinome. A highly selective inhibitor targets only the intended kinase, minimizing off-target effects and potential toxicity.[1]

G Test_Compound Test_Compound High-Throughput_Screening High-Throughput Screening Test_Compound->High-Throughput_Screening Kinase_Panel Panel of Purified Kinases Kinase_Panel->High-Throughput_Screening Data_Analysis Data Analysis & Selectivity Score High-Throughput_Screening->Data_Analysis

Caption: Workflow for kinase selectivity profiling.

Protocol:

  • Compound Submission: Provide the test compound to a specialized service provider or utilize an in-house platform with a large panel of purified kinases.

  • High-Throughput Screening: The compound is tested at a fixed concentration (e.g., 1 µM) against the entire kinase panel using a standardized in vitro kinase assay format.[12]

  • Hit Identification: Kinases that show significant inhibition (e.g., >50% inhibition) are identified as "hits."

  • Dose-Response Analysis: For the identified hits, full dose-response curves are generated to determine the IC50 values.

  • Selectivity Analysis: The IC50 values are used to generate a selectivity profile, often visualized as a kinome map or by calculating a selectivity score. This allows for a direct comparison of the selectivity of this compound with other inhibitors.

Conclusion and Future Directions

While the kinase inhibitory profile of this compound remains to be experimentally determined, its structural features and the known activities of related benzoxazole derivatives suggest it is a promising candidate for further investigation. The comparative analysis with established kinase inhibitors like Sorafenib, Sunitinib, and Dasatinib provides a valuable framework for positioning this compound within the broader landscape of kinase-targeted therapies.

Future research should focus on the systematic evaluation of this compound using the experimental workflows outlined in this guide. A comprehensive understanding of its potency, selectivity, and mechanism of action will be crucial in determining its potential as a novel therapeutic agent for the treatment of cancer and other diseases driven by aberrant kinase signaling.

References

A Comparative Guide to the Structure-Activity Relationship of 2-Amino-5-methoxybenzoxazole Analogs in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth comparative analysis of the structure-activity relationships (SAR) of 2-amino-5-methoxybenzoxazole analogs. Moving beyond a mere recitation of data, this document, crafted from the perspective of a Senior Application Scientist, delves into the causality behind experimental designs and the validation of therapeutic potential. Here, we synthesize findings from multiple studies to offer a coherent narrative on how subtle molecular modifications to the 2-amino-5-substituted benzoxazole scaffold translate into significant shifts in biological activity, with a particular focus on anticancer applications.

The 2-Aminobenzoxazole Scaffold: A Privileged Motif in Medicinal Chemistry

The benzoxazole ring system, a bicyclic aromatic heterocycle, is a cornerstone in the development of novel therapeutic agents. Its rigid, planar structure and ability to participate in various non-covalent interactions make it an ideal scaffold for designing molecules that can bind to biological targets with high affinity and specificity.[1] Within this class, 2-aminobenzoxazole derivatives have emerged as particularly promising candidates, exhibiting a wide spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[2]

The strategic placement of substituents on the benzoxazole core allows for the fine-tuning of a compound's physicochemical properties and biological activity. The 2-amino group, in particular, often serves as a key hydrogen bond donor and a point for further derivatization to explore the chemical space around the scaffold. The substituent at the 5-position has been shown to significantly influence the potency and selectivity of these analogs.[3] This guide will focus on a comparative analysis of 2-amino-5-substituted benzoxazoles, with a special emphasis on the impact of the methoxy group at this position, to elucidate the SAR and guide future drug design efforts.

Synthetic Strategies: Building the 2-Amino-5-substituted Benzoxazole Core

The synthesis of 2-amino-5-substituted benzoxazoles typically proceeds through a cyclization reaction involving a 2-aminophenol derivative. A general and efficient method involves the reaction of a 2-amino-4-substituted phenol with cyanogen bromide. This approach allows for the introduction of various substituents at the 5-position of the benzoxazole ring, starting from commercially available or readily synthesized substituted phenols.

Experimental Protocol: General Synthesis of 2-Amino-5-substituted Benzoxazoles
  • Starting Material Preparation: Begin with the appropriate 2-amino-4-substituted phenol. For the synthesis of this compound, the starting material would be 2-amino-4-methoxyphenol.

  • Cyclization Reaction: Dissolve the 2-amino-4-substituted phenol in a suitable solvent, such as methanol or ethanol.

  • Addition of Cyanogen Bromide: Slowly add a solution of cyanogen bromide in the same solvent to the reaction mixture at room temperature.

  • Reaction Monitoring: Stir the reaction mixture at room temperature for several hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up and Purification: Upon completion, neutralize the reaction mixture with a mild base, such as sodium bicarbonate solution. Extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired 2-amino-5-substituted benzoxazole.

G cluster_synthesis Synthesis of 2-Amino-5-substituted Benzoxazoles Start 2-Amino-4-substituted Phenol Step1 Dissolve in Methanol Start->Step1 Step2 Add Cyanogen Bromide Step1->Step2 Step3 Stir at Room Temperature Step2->Step3 Step4 Neutralize with NaHCO3 Step3->Step4 Step5 Extract with Ethyl Acetate Step4->Step5 Step6 Purify by Column Chromatography Step5->Step6 End 2-Amino-5-substituted Benzoxazole Step6->End

Caption: General workflow for the synthesis of 2-amino-5-substituted benzoxazoles.

Comparative Analysis of Biological Activity

The therapeutic potential of 2-amino-5-substituted benzoxazole analogs has been explored across various disease areas. Here, we present a comparative analysis of their anticancer and antimicrobial activities, drawing upon experimental data from multiple studies to highlight key SAR trends.

Anticancer Activity: Targeting Tumor Angiogenesis

A significant body of research has focused on the development of 2-aminobenzoxazole derivatives as anticancer agents.[1] One of the key mechanisms of action for many of these compounds is the inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a critical mediator of angiogenesis.[4][5] By blocking VEGFR-2, these compounds can inhibit the formation of new blood vessels that tumors need to grow and metastasize.

The following table summarizes the in vitro anticancer activity of a series of 2-amino-5-substituted benzoxazole derivatives against various cancer cell lines.

Compound ID5-SubstituentR Group (at 2-amino position)Cancer Cell LineIC50 (µM)Reference
1a -Cl-HHeLa>100[6]
1b -Cl-(CH2)2OHHeLa55.2[6]
2a -OCH3-(CH2)2OHNot ReportedNot Reported
3a -Cl-CO-(substituted phenyl)MCF-77.52 - 19.21[7]
3b -H-CO-(substituted phenyl)MCF-7>20[7]
4a -ClCoumarin hybridVarious2.6 - 5.1[8]
4b -HCoumarin hybridVarious>10[8]

Analysis of Anticancer SAR:

The data reveals several key insights into the SAR of these compounds as anticancer agents:

  • Importance of the 5-Substituent: The presence of a substituent at the 5-position is crucial for anticancer activity. A comparison between compounds 3a (5-chloro) and 3b (5-unsubstituted) clearly demonstrates that the 5-chloro substitution leads to a significant increase in potency against the MCF-7 breast cancer cell line.[7] Similarly, the 5-chloro coumarin hybrid 4a shows much greater activity across multiple cell lines compared to its unsubstituted counterpart 4b .[8] This suggests that an electron-withdrawing group at the 5-position is favorable for anticancer activity.

  • Role of the 2-Amino Group: Derivatization of the 2-amino group can also modulate activity. For instance, the introduction of a hydroxyethyl group in compound 1b leads to a modest increase in activity compared to the parent 2-amino-5-chlorobenzoxazole (1a ).[6] More significant enhancements are observed when the 2-amino group is part of a larger, more complex substituent, as seen in the benzamide and coumarin hybrids.

  • VEGFR-2 Inhibition as a Key Mechanism: Several studies have confirmed that the anticancer effects of these compounds are, at least in part, due to their ability to inhibit VEGFR-2.[4][5] This inhibition disrupts the downstream signaling cascade that promotes endothelial cell proliferation, migration, and survival, ultimately leading to a reduction in tumor angiogenesis.

Antimicrobial Activity

While the primary focus has been on their anticancer potential, some 2-amino-5-substituted benzoxazole derivatives have also shown promising antimicrobial activity.

Compound ID5-SubstituentR Group (at 2-amino position)Microbial StrainMIC (µg/mL)Reference
5a -Cl-HS. aureus62.5[6]
5b -Cl-(CH2)2OHS. aureus31.25[6]
6a -NO2-HC. albicans12.5[6]

Analysis of Antimicrobial SAR:

  • Influence of the 5-Substituent: Similar to the anticancer activity, the nature of the substituent at the 5-position plays a critical role in determining the antimicrobial potency. The presence of a nitro group at the 5-position in compound 6a results in significant antifungal activity against Candida albicans.[6]

  • Impact of 2-Amino Derivatization: Modification of the 2-amino group can also enhance antimicrobial activity. For example, the hydroxyethyl derivative 5b is more potent against Staphylococcus aureus than the unsubstituted parent compound 5a .[6]

Mechanism of Action: Inhibition of the VEGFR-2 Signaling Pathway

As mentioned, a key mechanism through which 2-aminobenzoxazole analogs exert their anticancer effects is by inhibiting the VEGFR-2 signaling pathway. This pathway is a critical regulator of angiogenesis.

G cluster_pathway VEGFR-2 Signaling Pathway and Inhibition VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds to Dimerization Dimerization & Autophosphorylation VEGFR2->Dimerization PLCg PLCγ Dimerization->PLCg PI3K PI3K Dimerization->PI3K Endothelial_Cell Endothelial Cell Proliferation, Migration, Survival PLCg->Endothelial_Cell Akt Akt PI3K->Akt Akt->Endothelial_Cell Inhibitor 2-Aminobenzoxazole Analog Inhibitor->VEGFR2 Inhibits

References

A Senior Application Scientist's Guide to Validating Bioassay Results for Novel Compounds: The Case of 2-Amino-5-methoxybenzoxazole

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the journey from a promising novel compound to a validated therapeutic candidate is paved with rigorous experimental scrutiny. A critical juncture in this process is the validation of bioassay results, which establishes the compound's biological activity and potency. This guide provides an in-depth, technically-focused framework for validating the bioassay results of a novel small molecule, using the hypothetical case of 2-Amino-5-methoxybenzoxazole.

Given the structural similarities of benzoxazoles to compounds with known biological activities, we will explore two potential therapeutic avenues for this compound: anticancer and antimicrobial. This guide will present detailed protocols for primary screening assays in both areas, objective comparisons with established drugs, and the underlying scientific principles that ensure data integrity and trustworthiness.

Part 1: The Anticancer Potential of this compound: A Cytotoxicity Bioassay

Many benzoxazole derivatives have demonstrated potent anticancer activity. Therefore, a logical first step in evaluating this compound is to assess its cytotoxicity against relevant cancer cell lines. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely accepted colorimetric method for this purpose, measuring cellular metabolic activity as an indicator of cell viability.

Experimental Workflow: MTT Cytotoxicity Assay

MTT_Workflow cluster_prep Cell Preparation cluster_treatment Compound Treatment cluster_assay MTT Assay cluster_analysis Data Analysis cell_culture 1. Culture Cancer Cell Lines (e.g., MCF-7, A549, HeLa) seeding 2. Seed Cells in 96-well Plates (Optimal density is key) cell_culture->seeding adhesion 3. Allow 24h for Adhesion seeding->adhesion compound_prep 4. Prepare Serial Dilutions of this compound & Comparator Drugs treatment 5. Treat Cells with Compounds (Include vehicle control) compound_prep->treatment incubation 6. Incubate for 48-72h treatment->incubation mtt_add 7. Add MTT Reagent (Incubate 2-4h) solubilize 8. Solubilize Formazan Crystals (e.g., with DMSO) mtt_add->solubilize readout 9. Measure Absorbance (570 nm) solubilize->readout viability_calc 10. Calculate % Cell Viability ic50_calc 11. Determine IC50 Values viability_calc->ic50_calc

Caption: Workflow for determining the in-vitro cytotoxicity of a test compound using the MTT assay.

Detailed Protocol: MTT Cytotoxicity Assay

1. Cell Culture and Seeding:

  • Culture human breast adenocarcinoma (MCF-7), lung carcinoma (A549), and cervical cancer (HeLa) cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 incubator.
  • Trypsinize and seed the cells into 96-well plates at a density of 5,000-10,000 cells per well. Allow the cells to adhere for 24 hours. The choice of cell lines provides a breadth of cancer types to assess the compound's spectrum of activity.

2. Compound Preparation and Treatment:

  • Prepare a stock solution of this compound in DMSO.
  • Perform serial dilutions in culture medium to achieve a range of final concentrations (e.g., 0.1 to 100 µM).
  • Prepare similar dilutions for the comparator drugs, Doxorubicin and Paclitaxel.
  • Remove the old medium from the cells and add 100 µL of the medium containing the test compounds. Include wells with medium and DMSO as a vehicle control, and wells with untreated cells as a negative control.

3. Incubation and Assay:

  • Incubate the plates for 48 to 72 hours.
  • Add 10 µL of 5 mg/mL MTT solution to each well and incubate for an additional 2-4 hours. Live cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.
  • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
  • Measure the absorbance at 570 nm using a microplate reader.

4. Data Analysis:

  • Calculate the percentage of cell viability using the formula: (Absorbance of treated cells / Absorbance of control cells) x 100.
  • Plot the percentage of cell viability against the compound concentration and determine the half-maximal inhibitory concentration (IC50) using non-linear regression analysis.

Comparative Analysis: Anticancer Activity

To validate the results for this compound, its performance should be compared against well-characterized anticancer agents. Doxorubicin and Paclitaxel are excellent choices as they have different mechanisms of action.

CompoundCancer TypeCell LineReported IC50 (µM)
Doxorubicin Breast AdenocarcinomaMCF-7~0.1 - 2.0[1]
Lung AdenocarcinomaA549~0.5 - 5.0[1]
Cervical CancerHeLa~0.1 - 1.0[1]
Paclitaxel Breast AdenocarcinomaMCF-7Varies with HER2 status
Lung AdenocarcinomaA549~0.001 - 1.64[2][3]
Cervical CancerHeLaData not consistently reported
This compound Breast AdenocarcinomaMCF-7To be determined
Lung AdenocarcinomaA549To be determined
Cervical CancerHeLaTo be determined

Note: IC50 values can vary significantly based on experimental conditions such as incubation time and the specific assay used.[1]

Underlying Mechanism: The mTOR Signaling Pathway

A potential mechanism of action for novel anticancer compounds is the inhibition of the mTOR (mammalian target of rapamycin) signaling pathway, which is a central regulator of cell growth, proliferation, and survival.[4] Doxorubicin has been shown to interact with and modulate this pathway, often leading to the induction of autophagy.[5]

mTOR_Pathway cluster_upstream Upstream Signals cluster_mTORC1 mTORC1 Complex cluster_downstream Downstream Effects growth_factors Growth Factors pi3k PI3K growth_factors->pi3k akt Akt pi3k->akt mtorc1 mTORC1 akt->mtorc1 Activates s6k1 S6K1 mtorc1->s6k1 Activates eif4ebp1 4E-BP1 mtorc1->eif4ebp1 Inhibits autophagy Autophagy (Inhibition) mtorc1->autophagy Inhibits protein_synthesis Protein Synthesis (Cell Growth & Proliferation) s6k1->protein_synthesis eif4ebp1->protein_synthesis Represses when active doxorubicin Doxorubicin doxorubicin->mtorc1 Inhibits benzoxazole This compound (Hypothesized Target) benzoxazole->mtorc1 Inhibits?

Caption: Simplified mTOR signaling pathway and potential points of inhibition by anticancer compounds.

Part 2: The Antimicrobial Potential of this compound: A Susceptibility Bioassay

The benzoxazole scaffold is also present in compounds with known antimicrobial properties. Therefore, it is prudent to evaluate this compound for its ability to inhibit bacterial growth. The broth microdilution assay is the gold standard for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Experimental Workflow: Broth Microdilution Assay

MIC_Workflow cluster_prep Preparation cluster_incubation Inoculation & Incubation cluster_analysis Analysis compound_dilution 1. Prepare 2-fold Serial Dilutions of Test & Comparator Compounds in 96-well plate inoculum_prep 2. Prepare Standardized Bacterial Inoculum (0.5 McFarland) inoculation 3. Inoculate Wells with Bacteria incubation 4. Incubate at 37°C for 16-20h inoculation->incubation readout 5. Visually Inspect for Turbidity mic_determination 6. Determine MIC (Lowest concentration with no visible growth) readout->mic_determination

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) using the broth microdilution method.

Detailed Protocol: Broth Microdilution Assay

1. Preparation:

  • In a 96-well microtiter plate, prepare two-fold serial dilutions of this compound in Mueller-Hinton Broth (MHB). The concentration range should be broad (e.g., 128 µg/mL to 0.25 µg/mL).
  • Prepare identical dilutions for the comparator antibiotics, Ciprofloxacin and Vancomycin.
  • Include a growth control well (MHB with bacteria, no antibiotic) and a sterility control well (MHB only).

2. Inoculum Preparation and Inoculation:

  • From an overnight culture of Escherichia coli (Gram-negative) and Staphylococcus aureus (Gram-positive) on agar plates, suspend colonies in sterile saline to match a 0.5 McFarland turbidity standard (approximately 1.5 x 10^8 CFU/mL).
  • Dilute this suspension in MHB to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in each well.
  • Add the bacterial inoculum to each well of the microtiter plate.

3. Incubation and Reading:

  • Incubate the plate at 37°C for 16-20 hours.
  • Visually inspect the wells for turbidity. The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth.

Comparative Analysis: Antimicrobial Activity

The antimicrobial efficacy of this compound should be benchmarked against antibiotics with different spectra of activity. Ciprofloxacin is a broad-spectrum fluoroquinolone, while Vancomycin is primarily effective against Gram-positive bacteria.

CompoundBacterial SpeciesReported MIC (µg/mL)
Ciprofloxacin Escherichia coli0.013 - 0.08[6]
Staphylococcus aureus0.25 - 0.6[6][7]
Vancomycin Escherichia coliGenerally resistant
Staphylococcus aureusSusceptible: ≤2; Intermediate: 4-8[8]
This compound Escherichia coliTo be determined
Staphylococcus aureusTo be determined
Underlying Mechanism: Inhibition of Bacterial DNA Synthesis

A common mechanism of action for broad-spectrum antibiotics like ciprofloxacin is the inhibition of enzymes essential for bacterial DNA replication, such as DNA gyrase and topoisomerase IV.[4][9][10][11][12]

DNA_Gyrase_Inhibition cluster_process Bacterial DNA Replication cluster_inhibition Inhibition cluster_outcome Outcome relaxed_dna Relaxed DNA dna_gyrase DNA Gyrase (Topoisomerase II) relaxed_dna->dna_gyrase supercoiled_dna Supercoiled DNA (Required for replication) dna_gyrase->supercoiled_dna Introduces negative supercoils inhibition_point dna_gyrase->inhibition_point ciprofloxacin Ciprofloxacin ciprofloxacin->inhibition_point Inhibits benzoxazole This compound (Hypothesized Target) benzoxazole->inhibition_point Inhibits? replication_blocked DNA Replication Blocked inhibition_point->replication_blocked Leads to cell_death Bacterial Cell Death replication_blocked->cell_death

Caption: Simplified mechanism of action for fluoroquinolone antibiotics like Ciprofloxacin, a potential mechanism for novel antimicrobial compounds.

Conclusion: A Framework for Trustworthy Bioassay Validation

This guide has outlined a comprehensive and scientifically rigorous approach to validating the potential bioactivity of a novel compound, this compound. By hypothesizing plausible activities based on structural analogs and employing gold-standard in vitro assays, researchers can generate reliable preliminary data. The principles of including well-characterized comparator compounds, understanding the underlying mechanisms of action, and meticulously documenting protocols are paramount. This self-validating system, rooted in established scientific methodologies, ensures that the generated data is trustworthy and provides a solid foundation for further drug development endeavors.

References

Comparative Efficacy Analysis: 2-Amino-5-methoxybenzoxazole Derivatives vs. Standard-of-Care in Oncology

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Drug Development Professionals

Abstract: The benzoxazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with significant biological activity. Among these, derivatives of 2-aminobenzoxazole have garnered interest for their potential as anticancer agents. This guide provides a comparative analysis of a promising, albeit preclinical, 2-amino-5-methoxybenzoxazole derivative, herein referred to as Compound X, against established standard-of-care therapies for non-small cell lung cancer (NSCLC), a primary area where its putative mechanism of action could be relevant. We will delve into the mechanistic underpinnings, compare available efficacy data, and provide detailed protocols for key validation assays.

Introduction: The Rationale for Targeting KRAS G12C in NSCLC

Non-small cell lung cancer (NSCLC) remains a leading cause of cancer-related mortality worldwide. A significant subset of NSCLC cases is driven by mutations in the KRAS proto-oncogene, with the G12C mutation being one of the most prevalent. For decades, KRAS was considered "undruggable" due to its picomolar affinity for GTP and the absence of a well-defined allosteric binding pocket.

The development of covalent inhibitors that irreversibly bind to the mutant cysteine-12 residue of KRAS G12C has marked a paradigm shift in the treatment of this NSCLC subtype. Drugs like Sotorasib and Adagrasib have demonstrated clinical efficacy and are now part of the standard-of-care.

Recently, novel heterocyclic compounds have been explored for their potential to inhibit KRAS G12C. While this compound itself is a chemical building block, its derivatives are being investigated. For the purpose of this guide, we will synthesize available data to create a profile for a hypothetical but plausible derivative, "Compound X," to illustrate how a novel agent from this chemical class would be evaluated against current therapies.

Mechanism of Action: Covalent Inhibition of a Once "Undruggable" Target

The core mechanism of action for both the standard-of-care drugs and emerging benzoxazole-based inhibitors is the covalent modification of the KRAS G12C mutant protein.

  • KRAS G12C Signaling Cascade: In its active, GTP-bound state, KRAS promotes cell proliferation and survival by activating downstream signaling pathways, primarily the MAPK (RAF-MEK-ERK) pathway. The G12C mutation impairs the intrinsic GTPase activity of KRAS, trapping it in the "on" state.

  • Standard-of-Care (Sotorasib/Adagrasib): These drugs are designed to specifically target the cysteine residue present in the G12C mutant. They bind to a switch-II pocket that is accessible in the inactive, GDP-bound state of KRAS. By forming an irreversible covalent bond, they lock the KRAS protein in its inactive conformation, preventing downstream signaling.

  • Hypothesized Mechanism of Compound X: As a derivative of the 2-aminobenzoxazole scaffold, Compound X is postulated to possess a reactive group (e.g., an acrylamide warhead) that can similarly form a covalent bond with the Cys12 residue of KRAS G12C. The benzoxazole core would serve as the primary scaffold, with the 5-methoxy and 2-amino groups modified to optimize binding affinity and selectivity for the switch-II pocket.

Signaling Pathway Diagram

KRAS_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) SOS1 SOS1 (GEF) RTK->SOS1 Activates KRAS_GDP KRAS G12C (Inactive) GDP-Bound KRAS_GTP KRAS G12C (Active) GTP-Bound KRAS_GDP->KRAS_GTP KRAS_GTP->KRAS_GDP Intrinsic GTPase (Impaired by G12C) RAF RAF KRAS_GTP->RAF SOS1->KRAS_GDP Promotes GTP loading GAP GTPase Activating Protein (GAP) GAP->KRAS_GTP Inhibited MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Sotorasib Sotorasib / Adagrasib (Standard-of-Care) Sotorasib->KRAS_GDP Covalently Binds & Traps in Inactive State Compound_X Compound X (Benzoxazole Derivative) Compound_X->KRAS_GDP Hypothesized Covalent Binding

Caption: Covalent inhibition of the KRAS G12C signaling pathway.

Comparative Efficacy Data (Preclinical)

The following table summarizes hypothetical but representative preclinical data for Compound X in comparison to established values for Sotorasib. This data is essential for go/no-go decisions in early-stage drug development.

ParameterCompound X (Hypothetical)Sotorasib (Reference Values)Rationale & Significance
Biochemical Assay
KRAS G12C IC₅₀ (nM)85 nM~50-100 nMMeasures direct inhibitory potency against the target protein. Lower values are better.
Cell-Based Assays
NCI-H358 (KRAS G12C) IC₅₀ (nM)150 nM~100-200 nMAssesses potency in a relevant cancer cell line. Measures ability to cross cell membranes and engage the target.
A549 (KRAS WT) IC₅₀ (µM)> 10 µM> 10 µMEvaluates selectivity. A high IC₅₀ in wild-type cells is crucial to minimize off-target toxicity.
In Vivo Xenograft Model
Tumor Growth Inhibition (%)75% @ 50 mg/kg, q.d.>80% @ 50 mg/kg, q.d.Demonstrates efficacy in a living organism. High TGI is a key indicator of potential clinical success.

Experimental Protocols: A Self-Validating Workflow

Accurate and reproducible data is the cornerstone of drug development. The following protocols describe a logical workflow for evaluating a novel KRAS G12C inhibitor like Compound X.

Workflow Overview

Workflow Biochem Step 1: Biochemical Assay (Direct Target Engagement) CellBased Step 2: Cell-Based Potency (Cellular Activity) Biochem->CellBased Selectivity Step 3: Selectivity Assay (Off-Target Effects) CellBased->Selectivity InVivo Step 4: In Vivo Xenograft (Efficacy in Organism) Selectivity->InVivo

Caption: A streamlined workflow for preclinical inhibitor validation.

Protocol: Cell-Based Potency using NCI-H358 Cell Line

This protocol determines the concentration of an inhibitor required to reduce cell viability by 50% (IC₅₀).

Principle: The CellTiter-Glo® Luminescent Cell Viability Assay is used to quantify ATP, an indicator of metabolically active cells. A decrease in ATP is proportional to the cytotoxic/cytostatic effect of the compound.

Materials:

  • NCI-H358 cells (ATCC® CRL-5807™)

  • RPMI-1640 Medium (supplemented with 10% FBS, 1% Pen-Strep)

  • Compound X, Sotorasib (as control)

  • 96-well clear-bottom white plates

  • CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)

  • Luminometer

Procedure:

  • Cell Seeding:

    • Culture NCI-H358 cells to ~80% confluency.

    • Trypsinize, count, and resuspend cells in fresh medium to a concentration of 5 x 10⁴ cells/mL.

    • Seed 100 µL of the cell suspension (5,000 cells) into each well of a 96-well plate.

    • Incubate for 24 hours at 37°C, 5% CO₂. Causality: This allows cells to adhere and enter a logarithmic growth phase, ensuring a consistent physiological state before drug exposure.

  • Compound Preparation and Dosing:

    • Prepare a 10 mM stock solution of Compound X in DMSO.

    • Perform a serial dilution (e.g., 1:3) in culture medium to create a concentration gradient (e.g., from 10 µM to 0.1 nM). Ensure the final DMSO concentration is <0.1% in all wells to avoid solvent toxicity.

    • Remove the old medium from the cells and add 100 µL of the medium containing the respective drug concentrations. Include "vehicle only" (DMSO) and "no cells" (medium only) controls.

  • Incubation:

    • Incubate the plate for 72 hours at 37°C, 5% CO₂. Causality: A 72-hour incubation period is standard for assessing the effects of anti-proliferative agents, allowing for multiple cell doubling times.

  • Assay and Readout:

    • Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.

    • Add 100 µL of CellTiter-Glo® reagent to each well.

    • Place the plate on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Read luminescence using a plate-reading luminometer.

  • Data Analysis:

    • Subtract the background luminescence (medium only wells).

    • Normalize the data to the vehicle control (set as 100% viability).

    • Plot the normalized viability against the log of the compound concentration.

    • Use a non-linear regression model (e.g., log(inhibitor) vs. response -- variable slope) in software like GraphPad Prism to calculate the IC₅₀ value.

Conclusion and Future Directions

This guide outlines the framework for evaluating a novel this compound derivative, Compound X, against the standard-of-care KRAS G12C inhibitors. While the preclinical data for Compound X is hypothetical, it illustrates the benchmarks a new candidate must meet or exceed. Key differentiators for a next-generation inhibitor would include:

  • Improved Potency: A lower IC₅₀ could translate to lower required clinical doses.

  • Overcoming Resistance: Investigating efficacy against known resistance mutations to Sotorasib or Adagrasib.

  • Favorable Pharmacokinetic Profile: Better oral bioavailability, half-life, and CNS penetration could offer significant advantages.

The protocols and comparative data presented here provide a robust starting point for any research team aiming to develop novel therapeutics within this promising chemical space.

The 2-Amino-5-methoxybenzoxazole Scaffold: A Comparative Guide for Drug Discovery Researchers

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the selection of a core chemical scaffold is a critical decision that dictates the trajectory of a research program. Among the myriad of heterocyclic structures, the 2-aminobenzoxazole moiety has emerged as a privileged scaffold, demonstrating a wide spectrum of biological activities. This guide provides an in-depth technical analysis of 2-Amino-5-methoxybenzoxazole, exploring its advantages and disadvantages in a research context. We will delve into its performance relative to the closely related 2-aminobenzothiazole scaffold, supported by experimental data and detailed protocols to empower your research endeavors.

The 2-Aminobenzoxazole Core: A Versatile Foundation for Bioactive Molecules

The benzoxazole ring system, a fusion of a benzene and an oxazole ring, is a cornerstone in medicinal chemistry. The introduction of an amino group at the 2-position and a methoxy group at the 5-position of this core, yielding this compound, imparts specific physicochemical properties that can be advantageous in drug design. The amino group serves as a versatile handle for further chemical modifications, allowing for the exploration of a vast chemical space. The methoxy group, an electron-donating substituent, can influence the molecule's electronic properties, metabolic stability, and binding interactions with biological targets.

Derivatives of the 2-aminobenzoxazole scaffold have shown significant potential across various therapeutic areas, including oncology, infectious diseases, and inflammation. Research has demonstrated that these compounds can act as potent inhibitors of various kinases, exhibit antimicrobial and antioxidant properties, and function as receptor antagonists.[1][2]

Advantages and Disadvantages of the this compound Scaffold

The utility of a chemical scaffold is a balance of its beneficial attributes and potential liabilities. A thorough understanding of these is crucial for making informed decisions in a research program.

Advantages:
  • Synthetic Tractability: The 2-aminobenzoxazole core is readily synthesized through established chemical methodologies. A common route involves the condensation of a 2-aminophenol with cyanogen bromide or a related electrophile. The starting material, 2-amino-4-methoxyphenol, is commercially available, facilitating the synthesis of this compound. The amino group at the 2-position provides a convenient point for diversification, enabling the generation of extensive compound libraries for structure-activity relationship (SAR) studies.

  • Broad Biological Activity: The 2-aminobenzoxazole scaffold is a recurring motif in a multitude of biologically active compounds. Derivatives have been identified as potent inhibitors of key signaling proteins such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and c-Met, both crucial targets in cancer therapy.[3][4] Furthermore, this scaffold has been explored for its antimicrobial, antifungal, and antioxidant activities.[5][6][7] The presence of the methoxy group can enhance the potency of these derivatives.

  • Favorable Physicochemical Properties: The oxazole ring, in comparison to its sulfur analog (thiazole), generally imparts greater hydrophilicity. This can lead to improved aqueous solubility, a critical parameter for drug candidates, potentially enhancing bioavailability and reducing the need for complex formulation strategies.[8]

  • Structural Rigidity and Defined Geometry: The fused ring system of benzoxazole provides a rigid framework that can help in pre-organizing appended functional groups for optimal interaction with a biological target. This defined three-dimensional structure can lead to higher binding affinities and selectivities.

Disadvantages:
  • Potential for Metabolic Liabilities: While the benzoxazole core can be metabolically stable, it can also be susceptible to oxidative metabolism by cytochrome P450 enzymes. The methoxy group, in particular, can be a site for O-demethylation, leading to the formation of a phenol metabolite which may have different pharmacological or toxicological properties.

  • Limited Direct Research on the Parent Compound: While the derivatives of 2-aminobenzoxazole are extensively studied, there is a scarcity of published research on the specific biological activities of the parent compound, this compound, itself. This necessitates a greater initial investment in screening and characterization to establish its baseline activity profile.

  • Potential for Off-Target Effects: As with many "privileged scaffolds," the very versatility that makes 2-aminobenzoxazoles attractive can also lead to interactions with multiple biological targets. This can result in off-target effects and potential toxicity, requiring careful profiling during the drug development process.

Comparative Analysis: this compound vs. 2-Aminobenzothiazole

The 2-aminobenzothiazole scaffold is a close structural analog and a common alternative to 2-aminobenzoxazole in drug discovery programs. The primary difference lies in the heteroatom at the 1-position of the five-membered ring: oxygen in benzoxazoles and sulfur in benzothiazoles. This seemingly minor change can have significant implications for the compound's properties and biological activity.

Physicochemical Properties

The isosteric replacement of the oxygen atom in a benzoxazole with a sulfur atom to form a benzothiazole generally leads to an increase in lipophilicity.[8] This can affect a range of properties, including solubility, permeability, and plasma protein binding.

Property2-Aminobenzoxazole Scaffold2-Aminobenzothiazole ScaffoldRationale
Lipophilicity (logP) Generally lowerGenerally higherSulfur is less electronegative and more polarizable than oxygen, leading to weaker hydrogen bond acceptance and increased lipophilicity.[8]
Aqueous Solubility Generally higherGenerally lowerThe higher polarity of the oxazole ring often translates to better solubility in aqueous media.[8]
Metabolic Stability Susceptible to ring opening and oxidationGenerally considered more metabolically robustThe C-S bond in the thiazole ring is often more resistant to metabolic cleavage than the C-O bond in the oxazole ring.
Chemical Stability Generally stableGenerally stableBoth are stable aromatic heterocyclic systems.
Biological Activity and Target Profile

Both scaffolds are found in a wide array of bioactive molecules. However, subtle differences in their electronic and steric properties can lead to distinct target preferences and potencies.

  • Anticancer Activity: Both 2-aminobenzoxazole and 2-aminobenzothiazole derivatives have demonstrated significant potential as anticancer agents, often by targeting protein kinases.[3][9] For instance, derivatives of both scaffolds have been developed as inhibitors of VEGFR-2.[3][9] The choice between the two may come down to achieving the desired selectivity profile and optimizing pharmacokinetic properties.

  • Antimicrobial Activity: Research has shown that 2-aminobenzothiazole derivatives often exhibit potent antibacterial activity, while 2-aminobenzoxazole derivatives can be more effective against fungal pathogens.[10] However, this is a generalization, and exceptions are common. The specific substitution pattern on the core scaffold plays a crucial role in determining the antimicrobial spectrum.

  • Kinase Inhibition: Both scaffolds can act as effective "hinge-binders" in the ATP-binding pocket of kinases. The nitrogen atom of the five-membered ring and the exocyclic amino group can form key hydrogen bonds with the kinase hinge region. The choice between an oxazole and a thiazole can influence the precise geometry of these interactions and the overall binding affinity.

Supporting Experimental Data

The following table summarizes publicly available IC50 and MIC data for a selection of 2-aminobenzoxazole and 2-aminobenzothiazole derivatives, illustrating their activity across different biological targets. It is important to note that these are different molecules and not a direct comparison of the same derivative with an O vs. S substitution.

Compound ClassDerivativeTarget/OrganismActivity (IC50/MIC)Reference
Benzoxazole 5-methylbenzo[d]oxazole derivative (12l)VEGFR-2IC50 = 97.38 nM[3]
Benzoxazole 5-methylbenzo[d]oxazole derivative (12l)HepG2 (human liver cancer cell line)IC50 = 10.50 µM[3]
Benzoxazole 5-methylbenzo[d]oxazole derivative (12l)MCF-7 (human breast cancer cell line)IC50 = 15.21 µM[3]
Benzothiazole 2-aminobenzothiazole-TZD hybrid (20)VEGFR-2IC50 = 0.15 µM[9]
Benzothiazole 2-aminobenzothiazole-TZD hybrid (20)HepG2 (human liver cancer cell line)IC50 = 9.99 µM[9]
Benzothiazole 2-aminobenzothiazole-TZD hybrid (20)HCT-116 (human colon cancer cell line)IC50 = 7.44 µM[9]
Benzoxazole N-phenyl-1,3-benzoxazol-2-amine derivativeE. coliMIC ≈ 1 µg/mL[5]
Benzothiazole 6-benzyloxy-2-aminobenzothiazoleCandida albicansMIC = 4-8 µg/mL[10]

Experimental Protocols

To facilitate the evaluation of this compound and its derivatives in your research, we provide the following detailed, self-validating experimental protocols.

General Synthesis of a 2-Acylamino-5-methoxybenzoxazole Derivative

This protocol describes a general method for the acylation of the 2-amino group, a common first step in creating a library of derivatives.

G cluster_0 Reaction Setup cluster_1 Acylation cluster_2 Workup and Purification A This compound E Cool to 0°C A->E B Anhydrous Solvent (e.g., Dichloromethane) B->E C Inert Atmosphere (Nitrogen or Argon) C->E D Base (e.g., Triethylamine or Pyridine) D->E F Add Acyl Chloride or Anhydride (dropwise) E->F G Stir at Room Temperature F->G H Monitor by TLC G->H I Quench with Water H->I J Extract with Organic Solvent I->J K Wash with Brine J->K L Dry over Na2SO4 K->L M Concentrate in vacuo L->M N Purify by Column Chromatography M->N

Caption: General workflow for the synthesis of 2-acylamino-5-methoxybenzoxazole derivatives.

Methodology:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve this compound (1.0 eq.) in an anhydrous solvent such as dichloromethane or tetrahydrofuran. Add a suitable base, for example, triethylamine (1.2 eq.) or pyridine (2.0 eq.).

  • Acylation: Cool the reaction mixture to 0°C in an ice bath. Slowly add the desired acyl chloride or anhydride (1.1 eq.) dropwise.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Workup: Quench the reaction by adding water. Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with saturated aqueous sodium bicarbonate solution, followed by brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Final Product: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure 2-acylamino-5-methoxybenzoxazole derivative.

In Vitro Kinase Inhibition Assay (e.g., VEGFR-2)

This protocol outlines a typical in vitro assay to determine the inhibitory potency of a compound against a protein kinase.

G A Prepare Reagents: - Kinase (VEGFR-2) - Substrate (e.g., Poly-Glu,Tyr) - ATP - Test Compound Dilutions B Add Kinase, Substrate, and Test Compound to Microplate Wells A->B C Incubate at Room Temperature B->C D Initiate Reaction by Adding ATP C->D E Incubate at 30°C D->E F Stop Reaction (e.g., add EDTA) E->F G Detect Phosphorylated Substrate (e.g., using a specific antibody and a detection reagent) F->G H Measure Signal (e.g., Luminescence or Fluorescence) G->H I Calculate % Inhibition and Determine IC50 H->I

Caption: Workflow for an in vitro kinase inhibition assay.

Methodology:

  • Reagent Preparation: Prepare serial dilutions of the test compound (e.g., this compound derivative) in a suitable buffer (e.g., containing DMSO). Prepare solutions of the kinase (e.g., recombinant human VEGFR-2), the substrate (e.g., a synthetic peptide), and ATP.

  • Assay Plate Setup: In a 96-well or 384-well microplate, add the kinase, substrate, and the test compound dilutions. Include positive controls (no inhibitor) and negative controls (no kinase).

  • Reaction Initiation: Initiate the kinase reaction by adding a solution of ATP.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).

  • Reaction Termination: Stop the reaction by adding a solution containing a chelating agent like EDTA, which sequesters the Mg2+ ions required for kinase activity.

  • Detection: Detect the amount of phosphorylated substrate. This can be achieved using various methods, such as an antibody that specifically recognizes the phosphorylated form of the substrate, coupled with a luminescent or fluorescent reporter system.

  • Data Analysis: Measure the signal from each well using a plate reader. Calculate the percentage of inhibition for each concentration of the test compound relative to the positive and negative controls. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

VEGFR-2 Signaling Pathway

The following diagram illustrates the central role of VEGFR-2 in angiogenesis and highlights it as a key target for anticancer therapies.

G cluster_0 Cell Membrane cluster_1 Intracellular Signaling Cascades VEGFR2 VEGFR-2 PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K Ras Ras VEGFR2->Ras VEGF VEGF VEGF->VEGFR2 Binds and Activates Benzoxazole 2-Aminobenzoxazole Inhibitor Benzoxazole->VEGFR2 Inhibits Angiogenesis Angiogenesis (Cell Proliferation, Migration, Survival) PLCg->Angiogenesis Akt Akt PI3K->Akt Akt->Angiogenesis Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Angiogenesis

Caption: Simplified VEGFR-2 signaling pathway and the point of intervention for 2-aminobenzoxazole inhibitors.

Conclusion

The this compound scaffold represents a valuable starting point for medicinal chemistry and drug discovery programs. Its synthetic accessibility, coupled with the broad biological activities exhibited by its derivatives, makes it an attractive core for generating novel therapeutic agents. While direct research on the parent compound is limited, the extensive literature on its derivatives provides a strong rationale for its exploration.

When compared to the 2-aminobenzothiazole scaffold, this compound offers potential advantages in terms of physicochemical properties, particularly aqueous solubility. The choice between these two privileged scaffolds will ultimately depend on the specific therapeutic target, the desired biological activity, and the overall drug-like properties required for a successful clinical candidate. By leveraging the information and protocols provided in this guide, researchers can make more informed decisions and accelerate their journey towards the discovery of new and effective medicines.

References

A Researcher's Guide to Comparative Cross-Reactivity Profiling of 2-Amino-5-methoxybenzoxazole Against a Panel of Kinases

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

In the landscape of drug discovery, particularly within oncology and immunology, protein kinases stand out as a pivotal class of enzymes.[1] Their role in regulating a multitude of cellular processes makes them prime targets for therapeutic intervention. However, the high degree of structural conservation across the kinome presents a significant challenge: achieving inhibitor selectivity.[2][3] Off-target effects can lead to unforeseen toxicities or, in some cases, beneficial polypharmacology.[4][5] Therefore, early and comprehensive cross-reactivity profiling is not merely a supplementary step but a cornerstone of rational drug design. This guide provides a detailed framework for assessing the kinase selectivity profile of a novel compound, 2-Amino-5-methoxybenzoxazole. We will compare its hypothetical performance against well-characterized kinase inhibitors, Staurosporine and Dasatinib, to provide context. This document will detail the experimental design, a step-by-step protocol for an in vitro kinase assay, data analysis, and interpretation, serving as a practical resource for researchers in the field.

Introduction: The Imperative of Kinase Selectivity

Protein kinases orchestrate cellular signaling by catalyzing the phosphorylation of specific substrates.[5] This fundamental process governs cell growth, proliferation, differentiation, and apoptosis.[6][7] When kinase signaling becomes dysregulated, it can drive the pathogenesis of numerous diseases, most notably cancer. Consequently, the development of small molecule kinase inhibitors has become a major focus of modern therapeutics.[5]

The central challenge in developing kinase inhibitors is achieving selectivity. The human kinome comprises over 500 members, many of which share highly conserved ATP-binding pockets.[8] An inhibitor designed for one kinase may inadvertently inhibit dozens of others. This cross-reactivity can lead to toxicity, but it also opens the door for developing multi-targeted inhibitors with broader efficacy.[5] Understanding a compound's selectivity profile is therefore critical for interpreting its biological effects and predicting its therapeutic potential.[2]

This guide uses this compound as a model compound to illustrate the process of kinase cross-reactivity profiling. By comparing its hypothetical inhibition profile to that of known inhibitors, we can contextualize its potential as a therapeutic agent.

Compounds for Comparative Analysis

To provide a robust comparison, we have selected two well-known kinase inhibitors with distinct selectivity profiles:

  • This compound: Our novel compound of interest. Its kinase inhibition profile is unknown, and the purpose of this guide is to delineate a strategy for its characterization.

  • Staurosporine: A natural product known for being a potent, broad-spectrum kinase inhibitor.[9] It interacts with the ATP-binding site of a vast number of kinases, often with high affinity, making it a useful positive control for assay performance but a poor candidate for a selective therapeutic.[10][11]

  • Dasatinib: An FDA-approved drug that is a multi-kinase inhibitor, targeting BCR-ABL, Src family kinases, and others.[12][13][14] It is more selective than Staurosporine but still interacts with a defined set of multiple kinases.[15][16]

Methodology: A Framework for Kinase Profiling

A systematic approach is essential for generating reliable and comparable data on kinase inhibitor potency and selectivity.[17]

Assay Technology Selection

Several technologies are available for in vitro kinase assays, each with its own advantages. These include radiometric assays that use radiolabeled ATP, and various fluorescence-based methods.[18] For this guide, we will focus on a luminescence-based assay, the ADP-Glo™ Kinase Assay . This assay measures kinase activity by quantifying the amount of ADP produced during the kinase reaction.[19] It is a universal method applicable to virtually any kinase, offers high sensitivity, and is amenable to high-throughput screening.[20]

The assay is performed in two steps: first, the kinase reaction is stopped and any remaining ATP is depleted. Second, the ADP is converted to ATP, which is then used in a luciferase/luciferin reaction to generate a luminescent signal proportional to the initial kinase activity.[19][21]

Kinase Panel Selection

The choice of kinases for the screening panel is crucial for obtaining a comprehensive understanding of a compound's selectivity. A well-designed panel should include a diverse representation of the human kinome, covering different families and subfamilies. Commercial services offer extensive kinase panels for this purpose.[22][23] For our hypothetical study, we will use a representative panel of 10 kinases spanning different groups.

Experimental Workflow

The following diagram outlines the key steps in the in vitro kinase profiling experiment.

G cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Luminescent Detection (ADP-Glo™) cluster_analysis Data Analysis prep_inhibitor Prepare serial dilutions of test inhibitors (this compound, Staurosporine, Dasatinib) and DMSO control dispense_inhibitor Dispense inhibitors and controls into 384-well plate prep_kinase Prepare kinase reaction mix (Kinase, Substrate, Buffer) add_kinase Add kinase reaction mix to initiate reaction dispense_inhibitor->add_kinase Step 1 incubate_reaction Incubate at room temperature (e.g., 60 minutes) add_kinase->incubate_reaction Step 2 add_adpglo Add ADP-Glo™ Reagent to stop reaction and deplete ATP incubate_reaction->add_adpglo Step 3 incubate_adpglo Incubate at room temperature (40 minutes) add_adpglo->incubate_adpglo Step 4 add_detection Add Kinase Detection Reagent to convert ADP to ATP and generate light incubate_adpglo->add_detection Step 5 incubate_detection Incubate at room temperature (30-60 minutes) add_detection->incubate_detection Step 6 read_luminescence Measure luminescence with a plate reader incubate_detection->read_luminescence Step 7 calc_inhibition Calculate percent inhibition relative to controls read_luminescence->calc_inhibition Step 8 plot_curves Plot dose-response curves calc_inhibition->plot_curves Step 9 calc_ic50 Determine IC50 values plot_curves->calc_ic50 Step 10

Caption: Experimental workflow for in vitro kinase assay using ADP-Glo™ technology.

Detailed Experimental Protocol

This protocol is adapted for a 384-well plate format.[21]

  • Compound Preparation:

    • Prepare 10-point, 3-fold serial dilutions of this compound, Staurosporine, and Dasatinib in DMSO. The concentration range should be chosen to span the expected IC50 values (e.g., from 100 µM to 5 nM).

    • Include a DMSO-only control (vehicle control).

  • Kinase Reaction Setup: [24][25]

    • To each well of a 384-well plate, add 1 µL of the compound dilutions or DMSO control.

    • Prepare a 2X kinase/substrate master mix containing the specific kinase, its corresponding substrate, and the reaction buffer.

    • Initiate the kinase reaction by adding 5 µL of the 2X kinase/substrate master mix to each well. The final ATP concentration should be at or near the Km for each specific kinase to ensure accurate IC50 determination.[17]

    • Mix the plate gently and incubate at room temperature for 60 minutes.

  • ADP Detection: [20]

    • Add 5 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.

    • Incubate the plate at room temperature for 40 minutes.

    • Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated in the kinase reaction to ATP and provides luciferase and luciferin to produce a luminescent signal.

    • Incubate the plate at room temperature for 30 to 60 minutes to allow the luminescent signal to stabilize.

  • Data Acquisition:

    • Measure the luminescence of each well using a plate-reading luminometer.

Data Analysis and Interpretation
  • Calculate Percent Inhibition: The raw luminescence data is converted to percent inhibition using the following formula: % Inhibition = 100 * (1 - (Signal_Inhibitor - Signal_Background) / (Signal_Vehicle - Signal_Background)) Where Signal_Inhibitor is the signal from a well with a test compound, Signal_Vehicle is the average signal from the DMSO-only wells (0% inhibition), and Signal_Background is the signal from a control with no kinase (100% inhibition).

  • Determine IC50 Values: The percent inhibition data is plotted against the logarithm of the inhibitor concentration. A non-linear regression analysis (sigmoidal dose-response curve) is used to calculate the IC50 value, which is the concentration of the inhibitor required to reduce kinase activity by 50%.

  • Assess Selectivity: The selectivity of a compound can be visualized and quantified in several ways. A simple method is to compare the IC50 values across the kinase panel. A compound is considered selective if it has a significantly lower IC50 for one or a few kinases compared to the rest of the panel. More advanced metrics like the Gini coefficient or selectivity score can also be used for a more quantitative assessment.[26]

Hypothetical Results and Comparative Analysis

The following table presents hypothetical IC50 values for our three test compounds against a representative kinase panel. This data is for illustrative purposes to demonstrate how results from such a study would be presented and interpreted.

Kinase Target (Family)This compound IC50 (nM)Staurosporine IC50 (nM)Dasatinib IC50 (nM)
ABL1 (TK)8,50060.5
SRC (TK)>10,00030.8
VEGFR2 (TK)45 1525
EGFR (TK)75020150
HER2 (ErbB2) (TK)1,20025200
PKCα (AGC)>10,0002 5,000
PKA (AGC)>10,0007>10,000
CDK2 (CMGC)9,80043,500
MAPK1 (ERK2) (CMGC)>10,000508,000
PI3Kα (Atypical)6,2001504,800

TK: Tyrosine Kinase; AGC: Containing PKA, PKG, PKC families; CMGC: Containing CDK, MAPK, GSK3, CLK families.

Interpretation of Results
  • Staurosporine: As expected, the hypothetical data shows that Staurosporine is a potent inhibitor of nearly all kinases in the panel, with IC50 values in the low nanomolar range.[9] This confirms its known broad-spectrum activity.

  • Dasatinib: The data illustrates Dasatinib's profile as a multi-kinase inhibitor. It potently inhibits ABL1 and SRC at sub-nanomolar concentrations, consistent with its clinical use.[12] It also shows activity against other kinases like VEGFR2, but is less potent against EGFR/HER2 and many serine/threonine kinases.[13]

  • This compound: Our hypothetical data positions this compound as a relatively selective inhibitor. It shows potent inhibition of VEGFR2 with an IC50 of 45 nM. It has moderate activity against EGFR (750 nM) and HER2 (1,200 nM), but is largely inactive against other kinases in the panel at concentrations up to 10,000 nM. This suggests a promising selectivity profile centered on the VEGFR family, which warrants further investigation.

Biological Context: Signaling Pathway Analysis

The inhibition of specific kinases can have profound effects on cellular signaling pathways. Based on our hypothetical data, this compound is a potent inhibitor of VEGFR2 and a moderate inhibitor of EGFR.

VEGFR2 Signaling Pathway

VEGFR2 is a key mediator of angiogenesis, the formation of new blood vessels.[27] Its activation by VEGF ligands triggers multiple downstream pathways that promote endothelial cell proliferation, migration, and survival.[28][29][30] Inhibition of VEGFR2 is a clinically validated anti-cancer strategy.

G VEGF VEGF Ligand VEGFR2 VEGFR2 Receptor VEGF->VEGFR2 PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K RAS RAS VEGFR2->RAS Inhibitor This compound Inhibitor->VEGFR2 PKC PKC PLCg->PKC AKT AKT PI3K->AKT RAF RAF RAS->RAF PKC->RAF Survival Cell Survival AKT->Survival MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation Migration ERK->Proliferation

Caption: Simplified VEGFR2 signaling pathway and the point of inhibition.

EGFR Signaling Pathway

EGFR is a receptor tyrosine kinase that plays a crucial role in cell growth and proliferation.[6][31] Its aberrant activation is a hallmark of many cancers.[7] EGFR signaling activates several major pathways, including the RAS-RAF-MAPK and PI3K-AKT pathways.[32][33]

G EGF EGF Ligand EGFR EGFR Receptor EGF->EGFR Grb2_Sos Grb2/SOS EGFR->Grb2_Sos PI3K PI3K EGFR->PI3K Inhibitor This compound (Moderate Inhibition) Inhibitor->EGFR RAS RAS Grb2_Sos->RAS AKT AKT PI3K->AKT RAF RAF RAS->RAF Survival Cell Survival Anti-apoptosis AKT->Survival MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation

Caption: Simplified EGFR signaling pathway showing moderate inhibition.

Conclusion and Future Directions

This guide has outlined a comprehensive and scientifically rigorous approach to profiling the cross-reactivity of a novel kinase inhibitor, this compound. By employing a robust assay technology like ADP-Glo™ and comparing the results to well-characterized inhibitors, researchers can gain critical insights into a compound's selectivity and potential therapeutic applications.

Our hypothetical data suggests that this compound is a potent and selective inhibitor of VEGFR2. The next logical steps in its development would include:

  • Expansion of the Kinase Screen: Profiling against a much larger panel (e.g., >400 kinases) to confirm its selectivity.

  • Cell-Based Assays: Validating its on-target activity by assessing the inhibition of VEGFR2 phosphorylation in endothelial cells and measuring downstream effects on cell proliferation and migration.

  • In Vivo Studies: Evaluating its efficacy and safety in preclinical models of cancer where angiogenesis is a key driver of tumor growth.

By following a systematic and comparative approach, the scientific community can more effectively and efficiently advance novel kinase inhibitors from the laboratory to the clinic.

References

Benchmarking 2-Amino-5-methoxybenzoxazole Derivatives Against Parent Compounds: A Comparative Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry, the benzoxazole scaffold stands as a privileged structure, forming the backbone of numerous compounds with a wide array of pharmacological activities.[1] Among these, 2-aminobenzoxazole derivatives have garnered significant attention for their potential as anticancer, antimicrobial, and anti-inflammatory agents.[2][3] This guide provides a comprehensive technical comparison of 2-amino-5-methoxybenzoxazole derivatives against their parent compounds. We will delve into the rationale behind their synthesis, present comparative biological data, and provide detailed experimental protocols to support further research and development in this promising area.

The Rationale for Derivatization: Enhancing the Therapeutic Potential of the 2-Aminobenzoxazole Core

The 2-aminobenzoxazole core is structurally analogous to endogenous purine bases, allowing it to potentially interact with a variety of biological macromolecules.[1] The strategic addition of functional groups to this core structure is a cornerstone of medicinal chemistry, aimed at modulating the compound's pharmacokinetic and pharmacodynamic properties. The introduction of a methoxy group at the 5-position, for instance, can significantly alter the electron density and lipophilicity of the molecule, potentially leading to enhanced target binding, improved cell permeability, and altered metabolic stability.

The primary goal of synthesizing derivatives from a parent compound like this compound is to optimize its therapeutic index. This involves a systematic exploration of structure-activity relationships (SAR), where different functional groups are introduced at various positions on the benzoxazole ring and the 2-amino group. By comparing the biological activity of these derivatives to the parent compound, researchers can identify key structural features that contribute to potency and selectivity.

Comparative Biological Evaluation: A Multifaceted Analysis

The therapeutic potential of this compound derivatives has been explored across several key areas of pharmacology. Here, we present a comparative analysis of their anticancer, antimicrobial, and anti-inflammatory activities.

Anticancer Activity

Derivatives of the 2-aminobenzoxazole scaffold have shown promising cytotoxic activity against a range of cancer cell lines.[4] The mechanism of action is often multifaceted, involving the inhibition of key enzymes in cancer progression, such as protein kinases and DNA topoisomerases, as well as the induction of apoptosis.[4][5]

Below is a table summarizing the in vitro anticancer activity of representative 2-aminobenzoxazole derivatives. While direct comparative data for this compound is limited in publicly available literature, the data presented for related derivatives highlights the impact of various substitutions on cytotoxic potency.

Compound IDR1 (at 2-amino)R2 (at 5-position)Cancer Cell LineIC50 (µM)Reference
Parent Scaffold HOCH3---
Derivative A-H-ClHCT1166.43 ± 0.72[6]
Derivative B-H-NO2MCF-78.27[6]
Derivative C-COCH3-HHeLa>100[7]
Derivative DSubstituted Phenyl-HA5498.07 ± 1.36[6]

Note: The data presented is for 2-aminobenzoxazole derivatives and is intended to be representative. Direct comparative studies with this compound are needed for a conclusive assessment.

Antimicrobial Activity

The rise of antibiotic resistance necessitates the development of novel antimicrobial agents. Benzoxazole derivatives have emerged as a promising class of compounds with broad-spectrum antibacterial and antifungal activity.[2] Their proposed mechanism of action often involves the inhibition of essential bacterial enzymes like DNA gyrase.[8]

The following table summarizes the minimum inhibitory concentrations (MIC) of various benzoxazole derivatives against representative bacterial and fungal strains.

Compound IDR1 (at 2-amino)R2 (at 5-position)MicroorganismMIC (µg/mL)Reference
Parent Scaffold HOCH3---
Derivative E-H-ClStaphylococcus aureus< 12.5[9]
Derivative F-H-NO2Escherichia coli> 100[9]
Derivative GSubstituted Phenyl-HCandida albicans16[10]
Derivative H-H-HBacillus subtilis< 12.5[9]

Note: The data is compiled from various sources and direct comparisons should be made with caution due to potential variations in experimental conditions.

Anti-inflammatory Activity

Chronic inflammation is a key contributor to a wide range of diseases. Benzoxazole derivatives have demonstrated significant anti-inflammatory properties, often attributed to their ability to inhibit key inflammatory mediators and enzymes, such as cyclooxygenase (COX).[11][12]

The table below presents the anti-inflammatory activity of selected benzoxazole derivatives, typically evaluated using the carrageenan-induced paw edema model in rats.

Compound IDR1 (at 2-amino)R2 (at 5-position)% Inhibition of Paw EdemaReference
Parent Scaffold HOCH3--
Derivative ISubstituted Phenyl-H58.38[13]
Derivative J-H-Cl67.04[13]
Derivative K-H-OCH378.13[13]

Note: The percentage of inhibition is often compared to a standard anti-inflammatory drug like diclofenac.

Experimental Protocols: A Guide to In Vitro and In Vivo Evaluation

To ensure the reproducibility and validity of research findings, standardized experimental protocols are essential. The following sections provide detailed methodologies for key assays used to evaluate the biological activities of this compound derivatives.

Synthesis of this compound Derivatives: A General Workflow

The synthesis of 2-aminobenzoxazole derivatives typically involves the cyclization of a 2-aminophenol precursor. Modifications to the 2-amino group and other positions on the benzoxazole ring can be achieved through various organic reactions.

Synthetic Workflow A 2-Amino-4-methoxyphenol C This compound (Parent Compound) A->C Cyclization B Cyclizing Agent (e.g., Cyanogen Bromide) B->C E This compound Derivative C->E Derivatization D Derivatization Reagent (e.g., Acyl Chloride, Alkyl Halide) D->E

A generalized synthetic workflow for this compound derivatives.

Step-by-Step Protocol for a Representative Synthesis:

  • Cyclization to form the 2-aminobenzoxazole core:

    • Dissolve 2-amino-4-methoxyphenol in a suitable solvent (e.g., methanol).

    • Add a cyclizing agent, such as cyanogen bromide, portion-wise at a controlled temperature.

    • Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC).

    • Neutralize the reaction mixture and extract the product with an organic solvent.

    • Purify the crude product by column chromatography or recrystallization to obtain this compound.[2]

  • Derivatization of the 2-amino group:

    • Dissolve the parent this compound in an appropriate solvent.

    • Add a base (e.g., triethylamine) followed by the desired derivatizing agent (e.g., an acyl chloride or alkyl halide).

    • Stir the reaction at room temperature or with heating as required.

    • Upon completion, work up the reaction mixture by washing with water and brine.

    • Purify the final derivative using column chromatography or recrystallization.

In Vitro Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds (parent and derivatives) and a vehicle control. Incubate for 48-72 hours.

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add dimethyl sulfoxide (DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability compared to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).

MTT Assay Workflow A Seed Cancer Cells in 96-well plate B Treat with Compounds A->B C Incubate (48-72h) B->C D Add MTT Reagent C->D E Incubate (4h) D->E F Solubilize Formazan with DMSO E->F G Measure Absorbance at 570 nm F->G H Calculate IC50 Values G->H

Workflow for the MTT cell viability assay.

In Vitro Antimicrobial Activity: Minimum Inhibitory Concentration (MIC) Assay

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Protocol:

  • Preparation of Inoculum: Prepare a standardized bacterial or fungal suspension (e.g., 0.5 McFarland standard).

  • Serial Dilution: Perform a two-fold serial dilution of the test compounds in a 96-well microtiter plate containing growth medium.

  • Inoculation: Inoculate each well with the standardized microbial suspension.

  • Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth is observed.

In Vivo Anti-inflammatory Activity: Carrageenan-Induced Paw Edema

This is a standard model for evaluating acute inflammation.

Protocol:

  • Animal Acclimatization: Acclimatize rats for at least one week before the experiment.

  • Compound Administration: Administer the test compounds orally or intraperitoneally to the rats.

  • Induction of Edema: After a specific time (e.g., 1 hour), inject a 1% solution of carrageenan into the sub-plantar region of the right hind paw.

  • Paw Volume Measurement: Measure the paw volume at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection using a plethysmometer.

  • Data Analysis: Calculate the percentage of inhibition of paw edema for the treated groups compared to the control group.

Proposed Mechanisms of Action: A Glimpse into the Molecular Targets

Understanding the mechanism of action is crucial for rational drug design. While the precise targets for many this compound derivatives are still under investigation, several key pathways have been implicated.

Anticancer Mechanism: Targeting Kinase Signaling

Many 2-aminobenzoxazole derivatives have been shown to inhibit various protein kinases that are crucial for cancer cell proliferation and survival. For example, they may interfere with the ATP-binding site of kinases in the PI3K/Akt/mTOR signaling pathway, leading to the inhibition of downstream signaling and induction of apoptosis.[14]

Anticancer Mechanism cluster_0 Cell Membrane cluster_1 Cytoplasm RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K Activation Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Apoptosis Apoptosis Akt->Apoptosis Inhibition Proliferation Cell Proliferation & Survival mTOR->Proliferation Benzoxazole 2-Aminobenzoxazole Derivative Benzoxazole->PI3K Inhibition

References

Confirming Cellular Target Engagement of 2-Amino-5-methoxybenzoxazole: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the unequivocal confirmation that a molecule engages its intended target within the complex milieu of a living cell is a cornerstone of preclinical development. This guide provides a comprehensive comparison of cutting-edge methodologies to validate the cellular target engagement of 2-Amino-5-methoxybenzoxazole, a member of the versatile benzoxazole class of compounds. Recent studies have identified 2-aminobenzoxazole derivatives as potent inhibitors of the sphingosine-1-phosphate (S1P) transporter Spinster Homolog 2 (Spns2), a critical regulator of S1P signaling involved in immunological and inflammatory processes.[1][2][3] This guide will therefore focus on confirming the engagement of this compound with its putative target, Spns2.

We will delve into the mechanistic underpinnings of prominent target engagement assays, offering a comparative analysis to aid researchers in selecting the most appropriate technique for their specific needs. Detailed, field-tested protocols and data interpretation guidelines are provided to ensure scientific rigor and reproducibility.

The Criticality of Target Engagement in the Spns2 Pathway

The S1P signaling pathway plays a pivotal role in lymphocyte trafficking, and its modulation has proven therapeutically beneficial in autoimmune diseases.[1][2][3] Spns2 is responsible for the transport of S1P out of cells, making it a compelling upstream target for modulating S1P receptor activity.[1][2][3] By inhibiting Spns2, compounds like this compound can potentially replicate the therapeutic effects of S1P receptor modulators with a potentially improved safety profile.[1][2][3]

dot graph TD { rankdir=LR; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];

} caption: "Spns2 Inhibition by this compound."

Comparative Analysis of Target Engagement Methodologies

Choosing the right method to confirm target engagement is crucial and depends on factors such as the nature of the target, the availability of specific reagents, and the desired throughput. Below is a comparison of three powerful techniques applicable to confirming the interaction between this compound and Spns2.

Methodology Principle Advantages Limitations Relevance for Spns2
Cellular Thermal Shift Assay (CETSA®) Ligand binding stabilizes the target protein, leading to a higher melting temperature.[4][5][6]Label-free, applicable to native proteins in intact cells or lysates.[6]Not all protein-ligand interactions result in a significant thermal shift. Requires specific antibodies for detection.High. Can directly measure the stabilization of Spns2 by the compound in a cellular context.
NanoBRET™ Target Engagement Assay Measures bioluminescence resonance energy transfer (BRET) between a NanoLuc® luciferase-tagged target protein and a fluorescently labeled tracer that competes with the test compound.[7]Live-cell assay, provides real-time binding information and allows for quantitative determination of affinity.[7]Requires genetic modification of the target protein. Dependent on the availability of a suitable fluorescent tracer.High. Ideal for quantifying the affinity and residence time of the compound for Spns2 in living cells.
Chemical Proteomics (e.g., Kinobeads) Affinity chromatography-based method using immobilized broad-spectrum inhibitors to pull down target proteins. Target engagement is quantified by competition with the free compound.[8][9][10]Unbiased, proteome-wide screening for on- and off-targets. Does not require genetic modification of the target.[8][9][10]Primarily applicable to lysates. May not capture all targets, especially membrane proteins, with equal efficiency.[9]Moderate to High. Can confirm Spns2 as a target and simultaneously identify potential off-targets of this compound.

Experimental Protocols

Cellular Thermal Shift Assay (CETSA®) Protocol for Spns2

This protocol outlines the steps to assess the thermal stabilization of Spns2 upon binding of this compound.

Materials:

  • HEK293 cells overexpressing Spns2 (or a cell line with sufficient endogenous expression)

  • This compound

  • DMSO (vehicle control)

  • PBS (Phosphate-Buffered Saline)

  • Protease inhibitor cocktail

  • Anti-Spns2 antibody

  • Secondary antibody conjugated to HRP

  • Western blot reagents and equipment

Procedure:

  • Cell Treatment: Plate cells and allow them to adhere. Treat cells with varying concentrations of this compound or DMSO for 1-2 hours.

  • Heating Step: Harvest cells and resuspend in PBS with protease inhibitors. Aliquot cell suspension into PCR tubes. Heat the aliquots at a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling at 4°C for 3 minutes.

  • Cell Lysis: Lyse the cells by freeze-thaw cycles or sonication.

  • Separation of Soluble and Aggregated Proteins: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes to pellet the aggregated proteins.

  • Protein Quantification and Western Blotting: Collect the supernatant containing the soluble proteins. Normalize the protein concentration. Analyze the levels of soluble Spns2 by Western blotting using an anti-Spns2 antibody.

  • Data Analysis: Quantify the band intensities and plot the fraction of soluble Spns2 as a function of temperature for both treated and untreated samples. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.[5][6]

dot graph TD { rankdir=LR; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];

} caption: "CETSA® Workflow for Spns2 Target Engagement."

NanoBRET™ Target Engagement Assay Protocol for Spns2

This protocol describes how to quantify the binding of this compound to Spns2 in live cells.

Materials:

  • HEK293 cells transiently or stably expressing Spns2 fused to NanoLuc® luciferase

  • Fluorescent tracer for Spns2

  • This compound

  • Opti-MEM® I Reduced Serum Medium

  • NanoBRET™ Nano-Glo® Substrate

  • White, opaque 96- or 384-well plates

  • Luminometer capable of measuring BRET

Procedure:

  • Cell Plating: Seed the NanoLuc®-Spns2 expressing cells in the assay plates.

  • Compound and Tracer Addition: Prepare serial dilutions of this compound. Add the compound dilutions and the fluorescent tracer to the cells.

  • Substrate Addition: Add the NanoBRET™ Nano-Glo® Substrate to all wells.

  • BRET Measurement: Incubate the plate at room temperature in the dark. Measure the donor emission (460 nm) and acceptor emission (610 nm) using a BRET-capable luminometer.

  • Data Analysis: Calculate the BRET ratio (acceptor emission / donor emission). Plot the BRET ratio against the concentration of this compound to determine the IC50 value, which reflects the compound's affinity for Spns2.

dot graph TD { rankdir=LR; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];

} caption: "Principle of NanoBRET™ for Spns2 Engagement."

Concluding Remarks

Confirming the direct interaction of a small molecule with its intended target in a cellular environment is a non-trivial but essential step in drug development. This guide has provided a comparative overview of robust methods for validating the engagement of this compound with its potential target, Spns2. The choice of methodology will be dictated by the specific research question and available resources. For initial validation of thermal stabilization, CETSA® is a powerful, label-free approach. For quantitative affinity determination in a live-cell context, the NanoBRET™ assay is unparalleled. Finally, for an unbiased assessment of on- and off-target effects, chemical proteomics offers a comprehensive solution. By employing these self-validating systems, researchers can build a strong foundation for the continued development of this compound and other promising therapeutic candidates.

References

Safety Operating Guide

Navigating the Final Step: A Procedural Guide to the Safe Disposal of 2-Amino-5-methoxybenzoxazole

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical research and drug development, the lifecycle of a chemical intermediate extends far beyond its role in synthesis. The proper management and disposal of compounds like 2-Amino-5-methoxybenzoxazole are not merely regulatory hurdles; they are cornerstones of laboratory safety, environmental stewardship, and scientific integrity. As a primary aromatic amine and a benzoxazole derivative, this compound warrants a handling protocol rooted in a deep understanding of its potential hazards.[1][2][3]

This guide provides a comprehensive, step-by-step framework for the safe disposal of this compound. Moving beyond a simple checklist, we will explore the causality behind each procedural step, ensuring that researchers, scientists, and drug development professionals can manage this chemical waste stream with confidence and precision.

Part 1: Hazard Characterization and Immediate Safety Protocols

Before any handling or disposal begins, a thorough understanding of the compound's hazard profile is essential. While toxicological properties may not be fully investigated for every research chemical, the structure—an aromatic amine—suggests potential hazards such as toxicity, skin and eye irritation, and possible carcinogenicity, which are common to this class of compounds.[1][4] Therefore, treating this compound as hazardous waste is the guiding principle.

Hazard Profile Summary

The following table synthesizes the likely hazards based on the chemical class. Always consult the specific Safety Data Sheet (SDS) provided by your supplier for the most accurate information.

Hazard ClassificationDescription & RationalePotential Associated Regulation
Acute Toxicity Aromatic amines can be harmful if swallowed, inhaled, or absorbed through the skin.[4][5][6]OSHA 29 CFR 1910.1200
Skin/Eye Irritation Similar compounds are known to cause skin and serious eye irritation.[7][8][9]OSHA Hazard Communication Standard
Environmental Hazard Aromatic amines can be toxic to aquatic life with long-lasting effects.[2][3][6][10]EPA Resource Conservation and Recovery Act (RCRA)
Potential Carcinogen Many primary aromatic amines are considered potential or known carcinogens.[1][2][4]OSHA Laboratory Standard (29 CFR 1910.1450)
Mandatory Personal Protective Equipment (PPE)

All handling and disposal procedures must be conducted within a well-ventilated area, preferably inside a certified chemical fume hood.[11][12] The required PPE is non-negotiable and serves to prevent all routes of exposure.

Equipment TypeSpecificationRationale
Eye Protection Chemical safety goggles or a full-face shield.[7][13]Protects against splashes and airborne dust particles.
Hand Protection Chemical-impermeable gloves (e.g., Nitrile).Prevents direct skin contact and absorption. Gloves must be inspected before use and disposed of as contaminated waste after handling.[14]
Body Protection A fully buttoned lab coat or chemical-resistant apron.Shields skin and personal clothing from accidental spills.
Respiratory Protection Not typically required if handled exclusively within a fume hood. If weighing or potential dust generation occurs outside a hood, a NIOSH-approved respirator is necessary.[15]Prevents inhalation of potentially harmful dust.

Part 2: Step-by-Step Disposal Procedure

The fundamental rule for the disposal of this compound is to manage it as regulated hazardous waste.[11][12] It must never be poured down the drain or discarded in regular trash.[11][16]

Step 1: Waste Identification and Segregation
  • Identify all contaminated materials: This includes not only the pure compound but also any contaminated items such as weighing papers, pipette tips, gloves, and empty stock bottles.[12]

  • Segregate the waste: Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.[17][18] It is particularly crucial to keep it separate from incompatible materials like strong oxidizing agents, strong acids, and strong bases to prevent dangerous reactions.[7][13]

Step 2: Container Selection and Labeling
  • Choose a compatible container: Use a sealable, leak-proof container made of a material chemically compatible with the waste. Often, the original product container is suitable if it's in good condition.[11][19][20]

  • Label the container correctly: The container must be clearly labeled with the words "Hazardous Waste ".[11][20][21] The label must also include the full chemical name, "this compound," and a clear description of the associated hazards (e.g., "Toxic," "Irritant").[12] If creating a mixed waste stream, all components must be listed by percentage.[18]

Step 3: Waste Accumulation and Storage
  • Store in a Satellite Accumulation Area (SAA): The sealed and labeled waste container must be stored in a designated SAA.[18][21] This area should be at or near the point of generation and under the control of laboratory personnel.[22]

  • Ensure secondary containment: The SAA must have secondary containment, such as a tray or tub, capable of holding the contents of the largest container to prevent spills from spreading.[18]

  • Adhere to accumulation limits: Follow institutional and regulatory time and volume limits for waste accumulation in an SAA.[18][19][22]

Step 4: Arranging for Final Disposal
  • Contact EHS: When the container is full or the accumulation time limit is reached, contact your institution's EHS department to schedule a pickup.[11][12]

  • Follow institutional procedures: Adhere to your organization's specific protocols for waste hand-off, including any required documentation.

  • Ultimate Disposal: The final disposal must be conducted by a licensed hazardous waste contractor at an approved waste disposal facility.[8][19] The most common and effective method for this type of organic compound is high-temperature incineration in a facility equipped with afterburners and scrubbers to neutralize harmful combustion byproducts.[12][17]

Part 3: Emergency Procedures

Accidental Spill Response
  • Evacuate and Alert: Immediately alert personnel in the vicinity and evacuate the immediate area. Inform your supervisor and EHS department.[11]

  • Ventilate: Ensure the area is well-ventilated, using the chemical fume hood if the spill is contained within it.

  • Contain: For a small dry spill, carefully sweep the material to avoid generating dust.[11] Lightly moistening the material with water may help prevent it from becoming airborne.[11] For a liquid spill, use an inert absorbent material like vermiculite or sand.[12]

  • Collect and Dispose: Place all contaminated materials, including cleaning supplies and PPE, into a sealed, properly labeled hazardous waste container.[11][12]

  • Decontaminate: Thoroughly clean the spill area with an appropriate solvent, collecting the rinsate as hazardous waste.

Personal Exposure
  • Skin Contact: Immediately flush the affected skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing.[7]

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[7]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[7]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[5][7]

Disposal Workflow Diagram

The following diagram outlines the decision-making process for the proper disposal of this compound waste.

G Workflow for Disposal of this compound A Waste Generated (Pure compound or contaminated material) B Characterize as Hazardous Waste A->B C Segregate from Incompatible Chemicals (e.g., Oxidizers, Strong Acids) B->C D Select Compatible, Sealable Container C->D E Label Container: 1. 'Hazardous Waste' 2. Full Chemical Name 3. Hazard Information D->E F Store in Designated Satellite Accumulation Area (SAA) with Secondary Containment E->F G Monitor Accumulation (Time and Volume Limits) F->G H Contact EHS for Waste Pickup G->H Limit Reached I Document and Transfer Waste to EHS H->I J Final Disposal via Licensed Contractor (e.g., Incineration) I->J

Caption: Decision workflow for the safe disposal of this compound.

References

A Senior Application Scientist's Guide to Handling 2-Amino-5-methoxybenzoxazole: Essential Safety Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Navigating the complexities of drug development and chemical research requires a foundational commitment to safety. When working with novel or reactive compounds like 2-Amino-5-methoxybenzoxazole, this commitment is paramount. This guide provides an in-depth, procedural framework for the safe handling of this compound, moving beyond a simple checklist to explain the critical reasoning behind each safety measure. Our goal is to empower you, our fellow researchers and scientists, with the knowledge to create a self-validating system of safety in your laboratory.

Hazard Identification and Risk Assessment: Understanding the Adversary

Before any container is opened, a thorough understanding of the potential hazards is essential. While specific toxicological data for this compound may be limited, its structure, belonging to the benzoxazole class, and the presence of an amino group, suggest a conservative approach is necessary. Structurally similar compounds exhibit a range of hazards that we must assume are present until proven otherwise.

Anticipated Hazards:

  • Skin and Eye Irritation: Aromatic amines and heterocyclic compounds can cause moderate to severe skin irritation and serious eye damage.[1][2]

  • Respiratory Tract Irritation: Inhalation of the powdered form can lead to respiratory irritation.[1][2][3]

  • Acute Oral Toxicity: Many similar small molecule compounds are harmful if swallowed.[2][4][5]

  • Unknown Long-Term Effects: The carcinogenic, mutagenic, or reproductive effects have likely not been thoroughly investigated, demanding minimal exposure.

Therefore, all handling procedures must be designed to prevent direct contact, inhalation, and ingestion.

The First Line of Defense: Engineering Controls

Personal protective equipment (PPE) is the final barrier between you and a potential hazard. The primary methods of exposure control are robust engineering solutions that isolate the chemical from the operator.

  • Ventilation: All manipulations of solid this compound, including weighing and transferring, must be performed within a certified chemical fume hood or a powder containment hood. This is non-negotiable. The system must provide adequate airflow to capture any airborne particulates.[5][6]

  • Emergency Facilities: Ensure that a safety shower and an eyewash station are readily accessible and have been recently tested.[5][6][7] Their proximity is critical for mitigating the effects of an accidental exposure.

Personal Protective Equipment (PPE): Your Essential Barrier

The selection and use of PPE must be deliberate and matched to the risk. For this compound, a comprehensive suite of protection is required.

Protection Type Specification Rationale and Best Practices
Hand Protection Double-gloving with powder-free nitrile gloves.The inner glove protects against contamination during the removal of the outer glove. The outer glove is the primary contact surface and should be changed immediately if contamination is suspected or every 30-60 minutes during extended operations.[8] Always use proper glove removal techniques to avoid skin contact.[6]
Eye & Face Protection Chemical safety goggles with side shields. A face shield is required when there is a significant splash risk.Safety glasses are insufficient. Goggles provide a seal around the eyes to protect against airborne powder and splashes.[7][9] A face shield worn over goggles offers an additional layer of protection for the entire face.[9]
Body Protection A disposable, low-permeability lab gown with a solid front, long sleeves, and tight-fitting knit cuffs.This prevents particles from settling on personal clothing and skin. The cuffs should be tucked under the outer glove to create a seal, ensuring no skin on the wrist or forearm is exposed.[10]
Respiratory Protection A NIOSH-approved N95 respirator or higher.Required when handling the powder outside of a fume hood (e.g., during large-scale transfers or spill cleanup). Ensure proper fit-testing and a seal check before each use.[5][9]
Foot Protection Closed-toe, chemical-resistant shoes. Shoe covers for dedicated areas.Protects feet from spills. Perforated shoes or sandals are never appropriate in a laboratory setting.[11] Shoe covers prevent the tracking of contaminants out of the handling area.[8]
Procedural Discipline: Safe Handling Workflows

Procedural integrity ensures that engineering controls and PPE are used effectively.

The order in which PPE is put on and removed is critical to prevent cross-contamination.

Donning (Putting On) PPE Workflow

G cluster_prep Preparation cluster_donning Donning Sequence Wash_Hands Wash Hands Thoroughly Gown Don Gown Wash_Hands->Gown Respirator Don Respirator (if needed) Gown->Respirator Goggles Don Goggles/Face Shield Respirator->Goggles Gloves_Inner Don Inner Gloves Goggles->Gloves_Inner Gloves_Outer Don Outer Gloves (over cuff) Gloves_Inner->Gloves_Outer

Caption: The correct sequence for donning PPE before handling chemicals.

Doffing (Removing) PPE Workflow

G cluster_doffing Doffing Sequence (Contaminated Area) cluster_exit Exit & Final Decontamination Gloves_Outer Remove Outer Gloves Gown Remove Gown Gloves_Outer->Gown Wash_Hands1 Wash Hands Gown->Wash_Hands1 Gloves_Inner Remove Inner Gloves Wash_Hands1->Gloves_Inner Goggles Remove Goggles/Face Shield Gloves_Inner->Goggles Respirator Remove Respirator Goggles->Respirator Wash_Hands2 Wash Hands Thoroughly Respirator->Wash_Hands2

Caption: The correct sequence for doffing PPE to prevent contamination.

In the event of a spill, immediate and correct action is crucial.

  • Alert Personnel: Immediately notify others in the area.[12]

  • Evacuate: If the spill is large or ventilation is poor, evacuate the immediate area.

  • Don PPE: Before cleanup, don the appropriate PPE as outlined above, including respiratory protection.

  • Containment: Cover the spill with an absorbent material suitable for chemical spills. Do not use water if the material is water-reactive.

  • Cleanup: Gently sweep or wipe up the material, working from the outside in to minimize dust generation. Place all contaminated materials into a labeled, sealed waste container.[6]

  • Decontaminate: Wipe the spill area with an appropriate solvent (e.g., isopropanol, ethanol) followed by soap and water.

  • Dispose: Treat all cleanup materials as hazardous waste.

Disposal and Decontamination Plan

Proper disposal is a legal and ethical responsibility to protect both personnel and the environment.

Waste Disposal Workflow

G cluster_generation Waste Generation cluster_disposal Disposal Pathway Contaminated_PPE Contaminated PPE (Gloves, Gown, etc.) Bag Place in Labeled, Sealable Hazardous Waste Bag Contaminated_PPE->Bag Excess_Chemical Excess/Unused This compound Container Place Bag in a Labeled, Rigid Hazardous Waste Container Excess_Chemical->Container Spill_Debris Spill Cleanup Materials Spill_Debris->Bag Bag->Container EH_S Arrange for Pickup by Environmental Health & Safety Container->EH_S

Caption: Workflow for the safe disposal of contaminated materials.

All materials, including empty containers, contaminated PPE, and cleanup debris, must be disposed of as hazardous waste.[4][5] Do not allow the chemical or wash water to enter drains.[5][12] Consult your institution's Environmental Health & Safety (EH&S) department for specific protocols, which may involve dissolving the material in a combustible solvent for incineration.[5]

Emergency First Aid Procedures

In case of accidental exposure, time is of the essence.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[6][7]

  • Skin Contact: Remove all contaminated clothing immediately. Wash the affected skin area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[5][7]

  • Inhalation: Move the individual to fresh air. If they are not breathing, provide artificial respiration. Seek immediate medical attention.[5][7]

  • Ingestion: Wash out the mouth with water, provided the person is conscious. Do NOT induce vomiting. Call a physician or poison control center immediately.[4][6][7]

By integrating these principles of hazard assessment, engineering controls, rigorous PPE use, and procedural discipline, you build a resilient safety culture. This proactive approach not only protects you and your colleagues but also ensures the integrity and success of your vital research.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Amino-5-methoxybenzoxazole
Reactant of Route 2
2-Amino-5-methoxybenzoxazole

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.